Product packaging for 3-Ethylbiphenyl(Cat. No.:CAS No. 5668-93-9)

3-Ethylbiphenyl

Cat. No.: B036059
CAS No.: 5668-93-9
M. Wt: 182.26 g/mol
InChI Key: HUXKTWJQSHBZIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Ethylbiphenyl is a high-purity organic compound of significant interest in advanced chemical research and development. Its core value lies in its application as a versatile synthetic intermediate and a fundamental building block in materials science. The biphenyl core provides a rigid, planar structure, while the ethyl substituent at the 3-position introduces steric and electronic modifications that fine-tune the compound's physical properties, such as solubility, melting point, and electronic characteristics. Researchers primarily utilize this compound in the synthesis of more complex organic frameworks, including ligands for metal-organic frameworks (MOFs), liquid crystals, and organic semiconductors. Its structure makes it a valuable model compound in studying π-π stacking interactions and charge transport phenomena in organic electronic devices like OLEDs (Organic Light-Emitting Diodes) and OFETs (Organic Field-Effect Transistors). Furthermore, it serves as a key precursor in pharmaceutical research for the construction of molecules with specific biological activity. This reagent is provided with guaranteed high purity to ensure consistency and reliability in experimental results, making it an essential tool for chemists and material scientists exploring the structure-property relationships of aromatic systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14 B036059 3-Ethylbiphenyl CAS No. 5668-93-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-3-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14/c1-2-12-7-6-10-14(11-12)13-8-4-3-5-9-13/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXKTWJQSHBZIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073353
Record name 1,1'-Biphenyl, 3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5668-93-9
Record name 3-Ethylbiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005668939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethylbiphenyl
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75365
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-Biphenyl, 3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethylbiphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-ETHYLBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J63C0SW912
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethylbiphenyl: Structure, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Ethylbiphenyl is an aromatic hydrocarbon belonging to the biphenyl class of compounds, characterized by two phenyl rings linked by a single carbon-carbon bond with an ethyl substituent at the meta-position of one ring. This guide provides a comprehensive technical overview of this compound, covering its fundamental chemical and physical properties, established synthetic methodologies, spectroscopic signature, chemical reactivity, and safety protocols. We delve into the causality behind synthetic choices, such as the preference for palladium-catalyzed cross-coupling reactions, and explore the molecule's reactivity in the context of electrophilic aromatic substitution. This document is intended to serve as a foundational resource for professionals engaged in organic synthesis, medicinal chemistry, and materials science, providing both theoretical insights and practical, field-proven protocols.

Introduction: Understanding the Biphenyl Scaffold

Biphenyl and its derivatives are a cornerstone in modern organic chemistry and materials science. The unique electronic and structural properties of the biphenyl moiety—arising from the conjugated system across two phenyl rings—make it a privileged scaffold in the design of liquid crystals, advanced polymers, and biologically active molecules. The rotational freedom around the central C-C bond allows for conformational flexibility, which can be critical for molecular recognition in biological systems.

This compound (CAS: 5668-93-9) is a specific, non-symmetrical derivative. The introduction of an ethyl group at the 3-position breaks the symmetry of the parent biphenyl molecule, influencing its physical properties like melting and boiling points and modulating its chemical reactivity. The ethyl group, being a weak electron-donating group, subtly alters the electronic landscape of the substituted ring, thereby directing the regioselectivity of further chemical transformations. Understanding these nuances is critical for its effective utilization as a synthetic intermediate.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and physical characteristics. These properties dictate the conditions required for its storage, handling, and application in reactions.

Nomenclature and Structure

The compound is systematically named based on IUPAC conventions, though several synonyms are used in commercial and laboratory settings.[1][2]

Identifier Value
IUPAC Name 1-ethyl-3-phenylbenzene[1]
Synonyms 3-Ethyl-1,1'-biphenyl, m-ethylbiphenyl[3][4]
CAS Number 5668-93-9[2][5]
Molecular Formula C₁₄H₁₄[1][2]
Molecular Weight 182.26 g/mol [1][6]
InChIKey HUXKTWJQSHBZIV-UHFFFAOYSA-N[2][5]

The structure consists of two phenyl rings connected at the 1 and 1' positions, with an ethyl group (-CH₂CH₃) attached to the 3-position of one ring.

Suzuki_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions A 3-Ethylphenylboronic Acid F Reaction Mixture (Heated, Inert Atmosphere) A->F B Bromobenzene (or Iodobenzene) B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F D Aqueous Base (e.g., Na₂CO₃, K₂CO₃) D->F E Solvent (e.g., Toluene/Water) E->F G Aqueous Workup (Phase Separation) F->G H Purification (Column Chromatography or Distillation) G->H I Final Product: This compound H->I

References

3-Ethylbiphenyl CAS number 5668-93-9 details

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Ethylbiphenyl (CAS 5668-93-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of this compound (CAS No. 5668-93-9), a substituted aromatic hydrocarbon. Intended for professionals in chemical research and pharmaceutical development, this guide synthesizes critical data on its physicochemical properties, outlines a robust and validated synthetic protocol, details its analytical and spectroscopic profile, discusses its applications as a synthetic intermediate, and provides essential safety and handling information. The content is structured to deliver not just data, but also expert insights into the practical application and scientific rationale behind the methodologies presented.

Chemical Identity and Physicochemical Properties

This compound, also known by its IUPAC name 1-ethyl-3-phenylbenzene, is a biphenyl derivative with the chemical formula C₁₄H₁₄.[1][2] It belongs to the class of aromatic hydrocarbons and serves as a valuable building block in organic synthesis.[3] Its core structure consists of two phenyl rings linked by a single bond, with an ethyl substituent at the meta-position of one ring.

Key Identifiers
IdentifierValue
CAS Number 5668-93-9[1]
Molecular Formula C₁₄H₁₄[1]
Molecular Weight 182.26 g/mol [1]
IUPAC Name 1-ethyl-3-phenylbenzene[1]
Synonyms 3-Ethyl-1,1'-biphenyl, m-ethylbiphenyl[1]
InChI Key HUXKTWJQSHBZIV-UHFFFAOYSA-N[1]
SMILES CCC1=CC(=CC=C1)C2=CC=CC=C2[4]
Physicochemical Data

The physical state of this compound is a colorless to almost colorless clear liquid.[3] Its properties make it suitable for a range of chemical transformations, particularly those requiring organic solvents.

PropertyValueSource(s)
Appearance Colorless to Light Yellow Liquid[3]
Melting Point -27 °C (245.58 K)[2]
Boiling Point 284 °C (559.11 K) at 760 mmHg[2]
Density ~1.00 g/cm³[2]
Purity (Commercial) >98.0% (by GC)[3]
LogP (Octanol/Water) 4.3 (Computed)[1]

Synthesis and Purification

The construction of the biaryl scaffold is a cornerstone of modern organic synthesis. For this compound, the Suzuki-Miyaura cross-coupling reaction represents the most efficient and reliable synthetic strategy. This palladium-catalyzed reaction forms a C-C bond between an aryl halide and an arylboronic acid, offering high functional group tolerance and excellent yields.

Recommended Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol details the synthesis of this compound from 3-ethylphenylboronic acid and bromobenzene.

Reactants:

  • 3-Ethylphenylboronic acid

  • Bromobenzene

  • Palladium(II) Acetate [Pd(OAc)₂]

  • Triphenylphosphine [P(Ph)₃]

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Water

Protocol:

  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet, add 3-ethylphenylboronic acid (1.2 mmol), bromobenzene (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.06 mmol, 6 mol%).

  • Solvent and Base Addition: Add toluene (20 mL) followed by a 2M aqueous solution of potassium carbonate (K₂CO₃) (10 mL). The biphasic mixture is stirred vigorously.

  • Inert Atmosphere: Purge the flask with nitrogen for 15 minutes to ensure an oxygen-free environment, which is critical for preventing the degradation of the palladium(0) catalyst formed in situ.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

  • Workup and Extraction: Upon completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Dilute with ethyl acetate (30 mL) and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with hexanes, to afford this compound as a pure, colorless liquid.

Rationale for Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and P(Ph)₃ generates the active Pd(0) catalyst in situ. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base and Solvent: Aqueous potassium carbonate is a cost-effective and efficient base for activating the boronic acid. The toluene/water biphasic system is standard for Suzuki couplings, allowing for easy product extraction.

Synthesis and Purification Workflow Diagram

The following diagram illustrates the logical flow from starting materials to the final, purified product.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Extraction cluster_purification Purification & Analysis reactants Reactants: - 3-Ethylphenylboronic Acid - Bromobenzene - Pd(OAc)₂ / P(Ph)₃ - K₂CO₃ (aq) setup 1. Combine Reactants in Toluene/Water reactants->setup purge 2. Purge with N₂ setup->purge reflux 3. Heat to Reflux (4-6 hours) purge->reflux cool 4. Cool to RT reflux->cool extract 5. Ethyl Acetate Extraction Wash with H₂O & Brine cool->extract dry 6. Dry (MgSO₄) & Filter extract->dry concentrate 7. Concentrate in Vacuo dry->concentrate chromatography 8. Flash Chromatography (Silica, Hexanes) concentrate->chromatography product Pure this compound chromatography->product analysis 9. Characterization (NMR, GC-MS) product->analysis

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic and Analytical Profile

Characterization of this compound is achieved through a combination of chromatographic and spectroscopic techniques. While publicly available experimental spectra are scarce, the expected profile can be reliably predicted based on its structure and data from analogous compounds.

Gas Chromatography (GC)

GC is an excellent method for assessing the purity of this compound. Kovats retention indices, which normalize retention times, have been experimentally determined.

Column Type (Stationary Phase)Temperature (°C)Kovats Index (I)Source(s)
Capillary, Apiezon L (non-polar)2001628[5]
Capillary, SP-1000 (polar)2002190[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted, 500 MHz, CDCl₃): The proton NMR spectrum is expected to show four distinct signal regions.

    • δ 7.25-7.60 (m, 9H): A complex multiplet region corresponding to the nine protons on the two aromatic rings.

    • δ 2.71 (q, J = 7.6 Hz, 2H): A quartet representing the two benzylic protons of the ethyl group (-CH₂-).

    • δ 1.28 (t, J = 7.6 Hz, 3H): A triplet representing the three methyl protons of the ethyl group (-CH₃).

  • ¹³C NMR (Predicted, 125 MHz, CDCl₃): Due to symmetry, 10 distinct signals are expected in the carbon NMR spectrum.

    • δ 144.5, 141.5, 141.2, 138.0 (Ar C): Quaternary (non-protonated) aromatic carbons.

    • δ 128.8, 128.5, 127.3, 127.2, 126.0 (Ar C-H): Protonated aromatic carbons.

    • δ 29.0 (-CH₂-): Benzylic carbon.

    • δ 15.5 (-CH₃): Methyl carbon.

Mass Spectrometry (MS)

In Electron Ionization (EI) Mass Spectrometry, this compound is expected to show a prominent molecular ion and a characteristic fragmentation pattern.

  • Molecular Ion (M⁺•): A strong peak at m/z = 182 , corresponding to the molecular weight of the compound. Aromatic systems are stable, leading to a readily observable molecular ion.[6]

  • Base Peak: The most intense peak is expected at m/z = 167 . This corresponds to the loss of a methyl radical (•CH₃, 15 Da) via cleavage at the benzylic position, which is highly favorable as it forms a stable secondary benzylic carbocation.[7]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorption bands include:

  • 3100-3000 cm⁻¹: Aromatic C-H stretching.

  • 2970-2850 cm⁻¹: Aliphatic C-H stretching from the ethyl group.

  • 1600, 1580, 1475 cm⁻¹: Aromatic C=C ring stretching vibrations.

  • 780-740 cm⁻¹ and ~690 cm⁻¹: Strong C-H out-of-plane bending bands, indicative of meta- and mono-substituted benzene rings, respectively.[8]

Applications in Research and Development

This compound is primarily utilized as a synthetic intermediate or building block in the construction of more complex molecules. Its biphenyl core is a privileged scaffold in medicinal chemistry and materials science.

  • Medicinal Chemistry: The biphenyl moiety is present in numerous approved drugs (e.g., Valsartan, Telmisartan). Introducing substituents like the 3-ethyl group allows for fine-tuning of steric and electronic properties, which can modulate a molecule's interaction with biological targets. Researchers can use this compound as a starting point for synthesizing novel drug candidates.

  • Materials Science: Substituted biphenyls are precursors to liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. The specific substitution pattern influences the material's physical properties, such as its mesophase behavior or photophysical characteristics.

Safety, Handling, and Toxicology

Proper handling of this compound is essential in a laboratory setting. According to the Globally Harmonized System (GHS), it presents several hazards.[1]

GHS Hazard Statements
  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

  • H410: Very toxic to aquatic life with long-lasting effects.

Handling and Storage Recommendations
  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its environmental toxicity, it should not be released into drains or waterways.

References

An In-Depth Technical Guide to 3-Ethylbiphenyl: Nomenclature, Synthesis, and Implications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-ethylbiphenyl, a substituted aromatic hydrocarbon with significant relevance in synthetic chemistry and as a structural motif in medicinal chemistry. Addressed to researchers, scientists, and drug development professionals, this document delineates the precise nomenclature, detailed synthetic methodologies, and analytical characterization of this compound. Furthermore, it explores the broader context of the biphenyl scaffold in drug design, offering insights into its favorable pharmacokinetic properties and therapeutic potential.

IUPAC Nomenclature and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds, ensuring clarity and lack of ambiguity. For substituted biphenyls, the nomenclature rules are critical for defining the precise arrangement of substituents on the two phenyl rings.

1.1. Defining the Parent Structure: Biphenyl

The parent structure, biphenyl, consists of two benzene rings connected by a single covalent bond. For nomenclature purposes, the carbon atoms of one ring are numbered 1 to 6, while the carbons of the second ring are numbered 1' to 6'. The points of attachment of the two rings are designated as 1 and 1'. While "biphenyl" is commonly used, the preferred IUPAC name is 1,1'-biphenyl .

1.2. Locating the Substituent: this compound

In the case of this compound, an ethyl group (-CH₂CH₃) is attached to the third carbon atom of one of the phenyl rings. Therefore, the unambiguous and correct IUPAC name for this compound is 3-ethyl-1,1'-biphenyl . However, in many contexts, it is commonly referred to as this compound.

1.3. Chemical and Physical Properties

This compound is a colorless liquid with the chemical formula C₁₄H₁₄ and a molecular weight of 182.26 g/mol .[1] Its structural and physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₄H₁₄--INVALID-LINK--
Molecular Weight 182.26 g/mol --INVALID-LINK--
CAS Number 5668-93-9--INVALID-LINK--
Appearance Colorless liquid--INVALID-LINK--
Boiling Point 295-297 °C--INVALID-LINK--
Density 0.99 g/cm³--INVALID-LINK--

Synthesis of this compound: Key Methodologies

The synthesis of unsymmetrical biphenyls like this compound is a cornerstone of modern organic synthesis. Two of the most powerful and widely employed methods are the Suzuki-Miyaura coupling and the Grignard reaction. The choice between these methods often depends on the availability of starting materials, functional group tolerance, and desired scale of the reaction.

2.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. This Nobel Prize-winning reaction is renowned for its mild reaction conditions, high functional group tolerance, and commercial availability of a wide range of building blocks.

A plausible synthetic route to this compound via Suzuki coupling would involve the reaction of 3-ethylphenylboronic acid with bromobenzene, or alternatively, phenylboronic acid with 3-bromoethylbenzene.

Suzuki_Coupling cluster_reactants Reactants Reactant1 3-Ethylphenylboronic Acid Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Reactant1->Catalyst + Reactant2 Bromobenzene Reactant2->Catalyst Base Base (e.g., Na₂CO₃) Catalyst->Base Solvent Solvent (e.g., Toluene/Water) Base->Solvent Product This compound Solvent->Product Heat

Figure 1: General workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-ethylphenylboronic acid (1.0 eq), bromobenzene (1.2 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02 eq).

  • Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v). To this, add a base, such as sodium carbonate (2.0 eq).

  • Reaction Execution: The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) and stirred vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

2.2. Grignard Reaction

The Grignard reaction is a classic organometallic reaction involving the addition of an organomagnesium halide (Grignard reagent) to an electrophile. For the synthesis of biphenyls, a common approach is the coupling of a Grignard reagent with an aryl halide, often catalyzed by a transition metal.

A potential Grignard-based synthesis of this compound could involve the reaction of 3-ethylphenylmagnesium bromide with bromobenzene in the presence of a suitable catalyst.

Grignard_Reaction cluster_reactants Reactants Reactant1 3-Ethylbromobenzene Reactant2 Magnesium Turnings Reactant1->Reactant2 + Solvent_Grignard Anhydrous Ether (e.g., THF) Reactant2->Solvent_Grignard Grignard_Reagent 3-Ethylphenylmagnesium Bromide Solvent_Grignard->Grignard_Reagent Formation Reactant3 Bromobenzene Grignard_Reagent->Reactant3 + Catalyst Catalyst (e.g., Fe(acac)₃) Reactant3->Catalyst Product This compound Catalyst->Product Heat

References

Molecular weight and formula of 3-Ethylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Ethylbiphenyl: Properties, Synthesis, and Characterization

Introduction

Biphenyl and its substituted derivatives represent a cornerstone class of aromatic compounds utilized extensively in organic synthesis, materials science, and as intermediates in the pharmaceutical and agrochemical industries.[1][2][3] Among these, alkylated biphenyls are of particular interest due to their applications as heat transfer fluids and dye carriers.[2] This guide provides a comprehensive technical overview of this compound, a specific isomer whose physicochemical properties, synthesis, and analytical characterization are critical for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, the intent of this document is not merely to present data, but to provide a foundational understanding of the principles governing the behavior and synthesis of this molecule. We will explore not just the "what" but the "why"—delving into the causality behind experimental choices to ensure that the described protocols are not just recipes, but self-validating systems grounded in robust scientific principles.

Physicochemical and Structural Properties

This compound is an organic compound featuring a biphenyl core with an ethyl group substituted at the meta-position of one of the phenyl rings.[4][5][6] This substitution pattern dictates its physical properties and chemical reactivity. The presence of the flexible ethyl group and the rotatable bond between the two phenyl rings gives the molecule its characteristic conformational properties.

Core Data Summary

All quantitative data for this compound are summarized in the table below for ease of reference.

PropertyValueSource
Molecular Formula C₁₄H₁₄PubChem[4], NIST[5]
Molecular Weight 182.26 g/mol PubChem[4], NIST[5]
CAS Number 5668-93-9PubChem[4], NIST[5]
IUPAC Name 1-ethyl-3-phenylbenzenePubChem[4]
Synonyms m-ethylbiphenyl, 3-Ethyl-1,1'-biphenylPubChem[4]
Melting Point -27 °CChemicalBook[7]
Boiling Point 284 °C (at 760 mmHg)ChemicalBook[7]
Appearance Light yellow liquidThermo Fisher Scientific[8]
Density 1.010 g/cm³Thermo Fisher Scientific[8]

Synthesis of this compound: A Strategic Approach

The synthesis of a specifically substituted biphenyl like the 3-isomer requires a regioselective strategy. While classical methods like Friedel-Crafts alkylation of biphenyl can produce ethylbiphenyls, they typically result in a mixture of ortho-, meta-, and para-isomers, along with poly-alkylated products, making purification challenging and yields of the desired meta-isomer low.[1][9][10]

For this reason, a modern cross-coupling reaction is the superior and authoritative method for the unambiguous synthesis of this compound. The Suzuki-Miyaura coupling reaction stands out for its high tolerance of functional groups, mild reaction conditions, and, most importantly, its precise control of regiochemistry.[11][12]

Recommended Synthetic Pathway: Suzuki-Miyaura Coupling

The core of this synthesis is the palladium-catalyzed reaction between an organoboron compound and an organohalide.[11][13] To synthesize this compound, the most logical disconnection is between the two phenyl rings, leading to two potential reactant pairs:

  • 3-Ethylphenylboronic acid and Bromobenzene

  • Phenylboronic acid and 3-Bromoethylbenzene

Both routes are viable. Here, we detail the protocol for the first pair.

Suzuki_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_execution Reaction Execution cluster_workup Workup & Purification R1 3-Ethylphenylboronic Acid Mix Combine Reactants, Solvent (e.g., Toluene/Water), and Base (e.g., Na₂CO₃) R1->Mix R2 Bromobenzene R2->Mix Degas Degas Mixture (N₂ or Ar Purge) Mix->Degas Catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄) Degas->Catalyst Heat Heat to Reflux (e.g., 80-100 °C) with Vigorous Stirring Catalyst->Heat Monitor Monitor Progress via TLC or GC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Upon Completion Separate Phase Separation (Aqueous vs. Organic) Cool->Separate Extract Extract Aqueous Layer with Organic Solvent Separate->Extract Dry Dry Combined Organic Layers (e.g., MgSO₄) Extract->Dry Filter Filter and Concentrate Dry->Filter Purify Purify via Column Chromatography Filter->Purify Product Product Purify->Product Final Product: This compound

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system; successful execution relies on the principles of inert atmosphere to protect the catalyst and proper stoichiometry.

  • Vessel Preparation: A three-neck round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, is oven-dried and allowed to cool to room temperature under a stream of nitrogen. Causality: The palladium(0) catalyst is sensitive to oxygen, and moisture can interfere with the reaction; hence, anhydrous and inert conditions are critical for catalytic turnover.[11]

  • Reagent Addition: To the flask, add 3-ethylphenylboronic acid (1.0 eq), bromobenzene (1.05 eq), and a 2M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq). Add a solvent system, typically a 4:1 mixture of toluene and water.[13] Causality: The base is essential for the transmetalation step of the catalytic cycle. A biphasic solvent system is often used to dissolve both the organic reactants and the inorganic base.

  • Degassing: The reaction mixture is thoroughly degassed by bubbling nitrogen through the solution for 15-20 minutes. Causality: Removing dissolved oxygen is paramount to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst Introduction: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 eq) is added to the flask under a positive pressure of nitrogen.

  • Reaction Execution: The mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for 4-12 hours.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or by taking small aliquots for Gas Chromatography-Mass Spectrometry (GC-MS) analysis to confirm the consumption of the starting materials.

  • Workup:

    • Once the reaction is complete, it is cooled to room temperature.

    • The mixture is transferred to a separatory funnel, and the organic layer is separated.

    • The aqueous layer is extracted three times with an organic solvent like ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using hexane as the eluent, to yield pure this compound.

Spectroscopic Characterization and Analysis

Confirming the identity and purity of the synthesized this compound is a critical step, achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is highly diagnostic.

    • Aromatic Region (δ 7.0-7.6 ppm): A complex series of multiplets will be observed corresponding to the 9 aromatic protons. The protons on the unsubstituted ring will appear similarly to those in benzene, while the protons on the ethyl-substituted ring will show distinct splitting patterns influenced by the meta-ethyl group.

    • Ethyl Group (Aliphatic Region): A quartet corresponding to the two methylene protons (-CH₂-) is expected around δ 2.7 ppm, coupled to the methyl protons. A triplet corresponding to the three methyl protons (-CH₃) is expected around δ 1.3 ppm, coupled to the methylene protons.

  • ¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton.

    • Aromatic Region (δ 120-145 ppm): Signals for the 12 aromatic carbons will be present. Four of these will be quaternary (no attached protons).

    • Aliphatic Region: Two distinct signals will appear for the ethyl group: one for the -CH₂- carbon (around δ 29 ppm) and one for the -CH₃ carbon (around δ 15 ppm).

Mass Spectrometry (MS)

When analyzed by GC-MS, this compound will show a clear molecular ion peak.

  • Molecular Ion (M⁺): A strong peak at m/z = 182, corresponding to the molecular weight of C₁₄H₁₄.

  • Key Fragmentation: The most prominent fragmentation pattern is the benzylic cleavage to lose a methyl group (CH₃), resulting in a stable secondary benzylic carbocation. This will produce a strong peak at m/z = 167 ([M-15]⁺). Further fragmentation of the biphenyl core may also be observed.

Infrared (IR) Spectroscopy

The IR spectrum provides information on the functional groups present.

  • ~3050-3030 cm⁻¹: Aromatic C-H stretching.

  • ~2965-2850 cm⁻¹: Aliphatic C-H stretching from the ethyl group.

  • ~1600, 1480, 1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

  • ~780 and ~700 cm⁻¹: Strong bands corresponding to C-H out-of-plane bending, which are characteristic of meta- and mono-substituted benzene rings, respectively.

Analytical Workflow: GC-MS Protocol

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography (GC) cluster_ms Mass Spectrometry (MS) cluster_data Data Analysis Sample Dissolve 1 mg of this compound in 1 mL of Hexane Vial Transfer to GC Vial Sample->Vial Inject Inject 1 µL into GC Inlet (e.g., 250 °C) Vial->Inject Separate Separate on Capillary Column (e.g., DB-5ms) with Temp. Program Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Eluted Compound Analyze Analyze Fragments with Quadrupole Mass Analyzer Ionize->Analyze Chromatogram Obtain Total Ion Chromatogram (TIC) Analyze->Chromatogram Spectrum Extract Mass Spectrum from Peak Chromatogram->Spectrum Integrate Peak Compare Compare with Library/Reference Data Spectrum->Compare Result Result Compare->Result Confirm Identity & Purity

Caption: Standard workflow for GC-MS analysis of this compound.

Applications and Toxicological Considerations

Industrial and Research Applications

Alkylated biphenyls, including this compound, have been utilized in several industrial applications:

  • Heat Transfer Fluids: Their high boiling points and thermal stability make them suitable for use in high-temperature heat transfer systems.[2]

  • Dye Carriers: They can act as solvents or carriers in the dyeing process for synthetic fibers.[2]

  • Chemical Intermediates: this compound serves as a building block in organic synthesis for creating more complex molecules, including potential pharmaceutical or agrochemical candidates. It is also an important reference compound in the analysis of environmental samples, particularly in studies of polychlorinated biphenyls (PCBs), as ethylated biphenyls can be found in related mixtures.[14][15]

Toxicological Profile and Safety

While specific toxicological data for this compound is limited, the broader class of biphenyls and their derivatives, particularly PCBs, has been studied extensively.[16][17] Biphenyl itself can cause kidney damage in animals with chronic exposure.[2][18] PCBs are known persistent organic pollutants with a range of toxic effects, including carcinogenicity and reproductive toxicity.[16][17][19]

Given this context, this compound must be handled with appropriate caution.

  • GHS Hazards: It may cause skin irritation, serious eye damage, and respiratory irritation.[4]

  • Handling Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[1][7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a valuable compound for both industrial applications and fundamental research. Its unambiguous synthesis is best achieved through modern, regioselective methods like the Suzuki-Miyaura coupling, which avoids the isomeric mixtures common to older techniques. Proper characterization using a suite of spectroscopic methods (NMR, MS, IR) is essential to confirm its structure and purity. As with all biphenyl derivatives, a thorough understanding of its potential hazards and adherence to strict safety protocols are paramount for its responsible use in a research and development setting.

References

An In-Depth Technical Guide to the Synthesis of 3-Ethylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Ethylbiphenyl in Modern Chemistry

This compound is a biphenyl derivative of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its structural motif is a key component in the development of novel pharmaceuticals and functional materials. The strategic placement of the ethyl group at the 3-position influences the molecule's conformational properties and electronic distribution, making it a valuable building block for creating complex molecular architectures with tailored functions. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering researchers and drug development professionals a comprehensive resource grounded in established chemical principles and field-proven insights. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to aid in the selection of the most appropriate synthetic strategy for a given application.

Strategic Approaches to the Synthesis of this compound

The construction of the this compound scaffold can be broadly categorized into two primary strategies:

  • Palladium-Catalyzed Cross-Coupling Reactions: These methods are the cornerstone of modern biaryl synthesis, offering high efficiency and functional group tolerance. The core principle involves the formation of a carbon-carbon bond between two aryl partners, one functionalized with a halide or triflate and the other with an organometallic moiety.

  • Classical Electrophilic Aromatic Substitution: The Friedel-Crafts reaction represents a traditional yet relevant approach, involving the direct ethylation of biphenyl.

This guide will focus on the most prevalent and practical methods within these categories: Suzuki-Miyaura Coupling, Negishi Coupling, and Kumada Coupling, followed by an analysis of the Friedel-Crafts Alkylation.

Part 1: Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds, and the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki underscores their profound impact on organic chemistry.[1] These reactions proceed through a common catalytic cycle, providing a versatile and powerful toolkit for constructing molecules like this compound.

The Suzuki-Miyaura Coupling: A Versatile and Robust Method

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for biaryl synthesis, celebrated for its mild reaction conditions, broad functional group compatibility, and the use of relatively low-toxicity and stable organoboron reagents.[2][3]

Mechanistic Rationale:

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The reaction requires a base to activate the organoboron species, forming a borate complex that facilitates the transfer of the organic group to the palladium center during transmetalation.[5]

Two primary convergent pathways can be envisioned for the synthesis of this compound via Suzuki coupling:

  • Pathway A: Coupling of 3-ethylphenylboronic acid with a phenyl halide (e.g., bromobenzene).

  • Pathway B: Coupling of phenylboronic acid with a 1-halo-3-ethylbenzene (e.g., 1-bromo-3-ethylbenzene).

Suzuki_Miyaura_Mechanism

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound (Pathway B)

This protocol is a representative procedure adapted from established methodologies for Suzuki-Miyaura couplings.[6][7]

Materials:

  • 1-Bromo-3-ethylbenzene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3-ethylbenzene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in a minimal amount of toluene.

  • Reaction Initiation: Add the catalyst solution to the reaction flask, followed by a solvent mixture of toluene (5 mL), ethanol (2 mL), and water (1 mL).

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

ParameterConditionRationale
Palladium Source Pd(OAc)₂ with PPh₃Forms the active Pd(0) catalyst in situ.
Base K₂CO₃Activates the boronic acid for transmetalation.[5]
Solvent System Toluene/Ethanol/WaterA biphasic system that dissolves both organic and inorganic reagents.
Temperature 80-90 °CProvides sufficient energy to drive the catalytic cycle without significant side reactions.

Table 1: Key Parameters for Suzuki-Miyaura Synthesis of this compound

The Negishi Coupling: High Reactivity with Organozinc Reagents

The Negishi coupling utilizes organozinc reagents, which are more reactive than organoboranes, often allowing for milder reaction conditions and coupling with a broader range of electrophiles.[8][9] The primary consideration for this method is the preparation and handling of the air- and moisture-sensitive organozinc reagent.[10]

Mechanistic Rationale:

The catalytic cycle of the Negishi coupling mirrors that of other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination.[10] The higher nucleophilicity of the organozinc reagent facilitates a rapid transmetalation step.

For the synthesis of this compound, the most common approach involves the preparation of an organozinc reagent from 1-bromo-3-ethylbenzene, followed by coupling with a phenyl halide.

Negishi_Coupling_Workflow

Experimental Protocol: Negishi Synthesis of this compound

This protocol is based on general procedures for Negishi couplings.[10][11] Note: This reaction must be performed under strictly anhydrous and inert conditions.

Materials:

  • 1-Bromo-3-ethylbenzene

  • Zinc dust (activated)

  • 1,2-Dibromoethane

  • Anhydrous Tetrahydrofuran (THF)

  • Bromobenzene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Activation of Zinc: In a flame-dried, three-necked flask under argon, stir zinc dust (1.5 equiv) in anhydrous THF. Add a few drops of 1,2-dibromoethane to activate the zinc surface, which is indicated by gentle bubbling.

  • Formation of Organozinc Reagent: Slowly add a solution of 1-bromo-3-ethylbenzene (1.0 equiv) in anhydrous THF to the activated zinc suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux. Stir until the Grignard test is negative, indicating complete formation of the organozinc reagent.

  • Coupling Reaction: In a separate flame-dried flask under argon, dissolve bromobenzene (1.0 equiv) and Pd(PPh₃)₄ (2-5 mol%) in anhydrous THF.

  • Addition of Organozinc Reagent: Slowly add the freshly prepared 3-ethylphenylzinc bromide solution to the mixture of bromobenzene and catalyst at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography (silica gel, hexanes) to yield this compound.

The Kumada Coupling: Utilizing Grignard Reagents

The Kumada coupling, one of the earliest developed cross-coupling reactions, employs highly reactive Grignard reagents.[12][13] This high reactivity can be advantageous, allowing for rapid reactions, but it also limits the functional group tolerance of the substrates.[14]

Mechanistic Rationale:

The catalytic cycle is analogous to the Suzuki and Negishi couplings.[15] The highly nucleophilic Grignard reagent readily undergoes transmetalation with the palladium(II) intermediate. A key consideration is the potential for homo-coupling of the Grignard reagent (Wurtz-type reaction), which can be minimized by slow addition of the Grignard reagent to the reaction mixture.[16]

Experimental Protocol: Kumada Synthesis of this compound

This protocol is adapted from general procedures for Kumada couplings.[1] Note: This reaction requires strict anhydrous and inert conditions.

Materials:

  • 1-Bromo-3-ethylbenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Bromobenzene

  • [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp))

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask under argon, prepare the Grignard reagent from 1-bromo-3-ethylbenzene (1.1 equiv) and magnesium turnings (1.2 equiv) in anhydrous diethyl ether.

  • Coupling Reaction: In a separate flame-dried flask, dissolve bromobenzene (1.0 equiv) and NiCl₂(dppp) (1-3 mol%) in anhydrous diethyl ether.

  • Addition of Grignard Reagent: Slowly add the prepared 3-ethylphenylmagnesium bromide solution to the mixture of bromobenzene and catalyst at 0 °C.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Carefully quench the reaction with dilute HCl. Extract with diethyl ether, wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify by vacuum distillation or column chromatography to obtain this compound.

Coupling MethodOrganometallic ReagentKey AdvantagesKey Disadvantages
Suzuki-Miyaura OrganoboronStable, low toxicity, high functional group toleranceRequires a base for activation
Negishi OrganozincHigh reactivity, good functional group toleranceAir and moisture sensitive reagents
Kumada Organomagnesium (Grignard)Highly reactive, readily available reagentsLow functional group tolerance, risk of homo-coupling

Table 2: Comparison of Cross-Coupling Methods for this compound Synthesis

Part 2: Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds to an aromatic ring.[17][18] In the context of this compound synthesis, this would involve the direct ethylation of biphenyl.

Mechanistic Considerations and Regioselectivity:

The reaction proceeds via an electrophilic aromatic substitution mechanism, where an ethyl carbocation or a related electrophilic species is generated from an ethyl halide (e.g., chloroethane or bromoethane) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[19]

A significant challenge in the Friedel-Crafts alkylation of biphenyl is controlling the regioselectivity. The phenyl substituent is an ortho, para-director. Therefore, the ethylation of biphenyl will produce a mixture of 2-ethylbiphenyl, 4-ethylbiphenyl, and potentially di- and poly-alkylated products. The formation of the meta-isomer, this compound, is generally not favored under kinetic control. However, under thermodynamic control (higher temperatures, longer reaction times, or with specific catalysts), isomerization can occur, potentially increasing the yield of the more stable meta-isomer. A patent describes a method for producing ethylbiphenyls using specific solid acid catalysts where the reaction temperature can influence the isomer distribution.

Friedel_Crafts_Alkylation

Due to the formation of isomeric mixtures and the difficulty in isolating the desired this compound in high purity, Friedel-Crafts alkylation is generally less preferred for the specific synthesis of this isomer compared to the more regioselective cross-coupling methods.

Conclusion and Outlook

This guide has detailed the principal synthetic pathways for obtaining this compound. For researchers requiring high purity and predictable outcomes, the palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent the most strategic and reliable approach. The choice between Suzuki, Negishi, and Kumada couplings will often depend on the availability of starting materials and the tolerance of other functional groups within the synthetic scheme. While the Friedel-Crafts alkylation offers a more direct approach from biphenyl, the inherent lack of regioselectivity presents significant purification challenges, making it a less desirable method for targeted synthesis of the 3-isomer. As the demand for functionalized biaryl compounds continues to grow, the continued development and optimization of these synthetic methodologies will remain a vital area of research in organic chemistry.

References

A Comprehensive Technical Guide to the Physical Properties of 3-Ethylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Abstract: This technical guide provides a detailed examination of the critical physical properties of 3-Ethylbiphenyl (CAS No. 5668-93-9), a substituted biphenyl of interest in various chemical and pharmaceutical research domains. The document elucidates the experimentally determined boiling and melting points, alongside other key physicochemical parameters. A procedural overview for the determination of these properties is presented, underscoring the principles of scientific integrity and experimental robustness. This guide is intended to serve as a foundational resource for professionals engaged in drug development, chemical synthesis, and material science, where a thorough understanding of a compound's physical characteristics is paramount for procedural design, safety, and application.

Introduction to this compound

3-Ethylbhenyl is an aromatic hydrocarbon belonging to the biphenyl family of compounds.[1][2] Structurally, it is characterized by a biphenyl core with an ethyl group substituted at the meta-position of one of the phenyl rings.[3][4] This substitution pattern imparts specific physicochemical properties that influence its behavior in various chemical and physical processes. A precise understanding of these properties, particularly the phase transition temperatures—boiling and melting points—is fundamental for its application in synthesis, formulation, and as a potential intermediate in the development of pharmacologically active molecules.[2] The molecular formula for this compound is C₁₄H₁₄, and its molecular weight is approximately 182.26 g/mol .[1][3][4]

Physicochemical Properties of this compound

The physical properties of a compound are dictated by its molecular structure and the intermolecular forces that result. For this compound, the presence of the biphenyl system and the alkyl substituent are key determinants of its boiling and melting points.

Summary of Physical Properties

The following table summarizes the key physical properties of this compound based on collated data from authoritative sources.

PropertyValueUnitsSource
CAS Registry Number 5668-93-9N/A[3][4][5]
Molecular Formula C₁₄H₁₄N/A[1][3][4]
Molecular Weight 182.2610 g/mol [3][4]
Normal Boiling Point 559.11 (285.96)K (°C)[3]
284°C[6]
Reduced Pressure Boiling Point 416.2 at 0.014K at atm[3]
Melting Point 245.58 (-27.57)K (°C)[3]
-27°C[6]
Density 0.971g/cm³[6]
In-depth Discussion of Boiling and Melting Points

The boiling point of this compound at standard atmospheric pressure is reported to be 284-285.96 °C.[3][6] This relatively high boiling point is a consequence of the significant van der Waals forces between the large, polarizable biphenyl rings of adjacent molecules. The presence of the ethyl group, while adding to the molecular weight, does not introduce strong polar interactions. The boiling point at reduced pressure is significantly lower, a principle often exploited in the purification of high-boiling-point compounds to prevent thermal decomposition.[3]

The melting point of this compound is approximately -27 °C.[3][6] The asymmetry introduced by the meta-substituted ethyl group can disrupt the crystal lattice packing compared to a more symmetrical molecule like biphenyl itself, which can influence the melting point. A lower melting point generally suggests less efficient packing in the solid state.

Experimental Determination of Physical Properties

To ensure the reliability of physical property data, standardized and validated experimental protocols are essential. The following sections outline the methodologies for determining the boiling and melting points of a compound like this compound.

Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental characterization of the boiling and melting points of a chemical substance.

G cluster_0 Preparation & Purity Assessment cluster_1 Melting Point Determination cluster_2 Boiling Point Determination P1 Sample Acquisition of this compound P2 Purity Analysis (e.g., GC-MS, HPLC) P1->P2 Verification M1 Capillary Method P2->M1 B1 Distillation Method (Atmospheric/Vacuum) P2->B1 M3 Record Melting Range M1->M3 M2 Differential Scanning Calorimetry (DSC) M2->M3 D1 Data Compilation & Analysis M3->D1 B3 Record Boiling Temperature & Pressure B1->B3 B2 Ebulliometer B2->B3 B3->D1

Caption: Workflow for the experimental determination of melting and boiling points.

Protocol for Melting Point Determination (Capillary Method)

The capillary method is a straightforward and widely used technique for determining the melting point of a solid.

Principle: A small, finely powdered sample is heated in a sealed capillary tube. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Methodology:

  • Sample Preparation: Ensure the this compound sample is of high purity. If it is a solid at room temperature, finely powder a small amount.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the apparatus at a controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation and Recording: Observe the sample closely. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Trustworthiness: The sharpness of the melting range is a good indicator of purity. Impurities tend to broaden the melting range and depress the melting point.

Protocol for Boiling Point Determination (Distillation Method)

The distillation method is a common and reliable technique for determining the boiling point of a liquid.

Principle: A liquid is heated to its boiling point, and the temperature of the vapor in equilibrium with the boiling liquid is measured.

Methodology:

  • Apparatus Setup: Assemble a simple distillation apparatus with a round-bottom flask, a condenser, a thermometer placed correctly (the top of the bulb level with the side arm of the distillation head), and a receiving flask.

  • Sample Addition: Add a sample of this compound to the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Heating: Gently heat the flask.

  • Equilibrium and Measurement: As the liquid boils, a condensation ring will rise. When the vapor temperature stabilizes while the liquid is actively boiling and condensing, this temperature is recorded as the boiling point.

  • Pressure Correction: For high-precision work, the atmospheric pressure should be recorded, and the boiling point can be corrected to standard pressure if necessary.

Expertise & Experience: The placement of the thermometer is critical. If it is too high, the recorded temperature will be lower than the actual boiling point; if it is too low, it may be influenced by superheated liquid, leading to an inaccurate reading.

Conclusion

This technical guide has provided a consolidated overview of the key physical properties of this compound, with a focus on its boiling and melting points. The data presented, sourced from reputable databases, offers a reliable foundation for researchers and professionals in the fields of chemistry and drug development. The outlined experimental protocols underscore the importance of meticulous and standardized procedures in generating trustworthy scientific data. A thorough understanding of these fundamental properties is indispensable for the successful design of synthetic routes, purification strategies, and formulation development involving this compound.

References

An In-depth Technical Guide to the Solubility Characteristics of 3-Ethylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 3-ethylbiphenyl, a molecule of interest in various fields of chemical research and development. Designed for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties, aqueous and organic solubility profiles, experimental determination methodologies, and theoretical prediction models pertinent to this compound. The content is structured to offer not just data, but also a deeper understanding of the underlying principles governing its solubility, thereby empowering informed decision-making in experimental design and application.

Introduction to this compound

This compound (CAS No: 5668-93-9) is an aromatic hydrocarbon characterized by a biphenyl core substituted with an ethyl group.[1][2][3] Its structural features, particularly the nonpolar biphenyl rings and the alkyl substituent, render it a hydrophobic molecule with limited aqueous solubility but favorable solubility in many organic solvents. Understanding the solubility of this compound is paramount for a variety of applications, including its use as a synthetic intermediate, a component in functional fluids, and a model compound in environmental and toxicological studies. In the context of drug discovery, comprehending the solubility of such hydrophobic scaffolds is critical for lead optimization and formulation development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is the foundation for interpreting its solubility behavior. Key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₄H₁₄[1][2][3]
Molecular Weight 182.26 g/mol [1][2][3]
CAS Number 5668-93-9[1][2]
Melting Point -27 °C (246.15 K)[4]
Boiling Point 284 °C (557.15 K)[4]
Calculated XLogP3-AA 4.3[2]

The high XLogP3-AA value of 4.3 is a strong indicator of the lipophilic and hydrophobic nature of this compound.[2] This value suggests a strong preference for non-polar environments over aqueous media.

Aqueous Solubility Profile

The solubility of this compound in water is exceedingly low, a direct consequence of its hydrophobic structure. The energetic cost of disrupting the strong hydrogen-bonding network of water to accommodate a non-polar molecule is not sufficiently compensated by favorable solute-solvent interactions. This phenomenon, known as the hydrophobic effect, is the primary determinant of its poor aqueous solubility.

Quantitative data for the aqueous solubility of this compound is available through its logarithmic value of water solubility (log₁₀WS) in moles per liter.

ParameterValueCalculated Solubility (at 25°C)Source
log₁₀WS (mol/L) -4.771.698 x 10⁻⁵ mol/L (or 3.09 mg/L)Cheméo

This extremely low solubility underscores the challenges that would be faced in aqueous-based formulations or applications without the use of solubilizing agents such as surfactants or co-solvents.

Solubility in Organic Solvents

In contrast to its behavior in water, this compound is expected to exhibit significantly higher solubility in a wide range of organic solvents. The principle of "like dissolves like" is the guiding tenet here; the non-polar nature of this compound leads to favorable van der Waals interactions with non-polar and moderately polar organic solvents.

4.1. Inferred Solubility from Biphenyl

Biphenyl, the unsubstituted core of this compound, is known to be soluble in many organic solvents. It is described as soluble in ethanol and very soluble in benzene, carbon tetrachloride, and methanol.[5] Given the structural similarity, it is reasonable to expect this compound to exhibit a similar solubility profile. The presence of the ethyl group may slightly modulate these solubilities but the overall trend should hold.

As a comparative example, the experimental mole fraction solubility of biphenyl in n-hexane at different temperatures is presented below.

Temperature (°C)Mole Fraction Solubility of Biphenyl in n-Hexane
30.00.1608
35.00.2006
40.00.2631

Data sourced from the IUPAC-NIST Solubilities Database[6]

This data illustrates the significant solubility of a similar non-polar compound in a non-polar alkane solvent and its positive correlation with temperature.

4.2. Theoretical Prediction using Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a more quantitative approach to predicting the solubility of a solute in a given solvent. The total Hildebrand solubility parameter is divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[7][8] The principle is that solvents with HSP values close to those of the solute are more likely to be good solvents.

The HSP for this compound can be estimated using group contribution methods. By considering the structural components of this compound (a biphenyl group and an ethyl group), we can approximate its HSP values. The HSP values for biphenyl are approximately δD = 19.7, δP = 1.0, and δH = 2.0 MPa⁰.⁵.[9] The ethyl group will slightly alter these values.

The following table presents the estimated HSP for this compound and the HSPs for a range of common organic solvents. The "Hansen Distance" (Ra) is a measure of the difference between the HSPs of the solute and the solvent; a smaller Ra indicates a higher likelihood of good solubility.

Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²[7]

SolventδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)Estimated Hansen Distance (Ra) from this compound (δD≈19.5, δP≈1.0, δH≈1.5)Predicted Solubility
Toluene 18.01.42.03.1High
Hexane 14.90.00.09.5Moderate
Acetone 15.510.47.013.6Low
Ethanol 15.88.819.420.3Very Low
Methanol 14.712.322.324.8Very Low

HSP values for solvents are from various sources.[10]

Based on this analysis, non-polar aromatic solvents like toluene are predicted to be excellent solvents for this compound. Alkanes such as hexane are also predicted to be reasonably good solvents. In contrast, highly polar and hydrogen-bonding solvents like acetone, ethanol, and methanol are predicted to be poor solvents. This theoretical prediction aligns with the general principle of "like dissolves like."

Experimental Methodologies for Solubility Determination

Accurate experimental determination of solubility is crucial for validating theoretical models and for practical applications. The following sections detail two widely accepted methods for determining the solubility of a compound like this compound.

5.1. The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[11] The underlying principle is to create a saturated solution of the compound in a given solvent at a constant temperature, and then to quantify the concentration of the dissolved solute.

Causality Behind Experimental Choices:

  • Excess Solute: The addition of an excess of the solid compound ensures that the solution reaches equilibrium and becomes saturated.

  • Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is critical for obtaining reproducible results.

  • Agitation: Continuous agitation (shaking or stirring) accelerates the dissolution process and ensures that the entire volume of the solvent is in contact with the solute, facilitating the attainment of equilibrium.

  • Equilibration Time: A sufficient equilibration time (often 24-72 hours) is necessary to ensure that the system has reached a true thermodynamic equilibrium.

  • Phase Separation: After equilibration, the undissolved solid must be completely separated from the saturated solution without altering the temperature. This is typically achieved through filtration or centrifugation.

  • Quantification: The concentration of the solute in the clear, saturated filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Step-by-Step Protocol:

  • Preparation: Add an excess amount of this compound to a series of glass vials or flasks.

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Seal the vials and place them in a constant-temperature shaker bath (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter (e.g., a 0.22 µm PTFE filter) to remove any undissolved particles.

  • Dilution: Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Experimental Workflow Diagram (Shake-Flask Method):

Shake_Flask_Method A 1. Add excess This compound to vial B 2. Add known volume of solvent A->B C 3. Equilibrate with agitation at constant T B->C D 4. Settle and filter supernatant C->D E 5. Dilute aliquot D->E F 6. Quantify by HPLC-UV E->F G 7. Calculate Solubility F->G

Caption: Workflow for the shake-flask solubility determination method.

5.2. Potentiometric Titration

For ionizable compounds, potentiometric titration can be a powerful and efficient method for determining solubility.[12] While this compound itself is not ionizable, this method is highly relevant for many drug development candidates and is included here for its importance in the field. The method relies on the change in pH of a solution as a titrant is added, and how this change is affected by the precipitation of the compound.

Causality Behind Experimental Choices:

  • pH Measurement: The use of a pH electrode allows for precise monitoring of the solution's acidity or basicity, which is directly related to the ionization state of the analyte.

  • Titration: The controlled addition of a strong acid or base allows for the systematic variation of the pH and the induction of precipitation.

  • Precipitation Point: The point at which the compound begins to precipitate is indicated by a change in the titration curve, as the buffering capacity of the solution is altered.

  • Data Analysis: Mathematical models are applied to the titration data to calculate the intrinsic solubility of the neutral species and the pKa of the compound.

Step-by-Step Protocol (for a weakly acidic compound):

  • Sample Preparation: Prepare a solution of the compound in a mixture of co-solvent and water.

  • Initial Titration: Titrate the solution with a standardized strong base (e.g., KOH) while monitoring the pH.

  • Induce Precipitation: Add a sufficient amount of a strong acid to lower the pH and cause the neutral form of the compound to precipitate.

  • Second Titration: Titrate the resulting suspension with the strong base. The titration curve will show a different profile due to the presence of the solid phase.

  • Data Analysis: Analyze the titration curves to determine the pKa and the intrinsic solubility.

Logical Relationship Diagram (Potentiometric Titration):

Potentiometric_Titration Start Start with solution of ionizable compound Titrate1 Titrate with base, monitor pH Start->Titrate1 Precipitate Add acid to induce precipitation Titrate1->Precipitate Titrate2 Titrate suspension with base Precipitate->Titrate2 Analyze Analyze titration curves Titrate2->Analyze Result Determine pKa and intrinsic solubility Analyze->Result

Caption: Logical flow for solubility determination by potentiometric titration.

Theoretical Models for Solubility Prediction

In the early stages of research and development, when experimental data may be limited, theoretical models provide a valuable tool for estimating solubility.

6.1. The General Solubility Equation (GSE)

The General Solubility Equation, developed by Yalkowsky and Banerjee, is a simple yet powerful tool for estimating the aqueous solubility of non-ionizable organic compounds.[7][11] It relates the molar water solubility (Sw) to the compound's melting point (MP) and its octanol-water partition coefficient (logP).

log Sw = 0.5 - 0.01(MP - 25) - logP [11]

  • Causality: The melting point term accounts for the energy required to break the crystal lattice of the solid, while the logP term accounts for the hydrophobicity and the energy of solvation. For this compound, with a melting point of -27°C and a logP of 4.3, the GSE would predict a high aqueous solubility, which is not the case. This discrepancy arises because the GSE is not well-suited for liquids or low-melting-point solids where the crystal lattice energy term is negligible or negative.

6.2. Hansen Solubility Parameters (HSP)

As discussed in Section 4.2, HSP provides a more nuanced approach for predicting solubility in a wide range of solvents, including organic solvents. The model is based on the principle that the total cohesive energy of a substance can be divided into contributions from dispersion forces, polar interactions, and hydrogen bonding. By matching the HSP of a solute and a solvent, a good prediction of solubility can be made. This method is particularly useful for formulation scientists seeking to identify suitable solvents or solvent blends for a given compound.

Conclusion

This compound is a hydrophobic molecule with very low aqueous solubility and good solubility in non-polar organic solvents. Its solubility characteristics are dictated by its molecular structure and can be understood through the principles of the hydrophobic effect and "like dissolves like." While experimental data on its solubility in organic solvents is sparse, theoretical models such as Hansen Solubility Parameters provide a robust framework for predicting its behavior. The experimental methodologies detailed in this guide, particularly the shake-flask method, offer a reliable means of obtaining accurate solubility data, which is essential for the successful application of this compound in research and industry.

References

A Comprehensive Guide to the Safe Handling, Storage, and Management of 3-Ethylbiphenyl for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Ethylbiphenyl is an aromatic hydrocarbon, a derivative of biphenyl, utilized in specialized research and development settings, including as a building block in organic synthesis. As with many specialty chemicals, comprehensive toxicological and hazard data for this compound specifically is not widely available. This guide, therefore, is constructed upon the foundational principles of chemical safety, drawing from data on analogous compounds like biphenyl and general best practices for aromatic hydrocarbons. It is designed to provide researchers, scientists, and drug development professionals with a robust framework for risk assessment and the implementation of safe laboratory practices. The core philosophy of this document is the application of the precautionary principle: the absence of complete data necessitates treating the substance with a high degree of caution, assuming potential hazards based on its chemical class until proven otherwise.

Section 1: Compound Identification and Physicochemical Profile

A precise understanding of a chemical's properties is the bedrock of its safe handling. The known physical and chemical characteristics of this compound are summarized below. The notable absence of data in several key areas underscores the need for a cautious and conservative approach.

PropertyValueSource
CAS Number 5668-93-9[1][2][3][4][5]
Molecular Formula C₁₄H₁₄[1][3][6][7]
Molecular Weight 182.26 g/mol [1][2][3][6][7]
Synonyms 3-ethyl-1,1'-biphenyl[1][2][3][6]
Physical State Data not available[1]
Melting Point -27 °C (246 K)[1][3]
Boiling Point 284 °C (557 K)[1][3]
Density 0.971 g/cm³[1]
Solubility Data not available[1]
Vapor Pressure Data not available[1]

Section 2: Hazard Assessment and GHS Classification

The hazard profile for this compound is not definitively established, with conflicting information present in public databases. The ECHA C&L Inventory shows that out of two notifications, one reports the substance as not meeting GHS hazard criteria, while the other provides a detailed classification.[2] This discrepancy is a critical finding; it mandates that for safety purposes, the more stringent classification must be assumed.

This conservative approach is scientifically justified by the known hazards of the parent compound, biphenyl, which is classified as causing skin, eye, and respiratory irritation, and being highly toxic to aquatic life.[8][9] Therefore, until comprehensive toxicological studies on this compound are published, it is prudent to handle it as a hazardous substance.

Table 2: Assumed GHS Classification and Precautionary Statements [2]

Hazard ClassHazard StatementPrecautionary Statements (Prevention & Response)
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362+P364
Serious Eye Damage/Irritation (Category 1)H318: Causes serious eye damageP280, P305+P351+P338, P310
STOT, Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233
Hazardous to the Aquatic Environment, Acute (Category 1)H400: Very toxic to aquatic lifeP273, P391, P501
Hazardous to the Aquatic Environment, Chronic (Category 1)H410: Very toxic to aquatic life with long lasting effectsP273, P391, P501

Section 3: Exposure Control and Personal Protective Equipment (PPE)

A systematic approach to exposure control is essential. The widely accepted "Hierarchy of Controls" provides a framework for implementing the most effective safety measures in descending order of priority.

cluster_0 Hierarchy of Controls for this compound elimination Elimination (Not Feasible - Required for Research) substitution Substitution (Use a less hazardous alternative if possible) engineering Engineering Controls (e.g., Chemical Fume Hood, Ventilation) substitution->engineering administrative Administrative Controls (SOPs, Training, Labeling) engineering->administrative ppe Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) administrative->ppe cluster_0 Correct Storage storage_cabinet Designated Chemical Cabinet (Cool, Dry, Ventilated) incompatibles Incompatible Materials (e.g., Nitric Acid, Peroxides) storage_cabinet->incompatibles SEPARATE FROM food Food & Drink (Strictly Prohibited) storage_cabinet->food SEPARATE FROM biphenyl This compound (Tightly Sealed) biphenyl->storage_cabinet Store In organics Other Organics (Compatible) organics->storage_cabinet Store In start Spill Occurs assess Assess Spill Is it <100mL & Controllable? start->assess evacuate Evacuate Area Call Emergency Response assess->evacuate No alert Alert Personnel Remove Ignition Sources assess->alert Yes ppe Don Full PPE alert->ppe contain Contain with Inert Absorbent ppe->contain collect Collect Waste (Use Spark-Proof Tools) contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose

References

An In-Depth Technical Guide to the Isomers of Ethylbiphenyl: Properties, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, valued for its conformational properties and synthetic versatility.[1][2] Ethylbiphenyl, existing as three distinct positional isomers (2-ethylbiphenyl, 3-ethylbiphenyl, and 4-ethylbiphenyl), represents a critical class of substituted biphenyls. The position of the ethyl group profoundly influences the molecule's physicochemical properties, biological activity, and metabolic fate. This guide provides a comprehensive technical overview of these isomers, detailing their structural differences, comparative physicochemical properties, synthesis strategies, and state-of-the-art analytical methodologies for their separation and identification. Furthermore, it explores their toxicological profiles and diverse applications, particularly their role as key intermediates in the development of novel therapeutics.[1][3]

Introduction to Ethylbiphenyls

The biphenyl moiety, consisting of two connected phenyl rings, is a foundational structural motif in a vast range of organic molecules.[1] Its derivatives are integral to the development of pharmaceuticals, including anti-inflammatory and antihypertensive agents, as well as advanced materials like those used in Organic Light-Emitting Diodes (OLEDs).[1] The introduction of an ethyl substituent onto the biphenyl core creates three positional isomers, each with a unique steric and electronic profile that dictates its behavior and utility.

  • 2-Ethylbiphenyl (ortho-): The ethyl group is adjacent to the phenyl-phenyl bond, inducing significant steric hindrance that restricts the rotation between the two rings.

  • This compound (meta-): The ethyl group is one carbon removed from the inter-ring bond, resulting in moderate steric influence.

  • 4-Ethylbiphenyl (para-): The ethyl group is positioned opposite the inter-ring bond, exerting the least steric hindrance and maintaining a more planar conformation.

Understanding the distinct characteristics of these isomers is paramount for chemists and pharmacologists aiming to design molecules with specific properties, whether for optimizing drug-receptor interactions or tuning the electronic properties of a material.

Molecular Structure and Physicochemical Properties

The seemingly subtle shift in the ethyl group's position leads to significant, measurable differences in the physical properties of the isomers. These differences are crucial for their separation, purification, and application.

Structural Isomerism and Conformation

The primary difference among the isomers is the degree of atropisomerism—a phenomenon where rotation around a single bond is restricted. The proximity of the ortho-ethyl group forces the phenyl rings into a more twisted, non-planar arrangement compared to the meta- and para-isomers. This conformational rigidity can be a critical design element in drug development, influencing how a molecule fits into a biological target's binding pocket.

Comparative Analysis of Physicochemical Properties

The differences in molecular symmetry and intermolecular forces (van der Waals forces) arising from the ethyl group's position directly impact properties like boiling and melting points. Positional isomers often have distinct physical properties that can be exploited for separation.[4]

Table 1: Physicochemical Properties of Ethylbiphenyl Isomers

Property2-EthylbiphenylThis compound4-Ethylbiphenyl
CAS Number 1812-51-75668-93-9[5][6][7]5707-44-8[8]
Molecular Formula C₁₄H₁₄[5][6]C₁₄H₁₄[5][6]C₁₄H₁₄[8]
Molecular Weight 182.26 g/mol [5][6]182.26 g/mol [5][6]182.26 g/mol [8]
Boiling Point ~283-285 °C286 °C (559.1 K)[6]~284-286 °C
Melting Point Not readily available-27.5 °C (245.6 K)[6]Not readily available
Density Data available[9][10]Data available[7]Data available

Note: Specific values can vary slightly between sources. Data for 2- and 4-ethylbiphenyl melting points are less commonly reported, suggesting they may be liquids at or near room temperature.

Synthesis and Manufacturing Routes

The synthesis of specific ethylbiphenyl isomers requires carefully chosen strategies to control the regioselectivity of the reaction. Common industrial methods often produce a mixture of isomers that must then be separated.[11]

Common Synthetic Pathways
  • Friedel-Crafts Ethylation of Biphenyl: A classic method involving the reaction of biphenyl with an ethylating agent (e.g., ethyl bromide) in the presence of a Lewis acid catalyst (e.g., AlCl₃). This method typically yields a mixture of ortho-, meta-, and para-isomers, with the product ratio influenced by reaction conditions.

  • Suzuki Coupling: A more modern and versatile cross-coupling reaction. For example, 4-ethylphenylboronic acid can be coupled with bromobenzene (or vice versa) using a palladium catalyst to selectively synthesize 4-ethylbiphenyl. This method offers high regioselectivity, making it a preferred route for laboratory and pharmaceutical synthesis where a single, pure isomer is required.

  • Transalkylation: This process involves the redistribution of alkyl groups between aromatic molecules and is often used in industrial settings to interconvert isomers or produce a desired isomeric mixture.[11]

Analytical Methodologies for Isomer Separation and Quantification

The structural similarity of ethylbiphenyl isomers presents a significant analytical challenge.[12] High-resolution chromatographic techniques are essential for their effective separation and accurate quantification.[12][13]

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating volatile compounds like ethylbiphenyls.[12] The choice of the stationary phase in the capillary column is critical for achieving baseline separation.

  • Principle of Separation: Isomers are separated based on differences in their boiling points and their interactions with the stationary phase. Non-polar columns (like those with Apiezon L or SP-1000 phases) are often effective, separating the isomers based on subtle differences in their volatility and shape.[5][14][15]

  • Detection: A Flame Ionization Detector (FID) provides excellent sensitivity for hydrocarbon analysis. For unambiguous identification, coupling GC with Mass Spectrometry (GC-MS) is the gold standard.[16][17] The fragmentation patterns of the isomers, while similar, may exhibit subtle differences in ion abundance that can aid in differentiation when combined with retention time data.[16]

  • System: Gas Chromatograph with FID or Mass Spectrometer.

  • Column: 50 m x 0.25 mm ID capillary column coated with Apiezon L.[5][14]

  • Carrier Gas: Nitrogen (N₂) or Helium (He) at a constant flow rate.[5][14]

  • Injection: 1 µL of the sample (dissolved in a suitable solvent like hexane) in split mode.

  • Temperature Program:

    • Initial Oven Temperature: 170°C, hold for 2 minutes.

    • Ramp: Increase temperature at 5°C/min to 220°C.

    • Final Hold: Hold at 220°C for 10 minutes.

  • Detector Temperature: 250°C (FID) or as per MS source requirements.

Causality: The long capillary column provides the high number of theoretical plates needed for resolving closely related isomers.[12] The non-polar Apiezon L phase separates the compounds primarily by their boiling points, which are distinct enough for resolution under a programmed temperature ramp.[5][14][15]

GCMS_Workflow cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Detection & Analysis Sample Sample Mixture Dilution Dilution in Hexane Sample->Dilution Injector GC Injector Dilution->Injector 1 µL Injection Column Capillary Column (e.g., Apiezon L) Injector->Column IonSource Ion Source (EI) Column->IonSource Eluted Isomers MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem Report Final Report DataSystem->Report Generate Chromatogram & Mass Spectra

Caption: Workflow for Ethylbiphenyl Isomer Analysis by GC-MS.

High-Performance Liquid Chromatography (HPLC)

For less volatile derivatives or when GC is not suitable, Reverse-Phase HPLC (RP-HPLC) can be an effective alternative.

  • Principle of Separation: In RP-HPLC, separation is based on the differential partitioning of the isomers between a non-polar stationary phase (e.g., C18 or Phenyl-Hexyl) and a polar mobile phase.[18][19] The more non-polar an isomer, the longer it is retained on the column. Phenyl-based columns can offer unique selectivity for aromatic compounds through π-π interactions.

  • Detection: A UV detector is highly effective, as the biphenyl system is strongly chromophoric. A detection wavelength around 254 nm is typically used.

Toxicological Profile and Metabolic Fate

The toxicology and metabolism of xenobiotics, including ethylbiphenyl isomers, are critical considerations in drug development and environmental science.[20][21][22] The metabolic pathway can either detoxify a compound or convert it into a more toxic, reactive intermediate.[21]

  • Metabolic Pathways: Metabolism is primarily mediated by the Cytochrome P450 (CYP) enzyme system in the liver.[20][21] The primary metabolic reactions are expected to be:

    • Hydroxylation of the Aromatic Rings: The CYP enzymes introduce hydroxyl (-OH) groups onto the phenyl rings. The position of hydroxylation can be influenced by the steric hindrance and electronic effects of the ethyl group.

    • Oxidation of the Ethyl Group: The ethyl side chain can be oxidized to form alcohols, aldehydes, and eventually carboxylic acids.

  • Phase II Conjugation: The hydroxylated metabolites are then typically conjugated (e.g., with glucuronic acid or sulfate) to increase their water solubility and facilitate excretion from the body.[21]

  • Isomer-Specific Differences: The steric hindrance of the 2-ethylbiphenyl isomer may slow its rate of metabolism compared to the more accessible 3- and 4-isomers. Such differences in metabolic rate and pathway can lead to variations in biological half-life and potential for toxicity.[23] Studying metabolism is crucial, as changes can significantly impact the interpretation of chronic toxicity studies.[20]

Applications in Research and Industry

The unique properties of each ethylbiphenyl isomer make them valuable in different fields.

  • Drug Discovery and Development: The biphenyl scaffold is a key component in many marketed drugs.[1] Ethylbiphenyls serve as important intermediates or starting materials.[2] For example, the conformationally restricted nature of 2-substituted biphenyls can be used to create potent and selective enzyme inhibitors. The introduction of fluorine to biphenyl scaffolds has been shown to improve metabolic stability and safety profiles in drug candidates.[24]

  • Chemical Intermediates: They are used as precursors in the synthesis of more complex molecules, including agricultural chemicals, liquid crystals, and specialty polymers.[1]

  • Heat Transfer Fluids: Polyphenyls, including ethylated derivatives, are used as high-temperature heat transfer fluids due to their excellent thermal stability.[19]

Conclusion and Future Outlook

The three positional isomers of ethylbiphenyl, while sharing the same molecular formula, are distinct chemical entities. The position of the ethyl group dictates their conformational freedom, physicochemical properties, and reactivity. These differences are not merely academic; they have profound implications for their synthesis, separation, and application. For drug development professionals, understanding these nuances is essential for designing molecules with improved efficacy, selectivity, and metabolic stability. As analytical techniques become more sophisticated, our ability to separate and characterize complex isomeric mixtures will continue to advance, further unlocking the potential of these versatile chemical building blocks.

References

Methodological & Application

Application Notes and Protocols: 3-Ethylbiphenyl as a Versatile Starting Material in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of 3-Ethylbiphenyl

In the landscape of organic synthesis, the strategic selection of a starting material is paramount to the efficient construction of complex molecular architectures. This compound, a readily accessible aromatic hydrocarbon, presents itself as a valuable and versatile precursor for a range of high-value compounds. Its biphenyl core offers a rigid scaffold, while the ethyl group provides a reactive handle for further functionalization. This guide provides an in-depth exploration of the synthetic utility of this compound, with a focus on its transformation into key intermediates and their subsequent application in the synthesis of advanced polymers and biologically active phenanthrene derivatives. For researchers, scientists, and professionals in drug development, this document serves as a practical resource, offering not only detailed experimental protocols but also the underlying scientific principles that govern these transformations.

Core Synthetic Strategy: From this compound to Advanced Functional Molecules

The primary synthetic pathway highlighted in this guide commences with the catalytic dehydrogenation of this compound to afford 3-vinylbiphenyl. This transformation is a critical entry point, converting a relatively inert alkylarene into a reactive monomer and a versatile building block for further elaboration. The resulting 3-vinylbiphenyl can be channeled into two principal applications: living anionic polymerization to generate well-defined polymers with tailored properties, and a sophisticated photoelectrocyclization reaction to construct the phenanthrene core, a privileged scaffold in medicinal chemistry.

G A This compound B Catalytic Dehydrogenation A->B Potassium-Promoted Iron Oxide Catalyst, Steam C 3-Vinylbiphenyl B->C D Living Anionic Polymerization C->D Anionic Initiator (e.g., n-BuLi) F Photoelectrocyclization C->F UV Irradiation E Poly(3-vinylbiphenyl) D->E G Dihydrophenanthrene Intermediate F->G H Oxidation G->H Oxidizing Agent (e.g., Iodine) I Phenanthrene Derivatives H->I J Biologically Active Molecules (e.g., Antiviral Agents) I->J

Figure 1: Overall synthetic workflow from this compound.

Application I: Catalytic Dehydrogenation of this compound to 3-Vinylbiphenyl

The conversion of this compound to 3-vinylbiphenyl is an industrially significant reaction, analogous to the production of styrene from ethylbenzene.[1] This endothermic process is typically carried out at high temperatures in the presence of a catalyst and superheated steam, which serves to lower the partial pressure of the hydrocarbons, shifting the equilibrium towards the products and minimizing side reactions.[1]

The catalyst of choice is often a potassium-promoted iron oxide formulation.[2] The presence of potassium is crucial as it enhances the catalytic activity and stability by forming active phases such as KFeO₂.[2] These phases are believed to be responsible for the high catalytic performance.[2]

Protocol 1: Preparation of Potassium-Promoted Iron Oxide Catalyst

Objective: To prepare a highly active potassium-promoted iron oxide catalyst for the dehydrogenation of this compound.

Materials:

  • Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • Potassium carbonate (K₂CO₃)

  • Deionized water

  • Support material (e.g., magnesium oxide pellets)

Procedure:

  • Prepare an aqueous solution of iron(III) nitrate and potassium carbonate. The molar ratio of K to Fe is a critical parameter and should be optimized for specific applications.

  • Impregnate the support material (e.g., magnesium oxide pellets) with the prepared solution using the incipient wetness technique.[3]

  • Dry the impregnated pellets in an oven at 120 °C for 4 hours.[2]

  • Calcine the dried pellets in a furnace at a temperature above 923 K (650 °C) for 4 hours to facilitate the formation of the active KFeO₂ phase.[2][3]

  • The catalyst is then ready for use in the dehydrogenation reactor.

Protocol 2: Dehydrogenation of this compound

Objective: To synthesize 3-vinylbiphenyl from this compound via catalytic dehydrogenation.

Materials:

  • This compound

  • Potassium-promoted iron oxide catalyst

  • Nitrogen gas (for purging)

  • Deionized water

Equipment:

  • Fixed-bed reactor system with a furnace

  • Mass flow controllers for gas and liquid feeds

  • Condenser and collection flask

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Pack the fixed-bed reactor with the prepared potassium-promoted iron oxide catalyst.

  • Purge the system with nitrogen gas to remove air.

  • Heat the reactor to the desired reaction temperature, typically in the range of 570-640 °C.[4]

  • Introduce a continuous flow of superheated steam into the reactor. The steam-to-ethylbiphenyl molar ratio is a critical parameter, often around 10:1.[5]

  • Introduce a continuous flow of this compound into the reactor. The liquid hourly space velocity (LHSV) should be optimized, with a typical starting point of 0.65 L of ethylbenzene per liter of catalyst per hour.[5]

  • Maintain a reactor pressure of approximately 0.75 atmospheres.[5]

  • The product stream exiting the reactor is cooled in a condenser, and the organic and aqueous phases are collected.

  • The organic phase, containing 3-vinylbiphenyl, unreacted this compound, and minor byproducts, is separated.

  • The product mixture is analyzed by GC to determine the conversion of this compound and the selectivity to 3-vinylbiphenyl.

  • Pure 3-vinylbiphenyl can be obtained by fractional distillation of the organic phase.

Table 1: Typical Reaction Parameters for Ethylbiphenyl Dehydrogenation

ParameterTypical Value/RangeReference
CatalystPotassium-promoted Iron Oxide[2]
Temperature570-640 °C[4]
Pressure~0.75 atm[5]
Steam/Ethylbiphenyl Ratio10:1 (molar)[5]
LHSV0.65 h⁻¹[5]

Application II: Living Anionic Polymerization of 3-Vinylbiphenyl

The vinyl group of 3-vinylbiphenyl makes it an excellent monomer for polymerization. Living anionic polymerization is a powerful technique for synthesizing polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and controlled architectures.[6] This method relies on the use of an anionic initiator, such as n-butyllithium (n-BuLi), and the absence of termination or chain transfer reactions.[6] The polymerization proceeds until all the monomer is consumed, and the polymer chains remain "living," capable of further reaction.

Protocol 3: Anionic Polymerization of 3-Vinylbiphenyl

Objective: To synthesize poly(3-vinylbiphenyl) with a controlled molecular weight and low polydispersity.

Causality Behind Experimental Choices:

  • High Vacuum Techniques: Anionic polymerization is extremely sensitive to impurities such as water, oxygen, and carbon dioxide, which can terminate the living polymer chains. Therefore, rigorous purification of all reagents and solvents, and the use of high vacuum or inert atmosphere techniques are essential for successful polymerization.[7]

  • Initiator: n-Butyllithium is a commonly used initiator for the polymerization of styrenic monomers. The amount of initiator used directly controls the molecular weight of the resulting polymer.

  • Solvent: Aprotic solvents are required. Polar aprotic solvents like tetrahydrofuran (THF) can accelerate the polymerization rate compared to nonpolar solvents like toluene or cyclohexane.[7]

  • Quenching: The polymerization is terminated by the addition of a protic solvent, such as methanol, which protonates the living carbanionic chain ends.

Materials:

  • 3-Vinylbiphenyl (rigorously purified)

  • n-Butyllithium (n-BuLi) solution in hexanes (concentration accurately determined)

  • Tetrahydrofuran (THF) (freshly distilled from sodium/benzophenone)

  • Methanol (degassed)

  • Argon or Nitrogen gas (high purity)

Equipment:

  • High-vacuum line or glovebox

  • Schlenk flasks and glassware

  • Syringes and cannulas

Procedure:

  • Purification: Purify 3-vinylbiphenyl by distillation under reduced pressure from a suitable drying agent (e.g., calcium hydride). Purify THF by refluxing over sodium/benzophenone ketyl until a persistent blue or purple color is obtained, followed by distillation directly into the reaction flask under inert atmosphere.

  • Reaction Setup: Assemble the reaction glassware (a Schlenk flask equipped with a magnetic stir bar) and dry it thoroughly in an oven. Cool the flask under a stream of inert gas.

  • Solvent and Monomer Addition: Transfer the freshly distilled THF into the reaction flask via cannula. Add the purified 3-vinylbiphenyl to the THF.

  • Initiation: Cool the monomer solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath). Add the calculated amount of n-BuLi solution dropwise via syringe. The reaction mixture should develop a characteristic color, indicating the formation of the living anionic species.

  • Polymerization: Allow the polymerization to proceed at the chosen temperature with stirring. The reaction time will depend on the temperature and the desired conversion.

  • Termination: Quench the polymerization by adding a small amount of degassed methanol. The color of the reaction mixture should disappear.

  • Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

  • Purification: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.

  • Characterization: Characterize the resulting poly(3-vinylbiphenyl) by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and PDI, and by NMR spectroscopy to confirm the polymer structure.

G A Purified 3-Vinylbiphenyl + Anhydrous THF B Initiation (n-BuLi, -78 °C) A->B C Living Poly(3-vinylbiphenyl) Chains B->C D Propagation C->D Addition of Monomer E Termination (Methanol) C->E D->C F Poly(3-vinylbiphenyl) E->F G Isolation & Purification (Precipitation in Methanol) F->G H Characterization (GPC, NMR) G->H

Figure 2: Workflow for the anionic polymerization of 3-vinylbiphenyl.

Application III: Synthesis of Biologically Active Phenanthrene Derivatives

The phenanthrene skeleton is a core structure in a multitude of natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[8][9][10] A powerful method for constructing the phenanthrene ring system is the photoelectrocyclization of vinylbiphenyls.[11] This reaction involves the irradiation of a vinylbiphenyl with UV light, leading to an intramolecular 6π-electrocyclization to form a dihydrophenanthrene intermediate, which is then oxidized to the aromatic phenanthrene.[11]

Protocol 4: Photoelectrocyclization of 3-Vinylbiphenyl to Phenanthrene

Objective: To synthesize the parent phenanthrene from 3-vinylbiphenyl via photoelectrocyclization. This protocol can be adapted for substituted 3-vinylbiphenyls to access a variety of phenanthrene derivatives.

Causality Behind Experimental Choices:

  • Photochemical Reaction: This reaction is driven by the absorption of UV light, which excites the vinylbiphenyl molecule to a higher energy state, enabling the pericyclic reaction to occur.

  • Oxidizing Agent: The initial cyclization product is a dihydrophenanthrene. An oxidizing agent, such as iodine, is required to rearomatize the molecule to the stable phenanthrene ring system.[11]

  • Solvent: A solvent that is transparent to the wavelength of UV light used and can dissolve the reactants is necessary. Cyclohexane or benzene are common choices.

Materials:

  • 3-Vinylbiphenyl

  • Iodine (I₂)

  • Cyclohexane (spectroscopic grade)

  • Sodium thiosulfate solution (aqueous)

Equipment:

  • Photochemical reactor (e.g., with a medium-pressure mercury lamp)

  • Quartz reaction vessel

  • Magnetic stirrer

  • Rotary evaporator

  • Chromatography equipment (for purification)

Procedure:

  • Reaction Setup: Dissolve 3-vinylbiphenyl and a catalytic amount of iodine in cyclohexane in the quartz reaction vessel. The concentration of the starting material should be relatively low to avoid intermolecular side reactions.

  • Degassing: Degas the solution by bubbling with an inert gas (e.g., argon) for 15-20 minutes to remove dissolved oxygen, which can quench the excited state.

  • Irradiation: Place the reaction vessel in the photochemical reactor and irradiate with a medium-pressure mercury lamp while stirring. Monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the solution with an aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extraction: Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., cyclohexane or dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure phenanthrene.

  • Characterization: Confirm the structure of the product by NMR spectroscopy and mass spectrometry.

This protocol provides a direct route to the phenanthrene core. By starting with appropriately functionalized this compound derivatives, a wide array of substituted phenanthrenes with potential biological activity can be synthesized. For instance, phenanthrene-based tylophorine derivatives have shown promising antiviral and antitumor activities.[8][9]

Conclusion

This compound is a cost-effective and versatile starting material that provides access to a range of valuable chemical entities. The protocols detailed herein for its conversion to 3-vinylbiphenyl and subsequent transformations into well-defined polymers and the medicinally relevant phenanthrene scaffold highlight its synthetic potential. The ability to construct complex and functional molecules from a simple hydrocarbon precursor underscores the power of strategic synthetic planning and the importance of robust and well-understood reaction protocols. It is our hope that this guide will serve as a valuable resource for researchers and professionals in their endeavors to develop novel materials and therapeutics.

References

Application Notes and Protocols for the Analytical Identification of 3-Ethylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Researcher

This document provides a comprehensive guide to the analytical methodologies for the unequivocal identification of 3-Ethylbiphenyl. As researchers, scientists, and professionals in drug development, the accurate characterization of chemical entities is paramount. This guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale for the experimental choices, ensuring both technical accuracy and practical applicability. The methods detailed herein are designed to be self-validating, offering a robust framework for your analytical workflows.

Introduction to this compound and its Analytical Significance

This compound (CAS No. 5668-93-9) is an aromatic hydrocarbon with the molecular formula C₁₄H₁₄ and a molecular weight of 182.26 g/mol .[1][2][3][4] Its structure consists of a biphenyl core with an ethyl group substituted at the 3-position of one of the phenyl rings. The accurate identification and quantification of this compound are crucial in various fields, including environmental monitoring, as a potential impurity in pharmaceutical manufacturing, and in materials science.

This guide will detail the application of four primary analytical techniques for the identification of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the separation and identification of volatile and semi-volatile compounds.

  • High-Performance Liquid Chromatography (HPLC): For the separation of non-volatile or thermally labile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For the definitive structural elucidation.

  • Infrared (IR) Spectroscopy: For the identification of functional groups.

Furthermore, this document will provide detailed protocols for sample preparation from common matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of this compound due to its volatility. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information, allowing for high-confidence identification.

Scientific Principles

In GC, a sample is vaporized and injected into a chromatographic column. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile gas phase. The retention time of a compound is a characteristic property under a specific set of chromatographic conditions. In the mass spectrometer, the eluted compound is ionized, typically by electron impact (EI), which causes fragmentation. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), is a molecular fingerprint that can be compared to spectral libraries for identification.

Experimental Protocol

2.2.1. Instrument and Consumables

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Column: A non-polar column such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms) is recommended. Dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness are standard.

  • Carrier Gas: Helium, with a constant flow rate of 1.0-1.5 mL/min.

  • Injector: Split/splitless injector.

  • Vials: 2 mL amber glass vials with PTFE-lined caps.

  • Syringe: 10 µL GC syringe.

2.2.2. GC-MS Parameters

The following table summarizes the recommended GC-MS parameters for the analysis of this compound.

ParameterValueRationale
Gas Chromatograph
Injection ModeSplitlessTo maximize the transfer of the analyte to the column for trace analysis.
Injector Temperature250 °CTo ensure complete vaporization of this compound without thermal degradation.
Oven ProgramInitial: 60 °C (hold 2 min)To focus the analytes at the head of the column.
Ramp: 15 °C/min to 280 °CTo achieve good separation of this compound from other potential components.
Hold: 5 min at 280 °CTo ensure elution of any less volatile compounds.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique that produces reproducible fragmentation patterns.
Electron Energy70 eVStandard energy for EI, which provides consistent and comparable mass spectra.
Ion Source Temperature230 °CTo maintain the analyte in the gas phase and prevent condensation.
Quadrupole Temperature150 °CTo ensure stable ion transmission.
Mass Range50-350 amuTo cover the molecular ion and expected fragment ions of this compound.
Solvent Delay3 minTo prevent the solvent peak from saturating the detector.

2.2.3. Data Analysis and Expected Results

The identification of this compound is confirmed by matching the retention time and the mass spectrum of the analyte with that of a known standard. The expected mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 182. The fragmentation pattern is expected to include a prominent peak at m/z 167, corresponding to the loss of a methyl group ([M-15]⁺), and a base peak at m/z 152, resulting from the loss of an ethyl group ([M-29]⁺). Other significant fragments would likely appear at m/z 128 and 76, characteristic of the biphenyl structure.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Sample Matrix Extraction Extraction (LLE or SPE) Sample->Extraction Concentration Concentration Extraction->Concentration Injection Injection Concentration->Injection GC_Separation GC Separation Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Library_Search Library Search Data_Processing->Library_Search Identification Identification Library_Search->Identification HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Sample Sample Matrix Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection Filtration->Injection HPLC_Separation HPLC Separation Injection->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection Chromatogram_Analysis Chromatogram Analysis UV_Detection->Chromatogram_Analysis Retention_Time_Match Retention Time Matching Chromatogram_Analysis->Retention_Time_Match Quantification Quantification Retention_Time_Match->Quantification NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Spectral Interpretation Sample Pure Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Acquisition Acquire ¹H and ¹³C NMR Spectra Transfer->Acquisition Processing Process FID (FT, Phasing, Baseline) Acquisition->Processing Peak_Picking Peak Picking Processing->Peak_Picking Integration Integration Peak_Picking->Integration Structure_Elucidation Structure Elucidation Integration->Structure_Elucidation IR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Spectral Interpretation Sample Pure Sample Preparation Prepare Sample (e.g., KBr pellet or thin film) Sample->Preparation Acquisition Acquire IR Spectrum Preparation->Acquisition Peak_Analysis Peak Analysis Acquisition->Peak_Analysis Functional_Group_ID Functional Group Identification Peak_Analysis->Functional_Group_ID

References

Application Note: High-Resolution Gas Chromatography for the Quantitative Analysis of 3-Ethylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust protocol for the quantitative analysis of 3-Ethylbiphenyl using gas chromatography (GC) coupled with a flame ionization detector (FID). Designed for researchers, scientists, and professionals in drug development and environmental analysis, this guide provides a comprehensive methodology, from sample preparation to data interpretation. The protocol emphasizes scientific integrity, offering explanations for experimental choices to ensure reproducibility and accuracy. This document is structured to serve as a practical laboratory guide, complete with step-by-step instructions, data presentation tables, and a visual workflow diagram.

Introduction

This compound (CAS No. 5668-93-9) is an alkylated aromatic hydrocarbon belonging to the biphenyl group of compounds.[1] Its presence and quantification are of interest in various fields, including as a potential impurity in pharmaceutical manufacturing, a component in complex hydrocarbon mixtures, and an environmental analyte. Accurate and reliable analytical methods are crucial for monitoring its levels and ensuring product quality and environmental safety.

Gas chromatography is the premier analytical technique for the separation and quantification of volatile and semi-volatile organic compounds like this compound.[2] The selection of an appropriate GC column and the optimization of instrumental parameters are critical for achieving the desired resolution and sensitivity. This application note details a validated GC-FID method, chosen for its robustness, wide dynamic range, and suitability for quantifying hydrocarbon compounds.[3]

Scientific Principles and Method Rationale

The separation of this compound from a sample matrix by gas chromatography is governed by its partitioning between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase within the GC column. The choice of a non-polar stationary phase is predicated on the non-polar nature of this compound, adhering to the chromatographic principle of "like dissolves like." Elution order on such columns is primarily determined by the boiling points of the analytes.[4]

A flame ionization detector (FID) is selected for its high sensitivity to hydrocarbons and its linear response over a wide concentration range. The FID operates by pyrolyzing the column effluent in a hydrogen-air flame, which generates ions that are then detected as an electrical current proportional to the mass of carbon entering the detector.[2]

Method validation is integral to ensuring the trustworthiness of the analytical results. This protocol incorporates key validation parameters, including linearity, precision, and accuracy, to establish a self-validating system.[5]

Experimental Workflow

The overall analytical workflow for the analysis of this compound is depicted in the following diagram.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Sample Collection Dilution Dilution with Solvent Sample->Dilution Spiking Internal Standard Spiking Dilution->Spiking Filtration Filtration (0.45 µm) Spiking->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification Result Final Report Quantification->Result

Figure 1: A comprehensive workflow for the GC-FID analysis of this compound, from sample preparation to final reporting.

Materials and Reagents

  • This compound standard: (CAS: 5668-93-9), analytical grade, >99% purity

  • Internal Standard (IS): Biphenyl-d10 (CAS: 1486-01-7) or another suitable non-interfering compound

  • Solvent: Dichloromethane or Hexane, HPLC or GC grade

  • Carrier Gas: Helium (99.999% purity) or Hydrogen (99.999% purity)

  • FID Gases: Hydrogen (99.999% purity) and compressed air (hydrocarbon-free)

  • Volumetric flasks, pipettes, and syringes: Class A

  • GC vials: 2 mL amber glass with PTFE-lined septa

  • Syringe filters: 0.45 µm PTFE

Instrumentation and Chromatographic Conditions

The following instrumental parameters have been optimized for the analysis of this compound. These parameters can be adapted based on the specific instrumentation available in the laboratory.

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Detector Flame Ionization Detector (FID)
GC Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column
Injector Split/Splitless Inlet
Injection Mode Splitless
Injector Temperature 280 °C
Injection Volume 1 µL
Carrier Gas Helium
Column Flow Rate 1.0 mL/min (Constant Flow)
Oven Temperature Program Initial: 60 °C (hold for 2 min) Ramp: 10 °C/min to 280 °C Hold: 5 min at 280 °C
FID Temperature 300 °C
FID Gas Flows Hydrogen: 30 mL/min Air: 300 mL/min Makeup (He): 25 mL/min
Data Acquisition System Agilent MassHunter or equivalent chromatography data software

Detailed Protocols

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard (e.g., Biphenyl-d10) in the same manner.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution. A typical calibration range would be 1, 5, 10, 25, 50, and 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 20 µg/mL.

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. For liquid samples with low matrix interference, a "dilute and shoot" approach is often sufficient.

  • Accurately transfer a known volume or weight of the sample into a volumetric flask.

  • Dilute the sample with the chosen solvent to bring the expected concentration of this compound within the calibration range.

  • Spike the diluted sample with the internal standard to the same concentration as in the calibration standards (20 µg/mL).

  • Vortex the sample for 30 seconds to ensure homogeneity.

  • Filter the sample through a 0.45 µm PTFE syringe filter into a GC vial.

For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.[5]

GC-FID Analysis
  • Set up the GC-FID system according to the parameters outlined in the instrumentation table.

  • Equilibrate the system by running a solvent blank to ensure a stable baseline and absence of contaminants.

  • Create a sequence including the solvent blank, calibration standards (from lowest to highest concentration), and prepared samples.

  • Inject 1 µL of each solution into the GC system.

Data Analysis and Quantification
  • Integrate the peaks corresponding to this compound and the internal standard in the resulting chromatograms.

  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.

  • Perform a linear regression analysis on the calibration curve. The coefficient of determination (R²) should be ≥ 0.995 for a valid calibration.

  • Calculate the concentration of this compound in the samples using the calibration curve and the measured peak area ratios.

Method Validation and Quality Control

To ensure the reliability of the results, the following method validation and quality control procedures should be implemented:

  • Linearity: Assessed from the calibration curve (R² ≥ 0.995).[5]

  • Precision: Determined by analyzing replicate samples at different concentrations. The relative standard deviation (RSD) should typically be ≤ 15%.[3]

  • Accuracy: Evaluated by analyzing spiked samples at known concentrations. The recovery should be within 80-120%.[5]

  • System Suitability: A system suitability test should be performed before each analytical run to ensure the chromatographic system is performing adequately. This can be done by injecting a mid-level calibration standard and checking for consistent retention times, peak shapes, and detector response.[6]

  • Retention Index: The identity of this compound can be further confirmed by calculating its retention index and comparing it to literature values on similar stationary phases. The NIST Chemistry WebBook reports a Kovats retention index of 1628 for this compound on an Apiezon L (non-polar) capillary column.[7]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of this compound by gas chromatography with flame ionization detection. By following the detailed steps for sample preparation, instrument setup, and data analysis, researchers can achieve accurate and reproducible results. The emphasis on the rationale behind experimental choices and the inclusion of method validation criteria ensure the trustworthiness and integrity of the data generated. This method is suitable for routine analysis in quality control and research laboratories.

References

High-Performance Liquid Chromatography for the Quantitative Analysis of 3-Ethylbiphenyl: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Ethylbiphenyl (CAS: 5668-93-9), a member of the alkylated biphenyl class of aromatic hydrocarbons, is a compound of interest in various fields, including environmental analysis, toxicology, and as an intermediate in chemical synthesis.[1][2] Accurate and reliable quantification of this compound is crucial for quality control, impurity profiling, and research applications. High-Performance Liquid Chromatography (HPLC) with UV detection offers a robust, sensitive, and specific method for this purpose.

This application note provides a comprehensive guide to the analysis of this compound using a reversed-phase HPLC (RP-HPLC) method. We will delve into the rationale behind the selection of chromatographic parameters, present a detailed experimental protocol, and outline the validation of the method in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[3][4]

The Chromatographic Rationale: A Self-Validating System

The successful separation and quantification of a non-polar, aromatic compound like this compound by RP-HPLC hinges on the careful selection of the stationary phase, mobile phase, and detection wavelength. The choices made are interconnected and aim to create a self-validating system that ensures accuracy, precision, and robustness.

Stationary Phase Selection: The Role of Biphenyl and C18 Columns

For the separation of aromatic compounds, both traditional C18 (octadecylsilane) and Biphenyl stationary phases are excellent candidates.[5][6]

  • C18 Columns: These are the workhorses of reversed-phase chromatography, offering robust hydrophobic interactions with non-polar analytes like this compound. The retention is primarily driven by the partitioning of the analyte between the polar mobile phase and the non-polar stationary phase.[7]

  • Biphenyl Columns: These columns provide an alternative and often orthogonal selectivity for aromatic compounds. In addition to hydrophobic interactions, they offer π-π interactions between the biphenyl rings of the stationary phase and the aromatic rings of the analyte. This can lead to enhanced retention and improved resolution of closely related aromatic isomers.[5][6]

For this application, a C18 column is selected for its proven reliability and widespread availability. A validated method for biphenyl and its metabolites using a C18 column provides a strong precedent for its suitability.[7]

Mobile Phase Composition: Tuning Selectivity

The mobile phase in RP-HPLC for non-polar compounds typically consists of a mixture of water and a less polar organic solvent, such as acetonitrile (ACN) or methanol (MeOH). The ratio of these solvents is a critical parameter for controlling the retention and elution of the analyte.

  • Acetonitrile vs. Methanol: Both are suitable organic modifiers. Acetonitrile is often preferred for its lower viscosity and UV transparency at lower wavelengths. Methanol, on the other hand, can sometimes offer different selectivity for aromatic compounds due to its protic nature.[8][9]

An isocratic elution with a mixture of acetonitrile and water provides a simple and robust method for the quantification of a single analyte like this compound.[7] The optimal ratio is determined experimentally to achieve a reasonable retention time and good peak shape.

Detection Wavelength: Maximizing Sensitivity

Experimental Protocol

This section provides a detailed, step-by-step protocol for the quantitative analysis of this compound using HPLC.

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters (nylon or PTFE)

Instrumentation
  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatography data system (CDS) for data acquisition and processing.

Chromatographic Conditions
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent hydrophobic retention and peak shape for aromatic compounds.[7]
Mobile Phase Acetonitrile:Water (70:30, v/v)Offers good retention and elution characteristics for this compound.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintains stable retention times and improves peak symmetry.
Detection UV at 254 nmProvides high sensitivity for the aromatic structure of this compound.[7][11]
Injection Volume 10 µLA typical injection volume that balances sensitivity and peak shape.
Run Time 15 minutesSufficient to allow for the elution of this compound and any potential impurities.
Preparation of Solutions

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer it to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with methanol. Mix thoroughly. This solution should be stored at 2-8 °C and protected from light.

Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of methanol to achieve a theoretical concentration within the calibration range.

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC Analysis Workflow

Caption: Workflow for the HPLC analysis of this compound.

Method Validation: Ensuring Trustworthiness

To ensure the reliability of the analytical method, it must be validated according to the ICH Q2(R1) guidelines.[3][4] The key validation parameters for an assay of this nature are specificity, linearity, accuracy, precision, and robustness.

System Suitability

Before commencing any validation or sample analysis, the suitability of the chromatographic system must be established as per USP General Chapter <621>.[12]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for 6 replicate injections of a standard solution)
Validation Parameters
  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This can be demonstrated by injecting a blank (mobile phase) and a placebo (sample matrix without the analyte) to ensure no interfering peaks are observed at the retention time of this compound.

  • Linearity: The linearity of the method should be established by analyzing a series of at least five concentrations of the this compound standard across the desired range (e.g., 1-100 µg/mL). The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

  • Accuracy: The accuracy of the method is determined by performing recovery studies. A known amount of this compound standard is spiked into a placebo sample at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Determined by analyzing six replicate samples of the same concentration on the same day. The RSD of the results should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on two different days by two different analysts. The RSD between the two sets of results should be ≤ 2.0%.

  • Robustness: The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic) The system suitability parameters should still be met under these varied conditions, demonstrating the reliability of the method during routine use.

Conclusion

This application note presents a robust and reliable RP-HPLC method for the quantitative analysis of this compound. The method is simple, accurate, and precise, making it suitable for routine quality control and research applications. The detailed protocol and validation guidelines provided herein are grounded in established scientific principles and regulatory standards, ensuring the generation of high-quality, trustworthy data.

References

Application Note: Structural Elucidation of 3-Ethylbiphenyl using High-Resolution ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-ethylbiphenyl. It is designed for researchers, scientists, and professionals in drug development and chemical analysis. This document moves beyond a simple spectral assignment, offering a detailed rationale for the predicted chemical shifts, spin-spin coupling patterns, and integration values. Furthermore, it includes a robust, field-proven protocol for sample preparation and data acquisition, ensuring the generation of high-quality, reproducible NMR data. The methodologies and interpretations are grounded in fundamental NMR principles and supported by authoritative references.

Introduction: The Power of ¹H NMR in Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For substituted aromatic systems like ethylbiphenyl, ¹H NMR is particularly crucial for unambiguously determining the substitution pattern on the phenyl rings, a task that can be challenging for other analytical methods.

The ¹H NMR spectrum of this compound presents a unique fingerprint arising from the distinct electronic environments of its fourteen protons. Analyzing this spectrum involves three key pillars:

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm), which indicates the electronic environment of a proton. Protons in electron-rich environments are "shielded" and appear at a lower δ (upfield), while those in electron-poor environments are "deshielded" and appear at a higher δ (downfield).[1]

  • Integration: The area under a signal, which is proportional to the number of protons it represents.

  • Spin-Spin Coupling (Splitting): The division of a signal into multiple lines (a multiplet), caused by the magnetic influence of neighboring, non-equivalent protons. This interaction, known as J-coupling, is transmitted through chemical bonds.[2][3]

This guide will systematically deconstruct the expected ¹H NMR spectrum of this compound, providing the foundational knowledge required for accurate interpretation and the practical steps to acquire high-fidelity data.

Structural Analysis and Proton Environments

To interpret the spectrum, we must first identify all chemically non-equivalent protons in the this compound molecule. Due to the meta-substitution and the free rotation around the biphenyl single bond, the molecule possesses a single plane of symmetry under conditions of fast rotation, simplifying the spectrum to a degree.

Caption: Molecular structure of this compound with proton labeling.

The 9 distinct proton environments are:

  • Ethyl Group: The methylene protons (-CH₂- ) and the methyl protons (-CH₃ ).

  • Substituted Ring: Four aromatic protons: H-2, H-4, H-5, and H-6 .

  • Unsubstituted Ring: Due to symmetry from rapid bond rotation, the protons are grouped into three sets: H-2'/H-6' (ortho), H-3'/H-5' (meta), and H-4' (para).

Spectral Prediction: Chemical Shifts, Splitting, and Integration

A detailed prediction of the ¹H NMR spectrum is foundational to its interpretation.

Chemical Shifts (δ)
  • Aromatic Region (7.0 - 7.8 ppm): Protons directly attached to a benzene ring are significantly deshielded due to the ring current effect and typically resonate in this region.[1][4]

    • Unsubstituted Ring (H-2'/6', H-3'/5', H-4'): These protons will resemble those of biphenyl itself, typically appearing as a complex multiplet between 7.3 and 7.6 ppm. The ortho protons (H-2'/6') are often the most downfield due to their proximity to the other ring.[5]

    • Substituted Ring (H-2, H-4, H-5, H-6): The ethyl group is weakly electron-donating, causing minor shielding (upfield shift) at its ortho (H-2, H-4) and para (H-5) positions relative to unsubstituted benzene (δ ≈ 7.33 ppm).[4][6] However, the overall pattern is dominated by the complex splitting from multiple coupling partners. H-2, being ortho to both the ethyl and phenyl substituents, is expected to be distinct, likely appearing as a singlet-like signal or a finely split multiplet slightly upfield of the main aromatic cluster.

  • Alkyl Region (1.0 - 3.0 ppm):

    • Methylene Protons (-CH₂-): These benzylic protons are adjacent to the aromatic ring and are deshielded. They are expected to appear as a quartet around δ 2.7 ppm .

    • Methyl Protons (-CH₃): These protons are further from the ring and are less affected by its deshielding influence. They will appear further upfield as a triplet around δ 1.2 ppm .[7][8]

Spin-Spin Coupling and Multiplicity

The splitting pattern of each signal is governed by the number of adjacent, non-equivalent protons (the 'n+1' rule) and the magnitude of the coupling constant, J, measured in Hertz (Hz).

  • Ethyl Group:

    • -CH₂- (Quartet): The two methylene protons are coupled to the three methyl protons (n=3), resulting in a quartet (3+1=4 lines). The typical vicinal coupling constant (³JHH) in an ethyl group is ~7.5 Hz.

    • -CH₃- (Triplet): The three methyl protons are coupled to the two methylene protons (n=2), resulting in a triplet (2+1=3 lines) with the same coupling constant, ³JHH ≈ 7.5 Hz. This characteristic quartet-triplet pattern is a hallmark of an ethyl group.[7]

  • Aromatic Protons: Coupling in aromatic systems is more complex and depends on the number of bonds separating the protons.

    • Ortho coupling (³J): Across 3 bonds, typically large (7-10 Hz).[6]

    • Meta coupling (⁴J): Across 4 bonds, significantly smaller (2-3 Hz).[2][6]

    • Para coupling (⁵J): Across 5 bonds, usually very small or zero (<1 Hz).[9]

    • Unsubstituted Ring: The protons H-2'/6', H-3'/5', and H-4' will couple with each other, creating overlapping multiplets. H-2'/6' will primarily show ortho coupling to H-3'/5' and meta coupling to H-5'/3', often appearing as a doublet of doublets or a multiplet. H-3'/5' and H-4' will also form complex multiplets.

    • Substituted Ring:

      • H-2: Coupled to H-6 (ortho, ~8 Hz) and H-4 (meta, ~2 Hz). Expected to be a doublet of small doublets or a narrow multiplet. It may also appear as a singlet if the meta coupling is not resolved.

      • H-4: Coupled to H-5 (ortho, ~8 Hz) and H-2/H-6 (meta, ~2 Hz). This will likely be a complex multiplet, potentially a triplet of doublets (td).

      • H-5: Coupled to H-4 and H-6 (both ortho, ~8 Hz). If these two coupling constants are similar, this proton will appear as a triplet (t).

      • H-6: Coupled to H-5 (ortho, ~8 Hz) and H-2/H-4 (meta, ~2 Hz). This will be a complex multiplet, likely a doublet of triplets (dt) or a doublet of doublets of doublets (ddd).

Predicted Data Summary

The expected ¹H NMR data for this compound is summarized in the table below. Note that chemical shifts for aromatic protons are approximate due to the complex interplay of electronic and anisotropic effects.

Proton LabelPredicted δ (ppm)IntegrationMultiplicityCoupling Constants (J, Hz)
-CH₃ ~ 1.253HTriplet (t)³J ≈ 7.5
-CH₂- ~ 2.702HQuartet (q)³J ≈ 7.5
H-5 ~ 7.201HTriplet (t)³J ≈ 7.6
H-2, H-4, H-6 ~ 7.30 - 7.453HMultiplet (m)ortho ≈ 7-8, meta ≈ 2-3
H-2'/3'/4'/5'/6' ~ 7.35 - 7.655HMultiplet (m)ortho ≈ 7-8, meta ≈ 2-3

Protocol: High-Resolution ¹H NMR Sample Preparation and Data Acquisition

Adherence to a strict protocol is essential for acquiring high-quality, interpretable NMR data. The following steps provide a self-validating system for routine analysis.

Materials and Reagents
  • This compound sample (5-10 mg)

  • Deuterated chloroform (CDCl₃), high purity (≥99.8% D)

  • 5 mm NMR tubes, high precision (e.g., Wilmad 528-PP-7 or equivalent)[10]

  • Pasteur pipette with a small cotton or glass wool plug

  • Clean, dry vials for sample dissolution

Workflow Diagram

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg this compound) dissolve 2. Dissolve in Vial (~0.7 mL CDCl₃) weigh->dissolve filter 3. Filter into NMR Tube (via Pasteur pipette) dissolve->filter cap 4. Cap and Label Tube filter->cap insert 5. Insert Sample into Spectrometer cap->insert lock 6. Lock on Deuterium Signal insert->lock shim 7. Shim for Field Homogeneity (Optimize peak shape) lock->shim acquire 8. Acquire Spectrum (Set parameters, start scan) shim->acquire ft 9. Fourier Transform (FID → Spectrum) acquire->ft phase 10. Phase Correction ft->phase baseline 11. Baseline Correction phase->baseline integrate 12. Integrate Signals baseline->integrate

References

Application Note: Elucidation of the Electron Ionization Mass Spectrometry Fragmentation Pattern of 3-Ethylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Ethylbiphenyl is a member of the biphenyl family of aromatic hydrocarbons, which are of significant interest in environmental analysis, toxicology, and as intermediates in the synthesis of pharmaceuticals and other fine chemicals. Understanding the mass spectrometric behavior of such compounds is crucial for their unambiguous identification and quantification in complex matrices. This application note provides a detailed examination of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound. Furthermore, a comprehensive protocol for its analysis by gas chromatography-mass spectrometry (GC-MS) is presented, designed for researchers, scientists, and professionals in drug development and analytical chemistry.

Predicted Mass Spectrum and Fragmentation Pathways

While an experimentally derived mass spectrum for this compound is not publicly available in common databases such as the NIST Chemistry WebBook, its fragmentation pattern under electron ionization (70 eV) can be reliably predicted based on established principles of mass spectrometry for alkyl-substituted aromatic compounds.[1][2] The molecular structure of this compound, with its stable biphenyl core and reactive ethyl side-chain, dictates a series of characteristic fragmentation events.

Molecular Ion (M•+): The molecular formula of this compound is C₁₄H₁₄, with a molecular weight of approximately 182.26 g/mol .[3] Aromatic systems are known to produce prominent molecular ion peaks due to the stability of the delocalized π-electron system, which can effectively stabilize the positive charge.[4] Therefore, a strong molecular ion peak is anticipated at m/z 182.

Primary Fragmentation Pathways: The primary fragmentation of the this compound molecular ion is expected to be dominated by cleavage of the C-C bond beta to the biphenyl ring system, a process known as benzylic cleavage.[1] This is a highly favored pathway as it leads to the formation of a resonance-stabilized benzylic cation.

The two principal fragmentation pathways are predicted as follows:

  • Loss of a Methyl Radical (•CH₃): This is the most anticipated fragmentation pathway. Cleavage of the bond between the α and β carbons of the ethyl group results in the loss of a methyl radical (mass 15). This generates a highly stable secondary benzylic cation at m/z 167 . The stability of this ion is enhanced by resonance delocalization across the biphenyl system. This fragment is expected to be the base peak in the spectrum.

  • Loss of an Ethyl Radical (•C₂H₅): While less favorable than the loss of a methyl radical due to the formation of a less substituted cation, the cleavage of the bond between the biphenyl ring and the ethyl group can also occur. This would result in the loss of an ethyl radical (mass 29) and the formation of a biphenyl cation at m/z 153 .

Secondary Fragmentation: Further fragmentation of the primary ions can also occur, leading to other characteristic peaks in the lower mass region of the spectrum. For instance, the biphenyl cation (m/z 153) and the [M-15]⁺ ion (m/z 167) can undergo further loss of hydrogen atoms or rearrangement.

The following table summarizes the predicted key ions in the mass spectrum of this compound:

m/z Proposed Ion Structure Formation Pathway Predicted Relative Abundance
182[C₁₄H₁₄]•+ (Molecular Ion)Direct ionization of this compoundHigh
167[C₁₃H₁₁]⁺Loss of •CH₃ from the molecular ionVery High (likely Base Peak)
153[C₁₂H₉]⁺Loss of •C₂H₅ from the molecular ionModerate
152[C₁₂H₈]•+Loss of H from m/z 153Moderate
77[C₆H₅]⁺Phenyl cationLow to Moderate
51[C₄H₃]⁺Further fragmentation of the phenyl ringLow

Visualizing the Fragmentation Pathway

The predicted fragmentation cascade of this compound under electron ionization is depicted in the following diagram:

Fragmentation_Pattern M This compound M•+ m/z 182 F1 [M - CH₃]⁺ m/z 167 M->F1 - •CH₃ F2 [M - C₂H₅]⁺ m/z 153 M->F2 - •C₂H₅ F3 [C₁₂H₈]•+ m/z 152 F2->F3 - •H

Caption: Predicted EI fragmentation of this compound.

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a standard method for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS).

Materials and Reagents
  • This compound standard: Purity >98%

  • Solvent: Dichloromethane or Hexane (Pesticide grade or equivalent)

  • Internal Standard (optional but recommended): e.g., Fluorene-d10, Pyrene-d10, or Benzo[a]pyrene-d12 for quantitative analysis.[5]

  • Helium carrier gas: 99.999% purity

  • Sample vials: 2 mL amber glass vials with PTFE-lined caps

Instrumentation
  • Gas Chromatograph: Agilent Intuvo 9000 GC, or equivalent, equipped with a split/splitless injector.

  • Mass Spectrometer: Agilent 5977B GC/MSD, or equivalent, capable of electron ionization (EI) at 70 eV.

  • GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-polymethylsiloxane column.[6]

Standard Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Internal Standard Spiking (for quantification): If using an internal standard, spike all calibration standards and samples with a consistent concentration (e.g., 1 µg/mL of Fluorene-d10).

GC-MS Operating Conditions

The following instrumental parameters are recommended as a starting point and may require optimization based on the specific instrument and application.

Parameter Condition
GC Inlet Splitless mode, 280 °C
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial temp: 60 °C (hold 1 min), Ramp: 15 °C/min to 300 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range m/z 40-450
Solvent Delay 5 minutes
Data Acquisition and Analysis
  • Sequence Setup: Set up a sequence including solvent blanks, calibration standards, and samples.

  • Data Acquisition: Acquire data in full scan mode to obtain complete mass spectra. For quantitative analysis of trace levels, Selected Ion Monitoring (SIM) mode can be employed, monitoring the key ions (m/z 182, 167, 153).

  • Compound Identification: Identify this compound in sample chromatograms by comparing its retention time and mass spectrum with that of the authentic standard. The NIST Chemistry WebBook provides Kovats retention index data for this compound which can aid in identification.[7]

  • Quantification: If performing quantitative analysis, generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

Workflow for GC-MS Analysis

The general workflow for the GC-MS analysis of this compound is illustrated below.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Prepare Standards & Sample Solutions Spike Spike with Internal Standard (optional) Prep->Spike Inject Inject 1 µL into GC-MS Spike->Inject Separate Chromatographic Separation (HP-5ms column) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-450) Ionize->Detect Identify Identify by Retention Time & Mass Spectrum Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify Report Generate Report Quantify->Report

Caption: GC-MS analysis workflow for this compound.

Conclusion

The electron ionization mass spectrometry fragmentation of this compound is predicted to be characterized by a prominent molecular ion at m/z 182 and a base peak at m/z 167, corresponding to the loss of a methyl radical via benzylic cleavage. The presented GC-MS protocol provides a robust and reliable method for the separation and identification of this compound. This information is invaluable for researchers and scientists working on the analysis of aromatic hydrocarbons in various scientific and industrial applications.

References

One-pot Suzuki-Wittig reactions involving biphenyl compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: One-Pot Suzuki-Wittig Reactions for the Synthesis of Functionalized Biphenyls

Audience: Researchers, scientists, and drug development professionals.

Abstract

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, frequently appearing in pharmaceuticals, agrochemicals, and organic electronics.[1] Traditional multi-step syntheses of functionalized biphenyls can be time-consuming and inefficient. This guide details a powerful one-pot tandem strategy that combines the palladium-catalyzed Suzuki-Miyaura cross-coupling with the Wittig olefination. This approach offers a significant increase in efficiency by reducing the number of synthetic steps, purification procedures, and overall resource consumption.[2][3] We will explore the underlying principles, provide a detailed, validated protocol for the synthesis of 3-(biphenyl)acrylates, and discuss critical parameters for reaction optimization and success.

Scientific Principles: A Symphony of Two Reactions

The elegance of the one-pot Suzuki-Wittig reaction lies in the compatibility of two cornerstone C-C bond-forming reactions within a single reaction vessel.[2] The successful orchestration of this tandem process hinges on carefully selected conditions that allow both catalytic cycles to proceed without mutual interference.

The Foundational Reactions
  • Suzuki-Miyaura Coupling: This Nobel Prize-winning reaction forms a C(sp²)-C(sp²) bond between an organoboron species (like a boronic acid) and an organic halide, catalyzed by a palladium(0) complex. It is renowned for its mild conditions and high functional group tolerance.[1][4][5]

  • Wittig Olefination: This reaction converts an aldehyde or ketone into an alkene using a phosphorus ylide (a Wittig reagent).[6] The stereochemical outcome and reactivity of the ylide are highly dependent on the substituents attached to the carbanion.

The One-Pot Mechanism: A Tandem Catalytic Cycle

In a typical one-pot Suzuki-Wittig reaction designed for biphenyl synthesis, the process begins with the Suzuki coupling. An aryl halide is coupled with a formyl-substituted arylboronic acid. The palladium catalyst facilitates this coupling to produce a biphenyl aldehyde intermediate in situ.

Crucially, a stabilized Wittig reagent is present in the same pot from the beginning. These ylides, typically bearing an electron-withdrawing group like an ester (e.g., (carbomethoxymethylene)triphenylphosphorane), are key to the success of the one-pot strategy. Their reduced reactivity makes them tolerant to the aqueous, basic, and heated conditions of the Suzuki coupling.[2][3] Once the biphenyl aldehyde is formed, it is immediately trapped by the ylide, undergoing the Wittig olefination to yield the final functionalized biphenyl alkene.

Suzuki_Wittig_Mechanism Fig. 1: Tandem Suzuki-Wittig Reaction Mechanism cluster_suzuki Suzuki Coupling Cycle cluster_wittig Wittig Olefination Ar1X Aryl Halide (Ar¹-X) Pd_complex Ar¹-Pd(II)-X(L₂) Ar1X->Pd_complex Oxidative Addition FormylArBOH2 Formyl Arylboronic Acid (CHO-Ar²-B(OH)₂) Base Base (e.g., Na₂CO₃) FormylArBOH2->Base Pd0 Pd(0)L₂ Pd0->Ar1X Pd_transmetal Ar¹-Pd(II)-Ar²-CHO(L₂) Pd_complex->Pd_transmetal Pd_transmetal->Pd0 Reductive Elimination BiphenylAldehyde Biphenyl Aldehyde (Ar¹-Ar²-CHO) Pd_transmetal->BiphenylAldehyde Base->Pd_complex Transmetalation Ylide Stabilized Ylide (Ph₃P=CH-CO₂R) Oxaphosphetane Oxaphosphetane Intermediate BiphenylAldehyde->Oxaphosphetane Ylide->Oxaphosphetane Nucleophilic Attack FinalProduct Final Product (Ar¹-Ar²-CH=CH-CO₂R) Oxaphosphetane->FinalProduct Elimination Ph3PO Ph₃PO Oxaphosphetane->Ph3PO

Caption: Fig. 1: Tandem Suzuki-Wittig Reaction Mechanism.

Critical Parameters and Optimization

The success of this one-pot reaction is not automatic; it relies on the judicious selection of each component.

  • Substrate Selection : The strategy is highly versatile. The formyl group can be on the boronic acid, which reacts with a simple aryl halide, or it can be on the halide (e.g., a bromobenzaldehyde), which reacts with a simple arylboronic acid.[2][3] The reaction generally tolerates a wide range of functional groups on either partner due to the mild conditions.[5]

  • Catalyst System : Standard palladium catalysts such as bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] or tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are highly effective.[2][7] The triphenylphosphine ligands are crucial for the Suzuki cycle. Often, a small excess of PPh₃ is added to maintain the stability and catalytic activity of the Pd(0) species throughout the reaction.[8]

  • The Wittig Reagent : As mentioned, the use of stabilized ylides is non-negotiable for the one-pot procedure. Ylides like (carbomethoxymethylene)triphenylphosphorane are crystalline, air-stable solids that are not readily hydrolyzed by the aqueous base required for the Suzuki coupling.[2][3] This choice also imparts high (E)-stereoselectivity to the resulting alkene.[6]

  • Solvent and Base : A biphasic solvent system is commonly employed, with a water-miscible organic solvent like 1,2-dimethoxyethane (DME) or THF and an aqueous solution of a mild inorganic base.[2][9] Sodium carbonate (Na₂CO₃) is an ideal base, as it is strong enough to facilitate the transmetalation step of the Suzuki reaction but not so harsh as to cause unwanted side reactions with the ylide or the aldehyde product.[2][3]

Detailed Experimental Protocol: Synthesis of Methyl 3-([1,1'-biphenyl]-4-yl)acrylate

This protocol describes the one-pot reaction between 4-formylphenylboronic acid and an aryl bromide using a stabilized ylide to generate a biphenyl acrylate.

Reagents and Stoichiometry
ReagentM.W.AmountMoles (mmol)Stoichiometric Ratio
4-Formylphenylboronic acid149.96300 mg2.01.0
4-Bromobenzonitrile182.02364 mg2.01.0
(Carbomethoxymethylene)triphenylphosphorane334.36940 mg2.81.4
PdCl₂(PPh₃)₂701.9032 mg0.0460.023 (2.3 mol%)
Triphenylphosphine (PPh₃)262.2932 mg0.120.06
Sodium Carbonate (Na₂CO₃)105.992.32 g21.911.0
1,2-Dimethoxyethane (DME)90.1210 mL--
Water (deionized)18.0210 mL--
Step-by-Step Methodology
  • Vessel Preparation : To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add all solid reagents: 4-formylphenylboronic acid (300 mg), 4-bromobenzonitrile (364 mg), (carbomethoxymethylene)triphenylphosphorane (940 mg), PdCl₂(PPh₃)₂ (32 mg), and triphenylphosphine (32 mg).

  • Solvent Addition : Add 1,2-dimethoxyethane (10 mL). Prepare the aqueous base by dissolving sodium carbonate (2.32 g) in water (10 mL) and add it to the flask.

  • Inert Atmosphere : Seal the flask with a septum, and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes by bubbling the gas through the reaction mixture.

  • Reaction : Place the flask in a preheated oil bath at 80-85 °C. Stir the biphasic mixture vigorously for 12-16 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).

  • Work-up : After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Add 50 mL of water and extract the product with chloroform or ethyl acetate (3 x 30 mL).

  • Purification : Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica gel to yield the pure product.

Experimental Workflow Diagram

Workflow Fig. 2: Experimental Workflow A 1. Reagent Combination - Add all solids to flask - Add DME and aq. Na₂CO₃ B 2. Inert Atmosphere - Seal vessel - Purge with Ar/N₂ for 15 min A->B C 3. Reaction - Heat to 80-85 °C - Stir vigorously for 12-16 h - Monitor by TLC B->C D 4. Aqueous Work-up - Cool to RT - Dilute with H₂O - Extract with organic solvent C->D E 5. Isolation - Combine organic layers - Dry over MgSO₄ - Concentrate in vacuo D->E F 6. Purification & Analysis - Column Chromatography - Characterize by NMR, MS, IR E->F

Caption: Fig. 2: Experimental Workflow.

Scope and Limitations

Scope

The power of this methodology lies in its breadth. A wide variety of functionalized biphenyls can be accessed.

  • Double Reactions : It is possible to perform a Suzuki cross-coupling/double Wittig olefination in one pot by using both a bromobenzaldehyde and a formylphenylboronic acid as starting materials.[2][3]

  • Extended Conjugation : By using halo-cinnamaldehydes as substrates, the one-pot reaction can produce 5-(biphenyl)penta-2,4-dienoates, further extending the π-system.[2]

  • Further Tandem Steps : The reaction can even be augmented with a subsequent hydrolysis step, also in one pot, to convert the resulting ester directly to a biphenyl acrylic acid.[3]

Limitations

While robust, the method has some limitations that users should consider.

  • Steric Hindrance : The Wittig reaction can be sensitive to sterically hindered aldehydes or ketones, which may lead to lower yields or require longer reaction times.[6]

  • Substrate Reactivity : In some cases, one reaction may fail to proceed under the optimized tandem conditions. For example, certain sterically hindered or electronically deactivated aryl halides may not undergo the Suzuki coupling, leading only to the isolation of the Wittig product from the uncoupled starting material.[7]

  • Ylide Choice : The reaction is strictly limited to stabilized or semi-stabilized ylides. Unstabilized ylides are highly reactive and would be quenched by the aqueous, basic conditions or react with the starting aldehyde before the Suzuki coupling can occur.[6]

Conclusion

The one-pot Suzuki-Wittig tandem reaction is an exemplary case of process intensification in modern organic synthesis. It provides a highly efficient, atom-economical, and versatile route to valuable biphenyl-containing compounds. By understanding the interplay between the two catalytic cycles and carefully selecting the reaction components, researchers can streamline the synthesis of complex molecules, accelerating discovery in drug development and materials science.

References

Application Note & Protocols: The Strategic Synthesis of 3-Ethylbiphenyl and its Analogs via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

Preamble: The Architectural Significance of Biaryl Moieties

The biaryl scaffold, characterized by two directly connected phenyl rings, is a cornerstone in modern chemistry.[1][2][3] Its prevalence in pharmaceuticals, agrochemicals, and advanced materials underscores the critical need for robust and versatile synthetic methodologies.[4][5][6] From anti-inflammatory agents to organic light-emitting diodes (OLEDs), the tailored substitution on the biphenyl core dictates its function.[5][7] This guide focuses on the synthesis of asymmetrically substituted biaryls, using 3-ethylbiphenyl as a case study to illustrate the principles and protocols of palladium-catalyzed cross-coupling reactions, primarily the Suzuki-Miyaura reaction.[8][9]

The Powerhouse of Biaryl Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

Among the arsenal of C-C bond-forming reactions, the Suzuki-Miyaura coupling stands out for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[9][10] This palladium-catalyzed reaction involves the coupling of an organoboron species (like a boronic acid or ester) with an organic halide or triflate.[11][12]

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the Suzuki-Miyaura reaction is rooted in a well-defined catalytic cycle centered around a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[8][12] Understanding this cycle is paramount for troubleshooting and optimizing synthetic protocols. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (e.g., 1-bromo-3-ethylbenzene), forming a Pd(II) complex.[11][12]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., phenylboronic acid) is transferred to the palladium center. This process is typically facilitated by a base, which activates the boronic acid.[11][13]

  • Reductive Elimination: The final step involves the formation of the new C-C bond, yielding the biaryl product (this compound) and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[8][11]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_A Ar-Pd(II)-X OxAdd->PdII_A Transmetal Transmetalation (Ar'-B(OR)2 + Base) PdII_A->Transmetal PdII_B Ar-Pd(II)-Ar' Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Yields Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol details the synthesis of this compound from 1-bromo-3-ethylbenzene and phenylboronic acid. This serves as a representative example for the synthesis of a wide range of asymmetrically substituted biaryl compounds.

Materials and Reagents
Reagent/MaterialFormulaCAS NumberSupplier RecommendationNotes
1-Bromo-3-ethylbenzeneC₈H₉Br2725-82-8Sigma-Aldrich, Alfa AesarAryl halide coupling partner
Phenylboronic acidC₆H₇BO₂98-80-6Sigma-Aldrich, TCIOrganoboron coupling partner
Palladium(II) Acetate (Pd(OAc)₂)C₄H₆O₄Pd3375-31-3Strem ChemicalsPalladium pre-catalyst
Triphenylphosphine (PPh₃)C₁₈H₁₅P603-35-0Sigma-AldrichLigand
Potassium Carbonate (K₂CO₃)K₂CO₃584-08-7Fisher ScientificBase
1,4-DioxaneC₄H₈O₂123-91-1Sigma-AldrichAnhydrous, degassed solvent
Deionized WaterH₂O7732-18-5N/ADegassed
Argon (Ar)Ar7440-37-1AirgasInert gas for reaction atmosphere
Ethyl Acetate (EtOAc)C₄H₈O₂141-78-6VWRExtraction solvent
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄7487-88-9Sigma-AldrichDrying agent

Experimental Workflow

experimental_workflow start Start: Assemble Glassware reagents Charge Flask: - 1-Bromo-3-ethylbenzene - Phenylboronic acid - Pd(OAc)₂ & PPh₃ - K₂CO₃ start->reagents atmosphere Inert Atmosphere: Evacuate and backfill with Argon (3x) reagents->atmosphere solvents Add Degassed Solvents: 1,4-Dioxane and Water atmosphere->solvents reaction Heat to Reflux (e.g., 100 °C) Monitor by TLC/GC-MS solvents->reaction workup Aqueous Workup: Cool, dilute with water, extract with EtOAc reaction->workup purification Purification: Dry organic layer (MgSO₄), concentrate, and perform column chromatography workup->purification analysis Characterization: ¹H NMR, ¹³C NMR, MS purification->analysis end End: Obtain this compound analysis->end

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3-ethylbenzene (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere. The use of an inert atmosphere is crucial to prevent the oxidation of the Pd(0) species, which is the active catalyst.[8]

  • Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 20 mL). Add the solvent mixture to the reaction flask via syringe. The presence of water is often beneficial for the Suzuki-Miyaura reaction, aiding in the dissolution of the base and facilitating the transmetalation step.[11]

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with deionized water (20 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Considerations for Protocol Optimization

The provided protocol is a general starting point. For different substrates or to improve yield and reaction time, consider the following optimizations:

  • Catalyst System: A wide variety of palladium catalysts and ligands are available.[12][13] For sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands may offer superior performance.[13][14] Pre-formed catalysts like Pd(PPh₃)₄ can also be used directly.[11]

  • Base: The choice of base is critical.[13] While K₂CO₃ is common, other bases like K₃PO₄, Cs₂CO₃, or organic bases such as triethylamine (TEA) may be more effective for specific substrate combinations.

  • Solvent: The solvent system can significantly impact the reaction.[11] Toluene, DMF, and THF are common alternatives to 1,4-dioxane. The choice of solvent often depends on the solubility of the reactants and the desired reaction temperature.

Broader Applications and Future Directions

The principles demonstrated with the synthesis of this compound are broadly applicable to the creation of a vast library of biaryl compounds. By varying the aryl halide and organoboron coupling partners, researchers can access complex molecules with tailored properties for applications in:

  • Drug Discovery: The biphenyl moiety is a "privileged scaffold" found in numerous approved drugs, including antihypertensives (e.g., Valsartan) and anti-inflammatory agents.[3][7][15] The synthetic flexibility of the Suzuki-Miyaura coupling allows for rapid lead optimization.

  • Materials Science: Biaryl units are integral to the design of organic semiconductors, liquid crystals, and OLEDs due to their unique electronic and photophysical properties.[5]

The continued development of more active, stable, and recyclable catalyst systems will further enhance the utility of this powerful reaction, making the synthesis of complex biaryl compounds like this compound and its derivatives even more efficient and sustainable.[16]

References

Potential applications of 3-Ethylbiphenyl derivatives in materials science

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 3-Ethylbiphenyl Derivatives in Materials Science

Abstract

The biphenyl moiety is a cornerstone in the design of functional organic materials, prized for its rigid, conjugated structure that underpins desirable electronic and physical properties. This guide delves into the specific potential of this compound derivatives, a subclass of biphenyls where the strategic placement of an ethyl group introduces unique characteristics. We explore how this seemingly simple modification can be harnessed to fine-tune material properties for advanced applications in organic electronics, liquid crystals, and specialty polymers. This document provides researchers, materials scientists, and chemical engineers with foundational knowledge, application-specific insights, and detailed experimental protocols for synthesizing and characterizing materials based on the this compound scaffold.

The this compound Scaffold: A Structural Overview

At its core, the biphenyl unit consists of two phenyl rings connected by a single C-C bond. This structure provides a robust and electronically conjugated backbone, making it a frequent choice for materials requiring good thermal stability and charge transport capabilities.[1][2] The introduction of an ethyl group at the 3-position (meta position) imparts several key features:

  • Asymmetry: The ethyl group breaks the symmetry of the biphenyl unit, which can disrupt intermolecular packing. This is often advantageous in preventing crystallization in thin films for electronic devices or in lowering the melting point of liquid crystals.

  • Increased Solubility: The aliphatic ethyl group enhances solubility in common organic solvents, simplifying material processing, particularly for solution-based techniques like spin-coating or inkjet printing.

  • Steric Influence: The ethyl group provides steric hindrance that can influence the kinetics of polymerization reactions and the final conformation of polymer chains.

  • Tunable Mesophase Behavior: In liquid crystals, lateral substituents like the 3-ethyl group are known to modulate the stability and type of liquid crystalline phases (mesophases).[3]

Physicochemical Properties of the Parent Compound

A baseline understanding of the parent this compound molecule is crucial before exploring its derivatives.

PropertyValueSource
CAS Number 5668-93-9[4]
Molecular Formula C₁₄H₁₄[4][5]
Molecular Weight 182.26 g/mol [5][6]
Appearance Liquid (at room temperature)[7]
Boiling Point ~295 °C (568 K) at 760 mmHg[7]
LogP (Octanol/Water) 4.3[6]

Application in Organic Light-Emitting Diodes (OLEDs)

Biphenyl derivatives are extensively used in OLEDs as host materials for the emissive layer, as charge-transporting materials, or as core units for emissive dopants themselves.[1][8] Their high triplet energy and good thermal stability are key advantages.

Scientific Rationale

The primary role of a host material in a phosphorescent OLED (PhOLED) is to disperse the emissive guest (dopant) molecules and facilitate the efficient transfer of energy to them. An ideal host should have a higher triplet energy (T₁) than the dopant to prevent back energy transfer. The biphenyl scaffold provides a high T₁ energy.

The this compound core can be advantageous for host materials:

  • Amorphous Film Formation: The asymmetry introduced by the 3-ethyl group can disrupt regular molecular packing, promoting the formation of stable, amorphous glass phases. This is critical for preventing device degradation caused by crystallization in the thin film layers.[9]

  • Enhanced Solubility: For solution-processed OLEDs, derivatives of this compound would offer improved solubility, enabling the fabrication of uniform films via printing or coating methods.

  • Balanced Charge Transport: By adding appropriate functional groups (e.g., carbazole for hole transport, triazine for electron transport) to the this compound core, its charge transport characteristics can be tailored to achieve a balanced flux of electrons and holes within the emissive layer, maximizing recombination efficiency.[1]

Diagram: OLED Device Architecture

Below is a diagram illustrating the typical multi-layer structure of an OLED, where a this compound derivative could serve as the host material.

OLED_Structure cluster_device OLED Device Stack cluster_legend Charge Injection & Recombination Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL) Cathode->ETL EML Emissive Layer (EML) Host: this compound Derivative Dopant: Phosphorescent Emitter ETL->EML HTL Hole Transport Layer (HTL) EML->HTL photon Light (Photon) EML->photon Recombination Anode Anode (e.g., ITO) HTL->Anode Substrate Glass Substrate Anode->Substrate e Electrons h Holes e_source e_source->EML e⁻ h_source h_source->EML h⁺

Caption: Multi-layer OLED structure showing potential placement of a this compound host.

Protocol: Fabrication of a Thermally Evaporated OLED

This protocol describes the fabrication of a simple phosphorescent OLED using a hypothetical this compound derivative as the host material.

Materials:

  • Pre-patterned Indium Tin Oxide (ITO) coated glass substrates

  • Hole Transport Layer (HTL) material: e.g., NPB (N,N′-Di(1-naphthyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine)

  • Host Material: e.g., 4,4'-Bis(N-carbazolyl)-3-ethylbiphenyl (Hypothetical)

  • Phosphorescent Dopant: e.g., Ir(ppy)₃ (fac-Tris(2-phenylpyridine)iridium(III))

  • Electron Transport Layer (ETL) material: e.g., Alq₃ (Tris(8-hydroxyquinolinato)aluminium)

  • Cathode materials: Lithium Fluoride (LiF) and Aluminum (Al)

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

Procedure:

  • Substrate Cleaning: a. Sequentially sonicate the ITO substrates in a detergent solution, deionized water, acetone, and isopropanol (15 minutes each). b. Dry the substrates with a stream of high-purity nitrogen gas. c. Treat with UV-Ozone for 10 minutes to increase the ITO work function and remove organic residues.

  • Organic Layer Deposition: a. Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber. b. Deposit the layers sequentially without breaking vacuum. c. HTL Deposition: Evaporate NPB to a thickness of 40 nm. Deposition rate: 1-2 Å/s. d. Emissive Layer (EML) Deposition: Co-evaporate the this compound host material and the Ir(ppy)₃ dopant.

    • Target thickness: 30 nm.
    • Doping concentration: 6% (by weight). Adjust the relative deposition rates to achieve this. For example, a host rate of 1.88 Å/s and a dopant rate of 0.12 Å/s. e. ETL Deposition: Evaporate Alq₃ to a thickness of 30 nm. Deposition rate: 1-2 Å/s.

  • Cathode Deposition: a. Through a shadow mask, deposit a thin layer of LiF (1 nm) to facilitate electron injection. Deposition rate: 0.1-0.2 Å/s. b. Deposit the final Aluminum (Al) cathode layer (100 nm). Deposition rate: 2-5 Å/s.

  • Encapsulation and Characterization: a. Remove the completed device from the vacuum chamber. b. Immediately encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-cured epoxy to prevent degradation from moisture and oxygen. c. Characterize the device's current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and electroluminescence spectrum.

Application in Liquid Crystals (LCs)

The rigid, calamitic (rod-like) shape of biphenyl derivatives makes them a foundational component of thermotropic liquid crystals used in display technologies.[10][11]

Scientific Rationale

Liquid crystals exhibit phases of matter intermediate between a conventional liquid and a solid crystal. For display applications, the nematic phase is most commonly used.[11] The properties of an LC material, such as its clearing point (nematic-to-isotropic transition temperature) and melting point, are dictated by its molecular structure.

A this compound derivative designed for LC applications would typically have elongated groups at the 4 and 4' positions (e.g., alkyl/alkoxy chains, cyano groups) to enhance the rod-like shape. The 3-ethyl group acts as a lateral substituent. Its effects are:

  • Lowering Melting Point: The ethyl group increases the width of the molecule, disrupting the efficient packing that favors a stable crystal lattice. This reduces the melting point, broadening the temperature range over which the liquid crystalline phase exists.[12]

  • Modulating Anisotropy: The presence of the lateral group can influence the dielectric and optical anisotropy of the material, which are critical parameters for tuning the performance of a liquid crystal display (LCD).

Synthesis of Functionalized this compound Derivatives

Palladium-catalyzed cross-coupling reactions are the most powerful and versatile methods for synthesizing substituted biphenyls. The Suzuki-Miyaura coupling, which uses an organoboron reagent, is particularly common due to its tolerance of a wide variety of functional groups and relatively mild reaction conditions.[8][10]

Diagram: Suzuki-Miyaura Cross-Coupling

This diagram shows the catalytic cycle for the synthesis of a functionalized this compound derivative.

Suzuki_Coupling cluster_cycle Pd Catalytic Cycle ArylHalide 3-Ethyl-bromobenzene (Aryl Halide) OxAdd Oxidative Addition Complex ArylHalide->OxAdd Oxidative Addition BoronicAcid 4-Formylphenylboronic Acid (Organoboron Reagent) Transmetal Transmetalation Complex BoronicAcid->Transmetal Product This compound-4'-carbaldehyde (Product) Pd0 Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₂CO₃) Base->Transmetal Activation Pd0->OxAdd OxAdd->Transmetal Transmetalation Transmetal->Product Reductive Elimination Transmetal->Pd0 Catalyst Regeneration

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Ethylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Regiocontrolled Biphenyl Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals aiming to improve the yield and purity of 3-Ethylbiphenyl. The synthesis of unsymmetrically substituted biphenyls, such as this compound, presents a significant challenge in regioselectivity—ensuring the ethyl group is precisely positioned at the 3-position while minimizing the formation of other isomers and side products.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) for the most common and effective synthetic routes. We will delve into the mechanistic reasoning behind common failures and provide actionable, field-tested solutions to optimize your experimental outcomes.

Section 1: Suzuki-Miyaura Coupling – The Gold Standard for Biphenyl Synthesis

The Palladium-catalyzed Suzuki-Miyaura coupling is arguably the most robust and versatile method for constructing the biaryl scaffold of this compound.[1][2] It involves the reaction of an aryl boronic acid or ester with an aryl halide. For this compound, two primary pathways are viable:

  • Route A: Coupling of (3-ethylphenyl)boronic acid with a phenyl halide.

  • Route B: Coupling of phenylboronic acid with a 3-ethylaryl halide (e.g., 1-bromo-3-ethylbenzene).

While both are effective, issues with yield and purity are common.

Frequently Asked Questions (FAQs): Suzuki Coupling

Q1: My Suzuki coupling reaction has stalled, resulting in low or no yield. What are the most common causes?

A1: Low conversion is a frequent issue that typically points to problems with the catalytic cycle. The primary culprits are:

  • Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from your Pd(II) precatalyst, or it has been deactivated by atmospheric oxygen. Inadequate degassing of solvents and reagents is a common failure point.[3]

  • Suboptimal Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination. For constructing sterically unhindered biaryls, bulky and electron-rich phosphine ligands are often required to promote the reaction.[3]

  • Incorrect Base or Solvent: The base activates the boronic acid and plays a crucial role in the transmetalation step. Its strength, solubility, and interaction with the solvent can dramatically affect the reaction rate and yield.[4][5]

Q2: My main impurity is biphenyl or 3,3'-diethylbiphenyl. What causes this homocoupling?

A2: Homocoupling arises from the reaction of two molecules of the boronic acid (to form biphenyl) or two molecules of the aryl halide. This side reaction is often promoted by the presence of oxygen or excessively high temperatures, which can disrupt the palladium catalytic cycle and favor side reactions.

Q3: I am observing significant protodeboronation of my boronic acid starting material. How can I prevent this?

A3: Protodeboronation is the undesired cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. This is often exacerbated by excessively harsh basic conditions, the presence of water, and elevated temperatures. Choosing a milder base or a different solvent system can mitigate this issue.

Troubleshooting Guide: Suzuki-Miyaura Coupling

This guide provides a systematic approach to diagnosing and resolving low-yield Suzuki reactions.

Suzuki_Troubleshooting cluster_checks Initial Checks cluster_optimization Optimization Steps start Low Yield (<50%) check_atmosphere Verify Inert Atmosphere (N2 or Ar) start->check_atmosphere check_reagents Assess Reagent Quality (Boronic Acid, Halide) check_atmosphere->check_reagents Atmosphere is O2-free optimize_catalyst Optimize Catalyst & Ligand check_reagents->optimize_catalyst Reagents are pure optimize_base Optimize Base optimize_catalyst->optimize_base No improvement success Improved Yield optimize_catalyst->success Yield improves optimize_solvent Optimize Solvent System optimize_base->optimize_solvent No improvement optimize_base->success Yield improves optimize_temp Adjust Temperature optimize_solvent->optimize_temp No improvement optimize_solvent->success Yield improves optimize_temp->success Yield improves

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Detailed Optimization Parameters:

ParameterStandard ConditionOptimization Strategy & Rationale
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%)If yield is low, switch to a more active Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂.[6] These often form the active Pd(0) species more efficiently in situ.
Ligand PPh₃ (from catalyst)If using a Pd(II) source, add a bulky, electron-rich phosphine ligand like XPhos, SPhos, or RuPhos (2:1 ligand-to-Pd ratio). These ligands accelerate reductive elimination, which is often the rate-limiting step.[3]
Base Na₂CO₃ or K₂CO₃ (2 equiv.)For difficult couplings, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective. Ensure the base is finely powdered to maximize surface area and reactivity.[4][5]
Solvent Toluene or Dioxane/H₂OThe solubility of all components is critical. A mixture of an organic solvent with water (e.g., 4:1 Dioxane:Water) is standard. If reactants are poorly soluble, consider DMF or THF.[3][6] Ensure all solvents are rigorously degassed.
Temperature 80-100 °CWhile higher temperatures can increase reaction rates, they can also promote side reactions like homocoupling. If the yield is low, a modest increase in temperature (e.g., to 110 °C in Dioxane) may be beneficial. Conversely, if side products dominate, try lowering the temperature.
Optimized Protocol: Suzuki Synthesis of this compound

This protocol describes the coupling of 1-bromo-3-ethylbenzene with phenylboronic acid.

Materials:

  • 1-bromo-3-ethylbenzene (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL) and Water (2 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-3-ethylbenzene, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[3]

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the combined solvents for at least 20 minutes. Add 10 mL of this solvent mixture to the reaction flask via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete when the aryl bromide starting material is consumed (usually 4-12 hours).

  • Workup & Purification: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.[7]

Section 2: Grignard-Based Coupling Reactions

The Grignard reaction is a cornerstone of C-C bond formation.[8] For synthesizing this compound, this typically involves a cross-coupling reaction (e.g., a Kumada coupling) between a Grignard reagent and an aryl halide, catalyzed by a Nickel or Palladium complex. A common route is the reaction of phenylmagnesium bromide with 1-bromo-3-ethylbenzene. The primary challenge in this synthesis is the preparation and handling of the highly reactive Grignard reagent.

Frequently Asked Questions (FAQs): Grignard Reactions

Q1: My Grignard reaction fails to initiate. The magnesium remains unreacted. What went wrong?

A1: This is the most common failure mode and is almost always due to the presence of water. Grignard reagents are potent bases and will be quenched by even trace amounts of protic solvents like water or alcohols.[9] Key preventative measures include:

  • Dry Glassware: All glassware must be rigorously dried, typically in an oven at >120 °C for several hours and cooled under a stream of inert gas.[10]

  • Anhydrous Solvents: Use freshly opened anhydrous solvents or solvents dried over a suitable agent (e.g., sodium/benzophenone for ether or THF).[9]

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be disrupted by mechanical crushing, adding a small crystal of iodine (which reacts with the surface), or using a few drops of a pre-formed Grignard reagent to initiate the reaction.[8][10]

Q2: The yield is low, and the main side product is biphenyl. How can I avoid this?

A2: The formation of biphenyl is a result of a Wurtz-Fittig type homocoupling reaction between the Grignard reagent and unreacted aryl halide. This is favored at higher temperatures and higher concentrations of the aryl halide.[10] To minimize this, add the aryl halide solution slowly to the magnesium turnings to maintain a low instantaneous concentration and control the exothermic reaction with an ice bath if necessary.[10]

Troubleshooting Guide: Grignard Reagent Formation

Grignard_Troubleshooting start Grignard Reaction Fails to Initiate check_glassware Is Glassware Oven-Dried? start->check_glassware check_solvent Is Solvent Anhydrous? check_glassware->check_solvent Yes fail Re-dry All Components check_glassware->fail No check_atmosphere Is System Under N2/Ar? check_solvent->check_atmosphere Yes check_solvent->fail No activate_mg Activate Magnesium (Iodine, Crushing) check_atmosphere->activate_mg Yes check_atmosphere->fail No success Reaction Initiates activate_mg->success

Caption: Decision tree for troubleshooting Grignard reaction initiation.

Protocol: Kumada-Type Synthesis of this compound

Materials:

  • Magnesium turnings (1.2 equiv)

  • Bromobenzene (1.1 equiv)

  • 1-bromo-3-ethylbenzene (1.0 equiv)

  • Pd(dppf)Cl₂ (1-2 mol%)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (one small crystal)

Procedure:

  • Grignard Preparation: Place magnesium turnings in a flame-dried, three-necked flask under an argon atmosphere. Add a small crystal of iodine. Add a solution of bromobenzene in anhydrous THF dropwise. If the reaction does not start, gently warm the flask. Once initiated, continue the dropwise addition at a rate that maintains a gentle reflux. After addition is complete, stir for 1 hour at room temperature.[11]

  • Coupling Reaction: In a separate flame-dried flask under argon, dissolve 1-bromo-3-ethylbenzene and Pd(dppf)Cl₂ in anhydrous THF.

  • Addition: Cool the catalyst mixture to 0 °C and slowly transfer the prepared phenylmagnesium bromide solution via cannula.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC or GC-MS.

  • Quenching and Workup: Cool the reaction to 0 °C and cautiously quench by slow, dropwise addition of saturated aqueous NH₄Cl solution. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate. Purify by column chromatography.

Section 3: Friedel-Crafts Alkylation

The Friedel-Crafts reaction involves the electrophilic substitution of an aromatic ring with an alkyl or acyl group using a strong Lewis acid catalyst like AlCl₃ or FeCl₃.[2][12] Synthesizing this compound via this method, for instance by ethylating biphenyl, is fraught with challenges and is generally not the preferred route for obtaining a single, pure isomer.

Frequently Asked Questions (FAQs): Friedel-Crafts Reactions

Q1: My reaction produced a mixture of 2-, 3-, and 4-ethylbiphenyl, along with di- and tri-ethylated products. How can I achieve selectivity?

A1: This is the primary drawback of Friedel-Crafts alkylation.

  • Polyalkylation: The product, ethylbiphenyl, is more nucleophilic than the starting material (biphenyl) due to the electron-donating nature of the ethyl group. This makes the product more reactive towards further alkylation. The standard mitigation strategy is to use a large excess of the aromatic substrate (biphenyl) to favor mono-alkylation statistically.[13]

  • Lack of Regioselectivity: The substitution pattern on biphenyl is directed to the ortho- and para- positions. Synthesizing the meta- (3-position) isomer as the major product via direct alkylation is extremely challenging and generally not feasible.

Q2: Can I avoid these issues by using Friedel-Crafts acylation instead?

A2: Yes, this is a far superior strategy for controlling the reaction. Friedel-Crafts acylation, followed by reduction of the resulting ketone, offers two key advantages:

  • No Poly-substitution: The acyl group is electron-withdrawing and deactivates the aromatic ring, preventing further acylation reactions.[14]

  • No Carbocation Rearrangement: The acylium ion intermediate is resonance-stabilized and does not rearrange.[13]

To synthesize this compound, one would need to start with a molecule that directs the acylation to the desired position, followed by a cross-coupling reaction, as direct acylation of biphenyl strongly favors the 4-position. This highlights why cross-coupling methods like the Suzuki reaction are superior for this target molecule.

Friedel_Crafts_Issues cluster_products Isomers & Side Products Biphenyl Biphenyl EtCl_AlCl3 + EtCl / AlCl₃ Mixture Mixture of Products EtCl_AlCl3->Mixture Product_2 2-Ethylbiphenyl Mixture->Product_2 Isomerization Product_3 This compound (Minor Product) Mixture->Product_3 Product_4 4-Ethylbiphenyl (Major Product) Mixture->Product_4 Para-directing Polyalkylated Poly-ethylated Biphenyls Mixture->Polyalkylated Over-reaction

Caption: Challenges of direct Friedel-Crafts ethylation of biphenyl.

References

Technical Support Center: Purification of Crude 3-Ethylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of crude 3-Ethylbiphenyl. The primary challenge in purifying this compound lies in the removal of structurally similar positional isomers and other synthesis byproducts which exhibit nearly identical physical properties. This document offers a structured approach to selecting a purification strategy, troubleshooting common issues, and implementing robust protocols.

Part 1: Initial Assessment & Strategy Selection (FAQs)

This section addresses foundational questions to help you characterize your crude material and devise an effective purification plan.

Q1: What are the typical impurities in crude this compound and how do they influence purification?

The impurity profile of crude this compound is highly dependent on its synthetic route, which is commonly a Friedel-Crafts ethylation of biphenyl. Key impurities include unreacted starting materials, positional isomers, and poly-alkylated byproducts. Understanding these is critical for selecting a separation technique.

Compound / Impurity Molecular Weight ( g/mol ) Boiling Point (°C at 1 atm) Key Separation Challenge
Biphenyl (Starting Material)154.21255 °C[1][2]Lower boiling point allows for removal by efficient fractional distillation.
2-Ethylbiphenyl (Isomer)182.26~298.5 °C[3]Very close boiling point and similar polarity make separation extremely difficult.
This compound (Product) 182.26 ~286 °C -
4-Ethylbiphenyl (Isomer)182.26Not widely reported, but estimated to be very close to 2- and 3-isomers.[4]Very close boiling point and similar polarity. Often co-elutes with the 3-isomer.
Diethylbiphenyls (Byproduct)210.31>300 °CHigher boiling point allows for separation by distillation (remains in the distillation pot).

The marginal differences in boiling points and polarity among the ethylbiphenyl isomers are the central purification challenge. A difference of only a few degrees necessitates highly efficient separation techniques.[5]

Q2: How do I choose the best purification technique for my crude sample?

The optimal strategy depends on the scale of your experiment and the specific impurity profile. A multi-step approach is often required. The following workflow provides a general decision-making framework.

Purification_Strategy cluster_start Initial Analysis cluster_main_path Purification Path cluster_alt_path Alternative Path start Assess Crude Purity & Impurity Profile (GC/NMR) isomers Are positional isomers (2-, 4-) the primary impurity? start->isomers high_bp Are high-boiling impurities (e.g., diethylbiphenyls) significant? isomers->high_bp Yes chrom_only Direct Preparative Chromatography isomers->chrom_only No (other impurities) distill_first Step 1: High-Efficiency Fractional Vacuum Distillation high_bp->distill_first Yes chromatography Step 2: Preparative Normal-Phase Chromatography high_bp->chromatography No distill_first->chromatography Collect ethylbiphenyl fraction final_product High-Purity this compound chromatography->final_product chrom_only->final_product

Caption: Decision workflow for selecting a this compound purification strategy.

  • Rationale : For typical crude mixtures, a two-step process is most effective. First, use fractional vacuum distillation to remove the bulk of lower-boiling (biphenyl) and higher-boiling (poly-ethylated) impurities. This provides an enriched mixture of ethylbiphenyl isomers, which can then be resolved using high-performance preparative chromatography.

Q3: Is recrystallization a viable option for purifying this compound?

No, standard recrystallization is not a suitable primary purification method for this compound.

  • Causality : Recrystallization is a purification technique for solid compounds.[6] this compound has a melting point of approximately -28 °C (245.58 K), meaning it exists as a liquid at room temperature and under typical laboratory conditions.[7] Therefore, it cannot be purified by conventional recrystallization from a single or mixed solvent system.

Part 2: Troubleshooting Guides by Technique

This section provides solutions to specific problems you may encounter during purification.

A. High-Efficiency Fractional Vacuum Distillation

The high boiling point of this compound necessitates distillation under reduced pressure to prevent thermal degradation.[8][9] The small boiling point differences between isomers demand a column with a high number of theoretical plates.[10]

Problem Probable Cause(s) Recommended Solution(s)
Poor separation of isomers (e.g., GC analysis shows minimal enrichment). 1. Insufficient Column Efficiency: The number of theoretical plates in your column is too low for the small boiling point difference.[5] 2. Distillation Rate Too High: Vapors are ascending the column too quickly, preventing the establishment of a proper temperature gradient and equilibrium at each theoretical plate.[6] 3. Poor Insulation: Heat loss from the column disrupts the temperature gradient, reducing separation efficiency.[11]1. Increase Theoretical Plates: Use a longer packed column (e.g., Vigreux, Raschig rings, or structured packing) or a spinning band distillation apparatus. For isomers this close, 50+ theoretical plates may be required. 2. Reduce Distillation Rate: Decrease the heating mantle temperature to achieve a slow, steady distillation rate (e.g., 1-2 drops per second). Maintain a high reflux ratio. 3. Insulate the Column: Wrap the distillation column from the pot to the condenser with glass wool or high-temperature insulation, followed by a layer of aluminum foil.[11]
Product is decomposing (darkening in the distillation pot). 1. Excessive Temperature: The distillation pot temperature is too high, causing thermal cracking. 2. Presence of Oxygen: Air leaks in the system can lead to oxidation at high temperatures.1. Reduce Pressure: Lower the vacuum pressure (e.g., to <5 mmHg). This will significantly lower the boiling point of the components, reducing the required heat input.[8] 2. Check for Leaks: Ensure all joints are properly sealed with appropriate grease and clamps. Purge the system with an inert gas (Nitrogen or Argon) before heating.
Unstable boiling or "bumping". 1. Lack of Nucleation Sites: Smooth heating can lead to superheating followed by violent boiling. 2. Pressure Fluctuations: An unstable vacuum source can cause inconsistent boiling.1. Use a Magnetic Stir Bar: Add a stir bar to the distillation flask to ensure smooth, even boiling. 2. Use a Vacuum Controller: Employ a digital vacuum controller to maintain a stable, precise pressure throughout the distillation.
B. Preparative Normal-Phase Column Chromatography

Chromatography is essential for resolving the positional isomers. Given the non-polar nature of ethylbiphenyls, normal-phase chromatography on silica gel is the standard approach.[12]

Chrom_Troubleshoot problem Problem: Co-elution of 3- and 4-isomers cause1 Cause: Insufficient Selectivity of Mobile Phase problem->cause1 cause2 Cause: Poor Column Packing / Overloading problem->cause2 solution1a Solution: Use a very non-polar eluent (e.g., Heptane or Hexane) cause1->solution1a solution1b Solution: Add a small amount of a slightly more polar solvent (e.g., <0.5% Toluene or Dichloromethane) to modulate retention. cause1->solution1b solution2 Solution: Repack column carefully. Load sample in a minimal volume of solvent. Do not exceed 1-2% of silica mass for sample load. cause2->solution2

Caption: Troubleshooting logic for isomer co-elution in column chromatography.

Problem Probable Cause(s) Recommended Solution(s)
Poor or no separation between this compound and its isomers. 1. Incorrect Mobile Phase Polarity: The eluent is too polar, causing all compounds to move too quickly up the column without sufficient interaction with the stationary phase.[13] 2. Column Overloading: Too much sample has been loaded onto the column, exceeding its separation capacity and causing band broadening.[14]1. Optimize Eluent: Begin with a very non-polar solvent like heptane or hexane. Small differences in isomer interaction with silica can be exploited. Isocratic (single solvent) elution is critical. Avoid polar modifiers like ethyl acetate or alcohols. 2. Reduce Sample Load: For difficult separations, the sample mass should be only 1-2% of the silica gel mass (e.g., 1-2 g of sample per 100 g of silica). 3. Use High-Performance Silica: Employ flash chromatography silica with a smaller particle size (e.g., 40-63 µm) for higher resolution.
Low product recovery from the column. 1. Irreversible Adsorption: The compound may be degrading on the acidic silica surface, though this is less common for non-functionalized hydrocarbons.[15] 2. Sample Volatility: If a highly volatile solvent is used for elution and fractions are left open, the product may evaporate.1. Deactivate Silica (if necessary): While unlikely for this compound, if degradation is suspected, silica can be treated with a base like triethylamine (added to the eluent at ~0.1%) to neutralize acidic sites.[13] 2. Proper Fraction Handling: Collect fractions in sealed vials and monitor elution closely via TLC or GC to avoid collecting excessive solvent volumes.
Tailing peaks leading to cross-contamination of fractions. 1. Sample Insolubility: The sample may not be fully soluble in the mobile phase, causing it to streak down the column. 2. Channeling in Column: Poorly packed silica can create channels, leading to non-uniform flow and distorted peak shapes.1. Dry Loading: Dissolve the crude mixture in a volatile solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent completely. Carefully load the resulting dry powder onto the top of the column.[14] 2. Improve Packing Technique: Use a slurry packing method to ensure a homogenous, well-settled column bed. Ensure the top of the silica bed is perfectly flat and protected with a layer of sand.

Part 3: Standard Operating Protocols (SOPs)

SOP 1: High-Efficiency Fractional Vacuum Distillation

Objective: To remove low-boiling (biphenyl) and high-boiling (diethylbiphenyls) impurities.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a 50-100 cm packed distillation column (e.g., Vigreux).

    • Place a magnetic stir bar in the round-bottom distillation flask.

    • Ensure all glass joints are clean and lightly greased with high-vacuum grease. Secure all joints with Keck clips.

    • Position the thermometer bulb just below the side arm leading to the condenser to accurately measure the vapor temperature.[6]

    • Connect the apparatus to a vacuum pump with a cold trap and a vacuum gauge/controller.

  • Procedure:

    • Charge the crude this compound into the distillation flask (do not fill more than 2/3 full).

    • Seal the system and slowly evacuate to the target pressure (e.g., 1-5 mmHg).

    • Begin stirring and gently heat the flask using a heating mantle.

    • Observe the vapor front rising slowly up the column. Insulate the column with glass wool and aluminum foil to maintain an adiabatic state.[11]

    • Fraction 1 (Foreshot): Collect the initial, lower-boiling fraction, which will be enriched in biphenyl. The head temperature should be stable but lower than the target product's boiling point at that pressure.

    • Fraction 2 (Heart Cut): As the temperature rises and stabilizes at the boiling point of ethylbiphenyl, switch to a new receiving flask. Collect this main fraction, which contains the mixture of ethylbiphenyl isomers.

    • Stop Distillation: Once the heart cut is collected or if the temperature begins to rise significantly again (indicating higher-boiling components), stop the distillation. The high-boiling diethylbiphenyls will remain in the distillation flask.

    • Allow the system to cool completely before venting to atmospheric pressure.

SOP 2: Preparative Normal-Phase Chromatography

Objective: To separate this compound from its 2- and 4- positional isomers.

  • Preparation:

    • Solvent Selection: Based on TLC analysis, select a 100% non-polar mobile phase (e.g., HPLC-grade heptane or hexane) that provides a retention factor (Rf) of ~0.3-0.4 for the target compound.

    • Column Packing: Prepare a slurry of silica gel (40-63 µm) in the mobile phase. Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing. Drain the excess solvent until the level is just above the silica bed. Add a thin protective layer of sand.

  • Procedure:

    • Sample Loading: Dissolve the enriched ethylbiphenyl fraction from the distillation in a minimal amount of a volatile solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel (~2-3x the sample mass). Gently remove the solvent under vacuum to yield a free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the prepared column.

    • Elution: Gently add the mobile phase to the column. Apply pressure (using a pump or inert gas) to begin elution at a steady flow rate.

    • Fraction Collection: Collect small, uniform fractions. Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.

    • Analysis: Combine the fractions containing the pure desired isomer (as determined by TLC and confirmed by GC or NMR).

    • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

References

Technical Support Center: Synthesis of 3-Ethylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Ethylbiphenyl. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. By understanding the root cause of impurity formation, you can optimize your reaction conditions, simplify purification, and ensure the integrity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

The most prevalent methods for synthesizing this compound and related biaryls are transition-metal-catalyzed cross-coupling reactions and classical electrophilic aromatic substitution. Specifically, the Suzuki-Miyaura coupling, Grignard-based couplings (e.g., Kumada coupling), and Friedel-Crafts alkylation are frequently employed. Each route has a distinct profile of potential impurities.

Q2: My final product has several unexpected peaks in the GC-MS analysis. Where should I start my investigation?

Begin by identifying the synthesis route most likely to produce the observed byproducts.

  • Suzuki Coupling: Look for homocoupled products (biphenyl, 4,4'-diethylbiphenyl) and protodeborylated starting material (ethylbenzene).

  • Friedel-Crafts Alkylation: Suspect the presence of positional isomers (2-ethylbiphenyl, 4-ethylbiphenyl) and poly-alkylated products (diethylbiphenyls).

  • Grignard Reactions: The primary impurity is often a homocoupled byproduct (biphenyl) from a Wurtz-type side reaction.[1]

Q3: How critical is the purity of this compound in downstream applications like drug development?

Extremely critical. Even minor impurities can have significant consequences. Isomeric impurities can exhibit different pharmacological or toxicological profiles, while unreacted starting materials or catalyst residues can interfere with subsequent synthetic steps or lead to false positives in biological assays. Regulatory agencies require stringent purity profiles for all active pharmaceutical ingredients (APIs) and their intermediates.

Troubleshooting Guide by Synthetic Route

This section provides a detailed breakdown of common impurities, their mechanisms of formation, and actionable troubleshooting steps for the most common synthetic pathways to this compound.

Route 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, typically reacting an arylboronic acid (e.g., 3-ethylphenylboronic acid) with an aryl halide (e.g., bromobenzene) in the presence of a palladium catalyst and a base.[2]

Issue 1: Presence of Biphenyl and/or 4,4'-Diethylbiphenyl (Homocoupling Products)

  • Symptom: GC-MS or LC-MS analysis shows significant peaks corresponding to the mass of biphenyl (from the aryl halide) or diethylbiphenyl (from the boronic acid).

  • Root Cause: Homocoupling is a major side reaction in Suzuki couplings and is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[3][4] If a Pd(II) precatalyst like Pd(OAc)₂ is used, it must be reduced in situ to the active Pd(0) catalyst. This reduction can occur via the unwanted homocoupling of two boronic acid molecules.[3] Furthermore, adventitious oxygen can re-oxidize Pd(0) to Pd(II), perpetuating the side reaction.[5]

  • Solution & Prevention:

    • Rigorous Degassing: Ensure all solvents and reagents are thoroughly deoxygenated before adding the palladium catalyst. This can be achieved by sparging with an inert gas (argon or nitrogen) for 30-60 minutes or by using several freeze-pump-thaw cycles.[4]

    • Use a Pd(0) Catalyst: Employ a Pd(0) source directly, such as Pd(PPh₃)₄, to bypass the initial reduction step that can lead to homocoupling.

    • Add a Reducing Agent: Including a mild reducing agent, such as potassium formate, can help maintain the palladium in its active Pd(0) state.[4]

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid relative to the aryl halide to favor the cross-coupling pathway.

Issue 2: Presence of Ethylbenzene (Protodeborylation Product)

  • Symptom: A peak corresponding to ethylbenzene is observed in the GC-MS analysis.

  • Root Cause: Protodeborylation is the cleavage of the C-B bond of the boronic acid and its replacement with a C-H bond.[3] This hydrolysis reaction is often base-catalyzed and accelerated in the presence of water, especially at elevated temperatures.

  • Solution & Prevention:

    • Choice of Base and Solvent: Use anhydrous solvents where possible. If an aqueous base is required, consider using a milder base (e.g., K₂CO₃ instead of NaOH) and minimize the reaction time and temperature.

    • Use Boronic Esters: Boronic acid pinacol esters (Bpin) are generally more stable towards hydrolysis than their corresponding boronic acids.[3] Consider using 3-ethylphenylboronic acid pinacol ester as your coupling partner.

Route 2: Friedel-Crafts Alkylation

This classic method involves the alkylation of an aromatic ring (biphenyl) with an alkylating agent (e.g., ethyl bromide) using a strong Lewis acid catalyst like AlCl₃ or FeCl₃.[6][7]

Issue 1: Presence of 2-Ethylbiphenyl and 4-Ethylbiphenyl (Isomeric Impurities)

  • Symptom: ¹H NMR spectroscopy shows a complex aromatic region, and GC analysis reveals multiple product peaks with identical mass.[8][9]

  • Root Cause: The phenyl group of biphenyl is an ortho-, para-directing activator. During electrophilic aromatic substitution, the incoming ethyl group can add to the ortho (2-position) or para (4-position) positions of the biphenyl nucleus, leading to a mixture of isomers.[10] The formation of the meta (3-position) isomer is generally less favored but can occur, especially under conditions that allow for isomer equilibration.

  • Solution & Prevention:

    • Control Reaction Temperature: Lowering the reaction temperature often increases selectivity for the para-substituted product due to steric hindrance at the ortho positions. Running the reaction at 0 °C or below is a common strategy.[11]

    • Choice of Catalyst: The steric bulk of the Lewis acid catalyst can influence isomer distribution. Experimenting with different catalysts (e.g., FeCl₃, ZrCl₄) may improve selectivity.

    • Purification: Isomers often have very similar boiling points, making distillation difficult. Purification typically requires careful column chromatography on silica gel.

Issue 2: Presence of Diethylbiphenyl and Triethylbiphenyl (Polyalkylation Products)

  • Symptom: GC-MS shows peaks with masses corresponding to the addition of two or more ethyl groups.

  • Root Cause: The first ethyl group added to the biphenyl ring is an activating group. This makes the initial product, this compound, more reactive than the biphenyl starting material, leading to subsequent alkylation events.[11]

  • Solution & Prevention:

    • Use Excess Aromatic Substrate: The most effective way to minimize polyalkylation is to use a large excess of the biphenyl substrate relative to the ethylating agent.[11] This increases the statistical probability that the electrophile will react with the starting material rather than the mono-alkylated product.

    • Friedel-Crafts Acylation Followed by Reduction: A more controllable two-step alternative is to first perform a Friedel-Crafts acylation with acetyl chloride to form 3-acetylbiphenyl. The acetyl group is deactivating, which prevents over-acylation. The resulting ketone can then be reduced to the desired ethyl group (e.g., via a Wolff-Kishner or Clemmensen reduction).[11]

Visual Troubleshooting and Workflow

A systematic approach is crucial for identifying and resolving purity issues. The following workflow outlines a logical sequence of steps from initial analysis to final purification.

G cluster_0 Phase 1: Analysis & Identification cluster_1 Phase 2: Root Cause & Strategy cluster_2 Phase 3: Execution & Verification ImpureSample Impure this compound Sample Analysis Analyze by GC-MS & NMR ImpureSample->Analysis Identify Identify Impurity Structure (Isomer, Homocoupling, etc.) Analysis->Identify RootCause Determine Root Cause (e.g., O2 contamination, Polyalkylation) Identify->RootCause SelectMethod Select Purification Method RootCause->SelectMethod Purify Execute Purification (Chromatography, Distillation) SelectMethod->Purify Verify Verify Purity (GC, NMR) >99.5% Purify->Verify Verify->RootCause Failure PureProduct Pure this compound Verify->PureProduct Success

Caption: General workflow for troubleshooting and purifying this compound.

Experimental Protocols
Protocol 1: GC-MS Analysis for Impurity Profiling

This protocol outlines a general method for identifying common impurities in a sample of this compound.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating biphenyl derivatives.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the crude product in a suitable solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 280 °C

    • Oven Program:

      • Initial Temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: Hold at 300 °C for 5 minutes.

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Compare the retention times and mass fragmentation patterns of the observed peaks with known standards or reference spectra from libraries (e.g., NIST).[12]

Table 1: Expected Retention and Mass Data

CompoundExpected Molecular Ion (m/z)Typical Relative Retention Time
Ethylbenzene106Very Early
Biphenyl154Early
This compound 182 Target
2/4-Ethylbiphenyl182Close to Target
Diethylbiphenyls210Late
Protocol 2: Purification by Column Chromatography

This method is effective for removing both less polar (e.g., biphenyl) and more polar (e.g., catalyst residues) impurities, as well as for separating isomers.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A non-polar solvent system. Start with 100% Hexane or Heptane. The polarity can be very slightly increased with Dichloromethane (e.g., 99:1 Hexane:DCM) if needed to elute the product, but high polarity is not required.

  • Procedure:

    • Slurry Pack the Column: Prepare a slurry of silica gel in hexane and carefully pack a glass chromatography column.

    • Load the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or toluene and adsorb it onto a small amount of silica gel. Once dry, carefully add the solid to the top of the packed column.

    • Elution: Begin eluting with 100% Hexane. Less polar impurities like biphenyl will elute first.

    • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) or GC-MS.

    • Isolate Product: The target this compound will elute after the biphenyl. Isomeric impurities will elute very close to the main product and may require careful fractioning for separation.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

References

Technical Support Center: Troubleshooting Failed 3-Ethylbiphenyl Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find a series of troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific challenges in the synthesis of 3-Ethylbiphenyl and related structures.

Part 1: General Troubleshooting for Palladium-Catalyzed Cross-Coupling Reactions

Failures in palladium-catalyzed cross-coupling reactions, whether Suzuki, Negishi, or Stille, often stem from a common set of core issues. Before delving into the specifics of each reaction type, it's crucial to address these foundational elements.

Q1: My cross-coupling reaction shows little to no product formation. What are the initial checks I should perform?

A1: When faced with a non-performing reaction, a systematic approach is key. Start by assessing the most fundamental components of your reaction setup.[1]

  • Reagent Integrity: The purity and stability of your starting materials are paramount. Ensure your aryl halide (e.g., 1-bromo-3-ethylbenzene), organometallic reagent (boronic acid, organozinc, or organotin), solvent, and base are pure and, where necessary, anhydrous.[1] Moisture and oxygen can be particularly detrimental, leading to catalyst deactivation and side reactions.[1][2] Solvents should be of high purity, and it is often best to use freshly distilled or commercially available anhydrous solvents.

  • Catalyst Activity: The heart of the reaction is the palladium catalyst. Pd(II) precatalysts, such as Pd(OAc)₂, require in situ reduction to the active Pd(0) species.[2][3] If this reduction is inefficient, the catalytic cycle will not initiate.[1] Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or specialized precatalysts (e.g., Buchwald precatalysts) to ensure the presence of the active catalytic species.[4][5]

  • Inert Atmosphere: Many palladium-catalyzed reactions are sensitive to atmospheric oxygen, which can oxidize and deactivate the Pd(0) catalyst.[2] Ensure your reaction vessel has been properly degassed (e.g., through freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent) and maintained under an inert atmosphere throughout the experiment.[1][6]

  • Reaction Temperature: Suboptimal temperatures can lead to slow or stalled reactions. If your reaction is sluggish, consider increasing the temperature, as this can enhance the rate of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[4]

Troubleshooting Workflow for Low or No Product Yield

G cluster_issues Potential Issues & Solutions start Low or No Product Yield Observed check_reagents Verify Reagent Quality and Integrity (Aryl Halide, Organometallic, Solvent, Base) start->check_reagents check_catalyst Assess Catalyst Activity (Precatalyst, Ligand, Pd(0) Source) check_reagents->check_catalyst Reagents OK reagents_issue Impure/Degraded Reagents -> Purify or Replace check_reagents->reagents_issue Issue Found check_atmosphere Ensure Proper Inert Atmosphere (Degassing, Inert Gas Blanket) check_catalyst->check_atmosphere Catalyst OK catalyst_issue Inactive Catalyst -> Use Pre-activated Catalyst or Fresh Ligand check_catalyst->catalyst_issue Issue Found check_temp Optimize Reaction Temperature check_atmosphere->check_temp Atmosphere OK atmosphere_issue Oxygen Contamination -> Improve Degassing Technique check_atmosphere->atmosphere_issue Issue Found re_run Re-run Reaction with Verified Components check_temp->re_run Temperature Optimized temp_issue Suboptimal Temperature -> Screen a Range of Temperatures check_temp->temp_issue Issue Found

Caption: A general workflow for troubleshooting failed cross-coupling reactions.

Part 2: Suzuki-Miyaura Coupling Specific FAQs

The Suzuki-Miyaura coupling is a robust and widely used method for C-C bond formation. However, the stability of the boronic acid and the choice of base are critical for success.[2]

Q2: My Suzuki coupling is giving low yields, and I suspect my boronic acid is degrading. What are the causes and solutions?

A2: Boronic acid instability is a frequent cause of low yields in Suzuki couplings.[2][7] The primary degradation pathways are protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling.

  • Protodeboronation: This side reaction is often promoted by harsh basic conditions and elevated temperatures in the presence of water.[7]

    • Solution:

      • Choice of Base: Use a milder base. While strong bases like NaOH or KOH can be effective, they can also accelerate protodeboronation. Consider using carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄).[8]

      • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt. These are more resistant to degradation.[7]

      • Temperature Control: Run the reaction at the lowest temperature that provides a reasonable reaction rate.[7]

  • Homocoupling: The coupling of two boronic acid molecules can occur, particularly in the presence of Pd(II) species and oxygen.[2]

    • Solution:

      • Thorough Degassing: Ensure the reaction mixture is rigorously deoxygenated to minimize oxidation of the Pd(0) catalyst.[2]

      • Use of Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce the amount of homocoupling compared to using a Pd(II) precatalyst that requires in-situ reduction.[2]

ParameterRecommendation for Sensitive Boronic AcidsRationale
Boron Reagent Pinacol ester (BPin) or MIDA boronateIncreased stability towards protodeboronation and homocoupling.[7]
Base K₃PO₄ or Cs₂CO₃Milder conditions reduce the rate of base-mediated decomposition.[8]
Solvent Dioxane/water, THF/waterAprotic solvents with minimal water can suppress protodeboronation.[7]
Temperature 60-80 °C (or lowest effective temperature)Minimizes thermal decomposition of the boronic acid.[7]
Q3: How does the choice of ligand impact my Suzuki coupling for a sterically hindered substrate like this compound?

A3: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For sterically hindered substrates, the right ligand is essential.

  • Bulky, Electron-Rich Ligands: Ligands like Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often superior for coupling sterically demanding partners.[9][10][11]

    • Expertise & Experience: The bulkiness of these ligands promotes reductive elimination, the final step that forms the C-C bond and releases the product.[2][11] Their electron-donating nature accelerates the oxidative addition of the aryl halide to the Pd(0) center, which is often the rate-limiting step.[2][9][11]

Suzuki-Miyaura Catalytic Cycle and Common Pitfalls

G cluster_side_reactions Common Side Reactions pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd2_intermediate Ar-Pd(II)L₂-X oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation + Ar'-B(OR)₂ (Base Activated) pd2_biaryl Ar-Pd(II)L₂-Ar' transmetalation->pd2_biaryl boronic_acid Ar'-B(OR)₂ reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (this compound) reductive_elimination->product side_reaction1 Protodeboronation (Ar'-H) side_reaction2 Homocoupling (Ar'-Ar') boronic_acid->side_reaction1 Harsh Base / H₂O boronic_acid->side_reaction2 O₂ / Pd(II)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling with key side reactions.

Part 3: Negishi Coupling Specific FAQs

The Negishi coupling offers high functional group tolerance due to the relatively mild nature of organozinc reagents.[12] However, their preparation and handling require care due to their moisture sensitivity.

Q4: My Negishi reaction is stalling at partial conversion. What could be the cause?

A4: A stalled Negishi reaction can be frustrating and may point to catalyst inhibition or deactivation.[13]

  • Catalyst Inhibition by Zinc Salts: The ZnX₂ byproduct generated during the reaction can form inhibitory intermetallic species with the palladium catalyst, effectively taking it out of the catalytic cycle.[14]

    • Solution: The addition of lithium salts (e.g., LiCl, LiBr) can be beneficial. These salts can break up zincate aggregates and potentially mitigate the formation of inhibitory palladium-zinc complexes.[5]

  • Ligand Choice: The ligand's ability to stabilize the catalyst throughout the cycle is critical. If the catalyst is decomposing, a more robust ligand system may be required.

    • Solution: For challenging couplings, consider switching to ligands known for their high stability and activity, such as bulky biaryl phosphines or specialized NHC ligands. In some cases, bidentate ligands like dppf can offer greater catalyst stability.[13]

Q5: I'm observing significant homocoupling of my organozinc reagent. How can I minimize this?

A5: Homocoupling in Negishi reactions can arise from a second transmetalation event.[12]

  • Reaction Conditions:

    • Slow Addition: Adding the organozinc reagent slowly to the reaction mixture can help maintain a low concentration, disfavoring the homocoupling pathway.

    • Solvent Effects: The choice of solvent can influence the aggregation state and reactivity of the organozinc reagent. A screen of solvents, such as THF, dioxane, or mixtures including more polar solvents like NMP, may be necessary to find optimal conditions.[15][16]

Part 4: Stille Coupling Specific FAQs

The Stille coupling is valued for its tolerance of a wide array of functional groups, but it comes with the significant drawback of toxic organotin reagents and byproducts.[17][18]

Q6: My Stille reaction is complete, but I'm struggling to remove the tin byproducts from my this compound product. What are the best purification strategies?

A6: Removing toxic organotin impurities is a critical and often challenging aspect of the Stille reaction.[19][20]

  • Aqueous Workup with Fluoride: The most common method involves an aqueous workup with a fluoride source, such as potassium fluoride (KF). The fluoride ion has a high affinity for tin, forming insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration.[21]

    • Protocol: After the reaction, dilute the mixture with a suitable organic solvent and wash the organic layer multiple times with a 1M aqueous KF solution. Vigorous shaking is important. A solid precipitate may form at the interface, which can be removed by filtering the entire mixture through a pad of Celite.[21]

  • Chromatography Techniques:

    • Basic Alumina or Silica: Passing the crude product through a plug of silica gel treated with a base like triethylamine can effectively remove tin byproducts.[21]

    • K₂CO₃/Silica Gel: A stationary phase consisting of a mixture of potassium carbonate and silica gel has been shown to be highly effective at removing organotin impurities to very low levels.[20]

Q7: I'm seeing homocoupling of my organostannane reagent. What is the mechanism, and how can I prevent it?

A7: Homocoupling in Stille reactions can occur through two primary mechanisms: reaction with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[17]

  • Minimizing Homocoupling:

    • Use of Pd(0) Catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling that arises from the reaction of the organostannane with a Pd(II) precatalyst.

    • Reaction Conditions: Ensure the reaction is run under strictly anaerobic conditions, as oxygen can promote side reactions. Additionally, using the minimum necessary amount of the organostannane reagent can help.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), and base (e.g., K₂CO₃, 2.0 equiv).[8]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand, if separate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.[6]

  • Add degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Heat the reaction mixture with stirring to the desired temperature (e.g., 80-100 °C) and monitor by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and proceed with aqueous workup.

Protocol 2: Workup for Removing Tin Byproducts (Stille Coupling)
  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Transfer the mixture to a separatory funnel and wash 2-3 times with a 1M aqueous solution of potassium fluoride (KF). Shake vigorously for at least one minute for each wash.[21]

  • If a solid precipitate (Bu₃SnF) forms, filter the entire biphasic mixture through a pad of Celite®.

  • Wash the organic phase with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Further purify the crude product by column chromatography if necessary.

References

Side reaction products in the ethylation of biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethylation of Biphenyl

Welcome to the technical support center for the ethylation of biphenyl. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their ethylation reactions. Here, we will delve into the common side reactions, their underlying mechanisms, and provide practical solutions to enhance the yield and selectivity of your desired ethylated biphenyl products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reaction products in the ethylation of biphenyl?

A1: The ethylation of biphenyl, a classic Friedel-Crafts reaction, can lead to a variety of side products that complicate purification and reduce the yield of the target molecule. The primary side reactions include:

  • Polyethylation: This is the most prevalent side reaction, where the mono-ethylbiphenyl product undergoes further ethylation to form diethylbiphenyl, triethylbiphenyl, and even more highly substituted products.[1][2] The initial ethyl group activates the aromatic ring, making it more susceptible to subsequent electrophilic attack.[3]

  • Isomer Formation: Ethylation can occur at the ortho-, meta-, and para- positions of the biphenyl ring, leading to a mixture of 2-ethylbiphenyl, 3-ethylbiphenyl, and 4-ethylbiphenyl. The distribution of these isomers is highly dependent on the catalyst and reaction conditions.[4]

  • Dealkylation and Transalkylation: At elevated temperatures or in the presence of highly acidic catalysts, dealkylation (loss of an ethyl group) and transalkylation (transfer of an ethyl group between molecules) can occur.[5][6][7] This leads to the regeneration of biphenyl and the formation of polyethylated species.

  • Cracking and Fragmentation: Under harsh conditions, the biphenyl core or the ethylating agent can undergo cracking, resulting in the formation of smaller hydrocarbon fragments.[8]

  • Coke Formation: With solid acid catalysts like zeolites, the gradual deposition of high-molecular-weight, carbonaceous materials (coke) on the catalyst surface can lead to deactivation.[9][10][11]

Troubleshooting Guide

Issue 1: Excessive Polyethylation is Reducing the Yield of Mono-ethylbiphenyl.

Root Cause Analysis:

The ethyl group introduced onto the biphenyl ring is an activating group, which makes the mono-ethylated product more reactive than the starting biphenyl. This inherent reactivity profile favors subsequent ethylation reactions, leading to polyalkylation.[12][2][3]

Troubleshooting Steps:

  • Adjust the Biphenyl to Ethylene/Ethanol Molar Ratio:

    • Explanation: Using a large excess of biphenyl relative to the ethylating agent (ethylene or ethanol) increases the probability of the ethylating agent reacting with a biphenyl molecule rather than an already ethylated one.[12]

    • Protocol: Start with a biphenyl to ethylating agent molar ratio of 5:1 and incrementally increase it to 10:1 or higher. Monitor the product distribution by Gas Chromatography (GC) at each ratio to find the optimal balance between mono-ethylbiphenyl selectivity and reactant usage.

  • Optimize Reaction Temperature:

    • Explanation: Lowering the reaction temperature can decrease the rate of the second and subsequent ethylation reactions more significantly than the initial ethylation, thus favoring mono-alkylation.[1]

    • Protocol: If your current reaction temperature is, for example, 250°C, try running the reaction at 220°C, 200°C, and 180°C. Analyze the product mixture at each temperature to determine the effect on selectivity. Be aware that lowering the temperature will also decrease the overall reaction rate, so an extension of the reaction time may be necessary.

  • Select a Shape-Selective Catalyst:

    • Explanation: Zeolites with specific pore structures can sterically hinder the formation of bulkier polyethylated products. For instance, medium-pore zeolites like ZSM-5 can favor the formation of mono-ethylbiphenyl due to the constrained space within their pores.[13][14]

    • Protocol: If you are using a large-pore zeolite like Zeolite Y or Beta, consider switching to a medium-pore zeolite such as ZSM-5 or MCM-22.[14] Perform a catalyst screening study under your optimized reaction conditions to identify the most selective catalyst.

Issue 2: Undesirable Isomer Distribution, Particularly Low Selectivity for 4-Ethylbiphenyl.

Root Cause Analysis:

The distribution of ortho-, meta-, and para-isomers is governed by both electronic and steric factors. While the para-position is often electronically favored, steric hindrance from the catalyst or bulky reactants can influence the final isomer ratio.[4]

Troubleshooting Steps:

  • Employ a Shape-Selective Catalyst:

    • Explanation: Catalysts with specific pore geometries can selectively favor the formation of the less bulky para-isomer (4-ethylbiphenyl) by sterically hindering the formation of the ortho- and meta-isomers within their channels. ZSM-12 zeolites have shown good selectivity towards 4,4'-diethylbiphenyl, which is formed from the para-selective ethylation of biphenyl.[13]

    • Protocol: Evaluate the performance of shape-selective zeolites like ZSM-12 or dealuminated ZSM-12 under your reaction conditions.[13] Compare the isomer distribution obtained with these catalysts to your current system using GC analysis.

  • Modify Catalyst Acidity:

    • Explanation: The acidity of the catalyst can influence the transition state of the ethylation reaction and thereby affect the isomer distribution. In some cases, reducing the number of strong acid sites can improve para-selectivity.

    • Protocol: If using a solid acid catalyst, consider modifications such as steam treatment or impregnation with a modifying agent (e.g., phosphorus) to alter its acidity. Characterize the acidity of the modified catalysts using techniques like ammonia temperature-programmed desorption (NH3-TPD) and correlate it with the observed isomer selectivity.

Issue 3: Catalyst Deactivation Due to Coke Formation.

Root Cause Analysis:

Coke formation is a common issue with solid acid catalysts, especially at higher reaction temperatures. It involves the formation of heavy, polyaromatic compounds that block the catalyst pores and cover the active sites.[9][10][11][15]

Troubleshooting Steps:

  • Optimize Reaction Temperature and Time on Stream:

    • Explanation: Higher temperatures and longer reaction times accelerate coke formation.

    • Protocol: Conduct a time-on-stream study to monitor the catalyst's activity and selectivity over time. If a significant drop in performance is observed, consider lowering the reaction temperature or reducing the cycle time before catalyst regeneration is required.

  • Introduce a Co-feed of Hydrogen:

    • Explanation: In some cases, co-feeding a small amount of hydrogen can help to hydrogenate coke precursors and reduce the rate of coke deposition.

    • Protocol: Introduce a controlled flow of hydrogen along with your reactants. Start with a low partial pressure of hydrogen and monitor its effect on catalyst stability and product distribution.

  • Implement a Catalyst Regeneration Protocol:

    • Explanation: Coke can often be removed by a controlled burn-off in the presence of a dilute oxygen stream at elevated temperatures.

    • Protocol: Develop a regeneration procedure for your specific catalyst. A typical procedure involves purging the reactor with an inert gas (e.g., nitrogen) to remove hydrocarbons, followed by a slow introduction of a dilute air or oxygen/nitrogen mixture while gradually increasing the temperature to a specific burn-off temperature (e.g., 450-550°C).[9] The exact conditions will depend on the catalyst's thermal stability.

Experimental Protocols

Protocol 1: Gas Chromatography (GC) Analysis of Ethylation Products

This protocol outlines a general method for the separation and quantification of biphenyl and its ethylated derivatives.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS).

  • Capillary column suitable for aromatic hydrocarbon separation (e.g., DB-5, HP-5ms).

Procedure:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane, toluene) to a concentration within the linear range of the detector.[16]

  • GC Conditions (Example):

    • Injector Temperature: 280°C

    • Detector Temperature: 300°C

    • Oven Program:

      • Initial Temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Carrier Gas: Helium or Hydrogen.

  • Data Analysis: Identify the peaks corresponding to biphenyl, 2-ethylbiphenyl, this compound, 4-ethylbiphenyl, and polyethylated biphenyls by comparing their retention times with those of authentic standards. Quantify the relative amounts of each component by peak area integration.

Protocol 2: Catalyst Acidity Characterization by Ammonia Temperature-Programmed Desorption (NH3-TPD)

This technique is used to determine the number and strength of acid sites on a solid catalyst.

Instrumentation:

  • Chemisorption analyzer equipped with a thermal conductivity detector (TCD).

Procedure:

  • Sample Pretreatment: Place a known weight of the catalyst in the sample tube and pretreat it by heating under an inert gas flow (e.g., helium) to a high temperature (e.g., 500°C) to remove adsorbed water and impurities.

  • Ammonia Adsorption: Cool the sample to a suitable adsorption temperature (e.g., 100°C) and expose it to a flow of ammonia gas until saturation is reached.

  • Purging: Purge the sample with an inert gas to remove physisorbed ammonia.

  • Temperature-Programmed Desorption: Heat the sample at a constant rate (e.g., 10°C/min) under a continuous flow of inert gas. The TCD will detect the ammonia desorbing from the catalyst as a function of temperature.

  • Data Analysis: The resulting TPD profile will show peaks corresponding to the desorption of ammonia from acid sites of different strengths. Low-temperature peaks correspond to weak acid sites, while high-temperature peaks indicate strong acid sites. The total amount of desorbed ammonia can be quantified to determine the total number of acid sites.

Visualizations

Ethylation_of_Biphenyl cluster_main_reaction Main Reaction cluster_side_reactions Side Reactions Biphenyl Biphenyl Monoethylbiphenyl Mono-ethylbiphenyl (Mixture of Isomers) Biphenyl->Monoethylbiphenyl Ethylation EthylatingAgent Ethylating Agent (e.g., Ethylene) EthylatingAgent->Monoethylbiphenyl PolyethylatedBiphenyls Polyethylated Biphenyls (Diethyl-, Triethyl-, etc.) EthylatingAgent->PolyethylatedBiphenyls Catalyst Acid Catalyst (e.g., Zeolite) Catalyst->Monoethylbiphenyl Monoethylbiphenyl->PolyethylatedBiphenyls Further Ethylation Dealkylation Biphenyl (Regenerated) Monoethylbiphenyl->Dealkylation Dealkylation Transalkylation Polyethylated Biphenyls Monoethylbiphenyl->Transalkylation Transalkylation

Caption: Reaction network for the ethylation of biphenyl showing the main reaction and major side reactions.

Data Summary

Table 1: Influence of Biphenyl to Ethylene Molar Ratio on Product Distribution

Biphenyl:Ethylene Molar RatioBiphenyl Conversion (%)Mono-ethylbiphenyl Selectivity (%)Poly-ethylbiphenyl Selectivity (%)
2:1605545
5:1457525
10:1309010

Note: Data are illustrative and will vary depending on the specific catalyst and reaction conditions.

Table 2: Effect of Catalyst Type on 4-Ethylbiphenyl Selectivity

CatalystPore Size4-Ethylbiphenyl Selectivity (%)
Zeolite YLarge35
ZSM-5Medium60
ZSM-12Large50 (high 4,4'-DEBP)

Note: Selectivity is among the mono-ethylbiphenyl isomers. Data are representative and subject to variation based on experimental parameters.

References

Removal of unreacted starting materials from 3-Ethylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 3-Ethylbiphenyl

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the purification of this compound. This guide is designed to provide you, our fellow scientists, with practical, field-tested solutions to common purification challenges. We understand that in pharmaceutical and materials science, purity is not just a goal; it is a prerequisite for success. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.

The synthesis of biaryl compounds like this compound, most commonly via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, is highly efficient.[1][2][3] However, the crude reaction mixture invariably contains unreacted starting materials, catalysts, and by-products that must be meticulously removed. This guide provides a structured, question-and-answer approach to navigate these purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound via a Suzuki-Miyaura coupling?

When synthesizing this compound using a Suzuki reaction, the primary impurities are typically the unreacted starting materials. The specific compounds depend on your chosen route, but a common pathway involves coupling an aryl halide with an organoboron species.[4]

  • Route A: 1-Bromo-3-ethylbenzene + Phenylboronic Acid

  • Route B: 3-Ethylphenylboronic acid + Bromobenzene

Therefore, the key impurities to target are:

  • Unreacted Aryl Halide: 1-Bromo-3-ethylbenzene or Bromobenzene.[5][6][7][8][9][10]

  • Unreacted Boronic Acid/Ester: Phenylboronic acid or its derivatives.[11][12][13][14][15]

  • Homocoupling By-product: Biphenyl, formed from the coupling of two phenylboronic acid molecules or two aryl halide molecules.[16]

  • Catalyst Residues: Palladium complexes and ligands.

Understanding the distinct physicochemical properties of these impurities is the first step in designing a robust purification strategy.

Q2: What is the most effective initial purification step after completing the reaction?

The most effective first step is a liquid-liquid extraction using a basic aqueous solution. Phenylboronic acid is a mild Lewis acid and will react with a base (e.g., sodium carbonate, sodium hydroxide) to form a water-soluble boronate salt.[12][15] This allows for its efficient removal from the organic phase containing your desired product.

  • Causality: The deprotonation of the hydroxyl groups on the boronic acid creates a charged species, dramatically increasing its polarity and partitioning it into the aqueous layer. Your target molecule, this compound, is non-polar and will remain in the organic solvent.

Q3: Is fractional distillation a viable method for purifying this compound from its starting materials?

Yes, fractional distillation under reduced pressure (vacuum distillation) is a highly effective and scalable method for separating this compound from unreacted aryl halides and the biphenyl by-product. The viability of this technique hinges on a sufficient difference in the boiling points of the components.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compound (Product) 182.26~295-297N/A
1-Bromo-3-ethylbenzene185.06~203-205N/A
Bromobenzene157.01156-30.8
Phenylboronic Acid121.93~266 (predicted)216-219
Biphenyl154.2125569.2

Data sourced from[5][6][7][10][13][17][18][19][20].

As shown in the table, there is a significant difference between the boiling point of this compound and the common starting halides and the biphenyl by-product, making distillation an excellent choice for purification on a larger scale.

Q4: When is flash column chromatography the preferred method of purification?

Flash column chromatography is the gold standard for achieving the highest levels of purity, especially on a laboratory scale (milligrams to several grams). It should be your method of choice when:

  • Distillation fails to provide baseline separation of impurities with very similar boiling points.

  • You need to remove trace amounts of highly non-polar by-products or catalyst residues.

  • The product is thermally sensitive and may decompose at the high temperatures required for distillation.

Troubleshooting and Experimental Guides

This section addresses specific experimental issues with detailed, step-by-step protocols.

Problem 1: My crude product is contaminated with an acidic, water-soluble impurity.

Diagnosis: This is almost certainly unreacted phenylboronic acid or related boronic species.

Solution: Perform a basic aqueous wash.

  • Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).

  • Transfer: Transfer the organic solution to a separatory funnel.

  • First Wash (Base): Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃) solution.

    • Expert Insight: Sodium bicarbonate is a milder base and is often sufficient. If you have stubborn acidic impurities, the stronger 1M Na₂CO₃ can be used. Avoid strong bases like NaOH if your molecule has base-sensitive functional groups.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting periodically.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Second Wash (Brine): Add an equal volume of saturated aqueous sodium chloride (brine). This wash helps to remove any dissolved water from the organic layer and breaks up emulsions. Shake and separate as before.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Stir for 5-10 minutes.

  • Isolation: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield your crude product, now free of acidic impurities.

G cluster_0 Extraction Workflow Crude Mixture in\nOrganic Solvent Crude Mixture in Organic Solvent Add Basic\nAqueous Solution Add Basic Aqueous Solution Crude Mixture in\nOrganic Solvent->Add Basic\nAqueous Solution Shake & Vent Shake & Vent Add Basic\nAqueous Solution->Shake & Vent Separate Layers Separate Layers Shake & Vent->Separate Layers Collect Organic Layer Collect Organic Layer Separate Layers->Collect Organic Layer Wash with Brine Wash with Brine Collect Organic Layer->Wash with Brine Dry with Na2SO4 Dry with Na2SO4 Wash with Brine->Dry with Na2SO4 Filter & Concentrate Filter & Concentrate Dry with Na2SO4->Filter & Concentrate Yields Product free of Boronic Acid G cluster_1 Decision Tree for Purification start Analyze Crude Product q1 Is the primary impurity acidic? (e.g., Phenylboronic Acid) start->q1 q2 Are boiling points of remaining impurities significantly different? q1->q2 No a1 Perform Basic Aqueous Wash q1->a1 Yes a2 Perform Vacuum Fractional Distillation q2->a2 Yes a3 Perform Flash Chromatography q2->a3 No / High Purity Needed a1->q2

References

Technical Support Center: Prevention of 3-Ethylbiphenyl Decomposition

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 3-Ethylbiphenyl and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter stability challenges with this moiety during synthesis. Here, we address common decomposition issues in a practical question-and-answer format, grounded in mechanistic principles and supported by validated protocols.

Frequently Asked Questions (FAQs)

Question 1: I'm performing a Suzuki-Miyaura coupling with a 3-ethylphenylboronic acid derivative and experiencing low yields and significant formation of ethylbenzene. What is causing this decomposition, and how can I stop it?

This is a classic case of protodeboronation , an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This reaction is particularly problematic in Suzuki-Miyaura couplings, which often use basic, aqueous conditions that can provide the necessary proton source.[2][3]

Core Causality: The mechanism of base-catalyzed protodeboronation involves the formation of a more reactive arylboronate anion, which is then susceptible to protonolysis.[4] The rate of this decomposition is highly dependent on pH, temperature, solvent, and the electronic properties of the arylboronic acid.[3][4] Longer reaction times and high water content can significantly increase the extent of this side reaction.[2]

Troubleshooting & Mitigation Strategies:

  • Meticulous Control of Reaction Atmosphere: Oxygen can degrade both the palladium catalyst and the organoboron reagent. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).

  • Solvent & Reagent Purity: Use anhydrous, degassed solvents to minimize the presence of water and dissolved oxygen, which are key contributors to protodeboronation.[2]

  • "Slow Release" Strategy: Instead of using the boronic acid directly, convert it to a more stable derivative like an N-methyliminodiacetic acid (MIDA) boronate ester or a trifluoroborate salt.[1][5] These reagents slowly release the active boronic acid into the reaction medium, keeping its concentration low and minimizing the opportunity for decomposition.[1]

  • Catalyst & Ligand Selection: Modern, highly active palladium catalysts with sophisticated phosphine ligands (e.g., SPhos, XPhos) can accelerate the desired cross-coupling, making the catalytic turnover much faster than the rate of protodeboronation.[1][6]

Validated Protocol: Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol is adapted for a generic coupling between an aryl bromide and a 3-ethylphenylboronic acid derivative, emphasizing the critical steps for preventing decomposition.

  • Reagent Preparation: In a glovebox or under a strong inert gas flow, add the aryl bromide (1.0 equiv), 3-ethylphenylboronic acid pinacol ester (1.2 equiv), and a suitable base such as K₃PO₄ (2.0 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Catalyst Premixing: In a separate vial, dissolve the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of anhydrous, degassed solvent (e.g., dioxane).[2]

  • Reaction Assembly: Add the catalyst solution to the Schlenk flask. Then, add the bulk of the anhydrous, degassed solvent (e.g., 1,4-dioxane) to achieve the desired concentration (typically 0.1 M).

  • Degassing: Seal the flask and perform three cycles of freeze-pump-thaw to thoroughly remove all dissolved oxygen. Alternatively, bubble argon through the solution for 15-20 minutes.[2]

  • Reaction Execution: Heat the mixture to the optimized temperature (e.g., 80-100 °C) with vigorous stirring. Lower temperatures and shorter reaction times are preferable if conversion is efficient.[7][8]

  • Monitoring: Track the reaction's progress closely using TLC, GC-MS, or LC-MS to avoid unnecessarily long reaction times.

  • Workup: Once complete, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine to remove the base and boron byproducts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Question 2: During a reaction involving an oxidizing agent, the ethyl group on my this compound core is being oxidized to an acetyl group (ketone). How can I prevent this benzylic oxidation?

The methylene (-CH₂-) group of the ethyl substituent is a benzylic position, making it highly susceptible to oxidation. This is a common functional group incompatibility issue. The solution involves either choosing a more selective oxidant or temporarily "hiding" the ethyl group with a protecting group.

Core Causality: Benzylic C-H bonds are weaker than other aliphatic C-H bonds due to the resonance stabilization of the resulting benzylic radical or cation intermediate. Many common oxidants (e.g., KMnO₄, CrO₃, even air with certain catalysts) will preferentially attack this position.

Troubleshooting & Mitigation Strategies:

  • Use of Selective Oxidants: If the goal is to oxidize another part of the molecule, screen for milder or more selective oxidizing agents that do not react with the benzylic position under your conditions. The choice is highly substrate-dependent.

  • Protecting Group Strategy: While less common for simple alkyl chains, in complex syntheses, it might be necessary to introduce a functional group that can be later converted to the ethyl group. This is often less practical than optimizing reaction conditions.

  • Directed Oxidation: In some cases, specific directing groups can be installed elsewhere on the molecule to guide the oxidant to a different position, preventing it from reacting with the ethyl group.[9]

  • Control of Reaction Conditions: Over-oxidation can be mitigated by carefully controlling the stoichiometry of the oxidant, reaction temperature, and time. Adding the oxidant slowly and monitoring the reaction can prevent the buildup of excess oxidant that could lead to side reactions.

Question 3: My reaction is run at high temperatures, and I'm seeing a complex mixture of byproducts, suggesting my this compound is cracking. What conditions cause this, and what is the solution?

Thermal decomposition, or catalytic cracking, can occur under harsh conditions, especially at high temperatures and in the presence of acidic catalysts like zeolites.[10][11][12] This process involves the cleavage of C-C bonds, leading to a complex array of smaller aromatic and aliphatic molecules.

Core Causality: At elevated temperatures, the bonds within the 3-ethylbhenyl molecule can rupture. The ethyl C-C bond or the bond connecting the ethyl group to the phenyl ring can break. The biphenyl linkage itself is very robust but can also cleave under extreme hydrocracking conditions.[13] Acidic surfaces or catalysts can promote the formation of carbocation intermediates that facilitate these fragmentation pathways.

Troubleshooting & Mitigation Strategies:

Symptom Probable Cause Recommended Solution
Formation of toluene, ethylbenzene, benzeneCatalytic crackingLower the reaction temperature. If a solid catalyst is used, consider a less acidic alternative.
Complex, unidentifiable mixture of productsSevere thermal decompositionDrastically reduce the reaction temperature. Explore alternative synthetic routes that proceed under milder conditions.
Polymerization/tar formationRadical side reactions at high temp.Use radical inhibitors (e.g., BHT). Ensure the reaction is run under a strict inert atmosphere to exclude oxygen, which can initiate radical chains.
General Best Practices for Stability:
  • Temperature Screening: Always perform initial small-scale reactions across a range of temperatures to find the lowest possible temperature that allows for a reasonable reaction rate.

  • pH Control: Avoid strongly acidic or basic conditions unless explicitly required by the reaction mechanism. Buffer the reaction mixture if necessary.

  • Atmosphere Control: As a universal rule, excluding oxygen and moisture by working under an inert atmosphere (N₂ or Ar) is the single most effective step to prevent a wide range of decomposition pathways.[2]

Visualizing Decomposition & Prevention

To better understand the challenges and solutions, the following diagrams illustrate the key concepts discussed.

Diagram 1: Major Decomposition Pathways

This diagram shows the two primary modes of decomposition discussed: protodeboronation of a boronic acid derivative and benzylic oxidation of the ethyl group.

cluster_0 Scenario 1: Suzuki Coupling cluster_1 Scenario 2: Oxidation Reaction Start1 3-Ethylphenylboronic Acid (or derivative) Decomp1 Ethylbenzene (Decomposition Product) Start1->Decomp1 Protodeboronation (+H₂O, Base, Heat) Start2 This compound Decomp2 3-Acetylbiphenyl (Decomposition Product) Start2->Decomp2 Benzylic Oxidation ([O], Heat)

Caption: Common decomposition routes for this compound derivatives.

Diagram 2: Troubleshooting Workflow for Low Yield

This decision tree provides a logical workflow for diagnosing the cause of low product yield when using a this compound starting material.

q1 Low Yield of Desired Product? q2 Is Starting Material (SM) Consumed? (Check by TLC/GC) q1->q2 Yes a1 Reaction Incomplete. Increase Time/Temp/Catalyst. q2->a1 No q3 Decomposition Products Detected? (Check by GC-MS) q2->q3 Yes a2 Complex Mixture. Likely thermal cracking. Reduce Temperature. q3->a2 Yes a3 Specific Side Product. Identify pathway (e.g., protodeboronation, oxidation) and apply targeted fix. q3->a3 Yes a4 No obvious side products. Consider purification issues or non-decomposition pathway. q3->a4 No

Caption: A logical workflow for troubleshooting reaction outcomes.

References

Technical Support Center: Scaling Up 3-Ethylbiphenyl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis and scale-up of 3-Ethylbiphenyl. As a Senior Application Scientist, I have designed this guide to provide not just procedural steps, but a deeper understanding of the underlying chemical principles and practical challenges you may face when transitioning from laboratory-scale experiments to pilot plant production. This resource is structured to offer direct, actionable advice through troubleshooting guides and frequently asked questions, ensuring scientific integrity and promoting a self-validating experimental approach.

Introduction to this compound Synthesis

This compound is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and materials for organic electronics. The most common and scalable method for its synthesis is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.

There are two primary Suzuki-Miyaura routes to this compound:

  • Route A: Coupling of 3-ethylphenylboronic acid with a halobenzene (e.g., bromobenzene).

  • Route B: Coupling of phenylboronic acid with a 3-ethylhalobenzene (e.g., 1-bromo-3-ethylbenzene).

Both routes are viable, and the choice often depends on the commercial availability and cost of the starting materials. For the purposes of this guide, we will focus on Route B, which often utilizes more readily available starting materials.

An alternative, though often less selective and harder to scale, is the Friedel-Crafts alkylation of biphenyl with an ethylating agent. This method can lead to a mixture of isomers and poly-alkylated products, complicating purification.

Reaction Pathway and Key Parameters

The Suzuki-Miyaura coupling follows a well-established catalytic cycle. Understanding this cycle is crucial for effective troubleshooting.

Suzuki-Miyaura Catalytic Cycle Suzuki-Miyaura Catalytic Cycle for this compound Synthesis Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd 1-Bromo-3-ethylbenzene PdII Ar-Pd(II)-X(L2) (Palladacycle) OxAdd->PdII Transmetal Transmetalation (Ar'-B(OR)2 + Base) PdII->Transmetal Phenylboronic Acid + Base PdII_Ar Ar-Pd(II)-Ar'(L2) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (this compound) RedElim->Product

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle for the synthesis of this compound.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis of this compound.

Q1: Which Suzuki-Miyaura route is better, coupling 3-ethylphenylboronic acid with bromobenzene or phenylboronic acid with 1-bromo-3-ethylbenzene?

A1: Both routes are chemically sound. The decision is typically based on economic and logistical factors. Compare the cost, purity, and availability of 3-ethylphenylboronic acid versus 1-bromo-3-ethylbenzene from your suppliers. In many cases, substituted aryl halides like 1-bromo-3-ethylbenzene are more readily available and cost-effective than the corresponding boronic acids.

Q2: What are the most critical parameters to control for a successful lab-scale reaction?

A2: The three most critical parameters for a successful lab-scale Suzuki-Miyaura coupling are:

  • Exclusion of Oxygen: The active Pd(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation and the formation of homocoupling byproducts.[1] It is essential to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Catalyst System: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., PPh₃, Buchwald ligands like XPhos) is crucial.[2] For many applications, pre-formed, air-stable precatalysts (e.g., XPhos Pd G3) are recommended for their reliability.[1]

  • Base Selection: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) plays a key role in the transmetalation step. Its strength, solubility, and the presence of water can significantly impact the reaction rate and yield.[2]

Q3: My reaction is biphasic (organic solvent and aqueous base). Is this a problem?

A3: Biphasic conditions are common and often necessary for Suzuki-Miyaura reactions, as many inorganic bases are only soluble in water.[3] The key to success in a biphasic system is efficient mixing. In the lab, vigorous stirring with a magnetic stir bar is usually sufficient to create a large interfacial area for the reaction to occur. During scale-up, the type of impeller and agitation speed become critical parameters to ensure adequate mass transfer between the two phases.

Q4: What are the main impurities I should expect?

A4: The most common impurities in the Suzuki-Miyaura synthesis of this compound are:

  • Homocoupling products: Biphenyl (from phenylboronic acid) and 3,3'-diethylbiphenyl (from 1-bromo-3-ethylbenzene). These are often formed due to the presence of oxygen.[2][4]

  • Protodeboronation product: Benzene (from the reaction of phenylboronic acid with water). This is more prevalent with harsh basic conditions or prolonged reaction times.[1]

  • Dehalogenated starting material: Ethylbenzene (from the reduction of 1-bromo-3-ethylbenzene).

  • Residual Palladium: The final product must be tested for palladium content, especially for pharmaceutical applications. Various scavenging agents can be used during workup to reduce palladium levels.

  • Boron-containing byproducts: These can often be removed during the aqueous workup. In some cases, an extractive workup with a mild base can help remove residual boronic acids.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues during the synthesis of this compound.

Troubleshooting_Suzuki_Coupling Troubleshooting Flowchart for this compound Synthesis Start Problem Observed LowYield Low or No Yield Start->LowYield HighImpurity High Impurity Levels Start->HighImpurity ReactionStall Reaction Stalls Start->ReactionStall CheckInert Is the inert atmosphere adequate? (Degassed solvents, N2/Ar blanket) LowYield->CheckInert Cause? Homocoupling Homocoupling Products Observed? HighImpurity->Homocoupling Type? CheckMixing Is mixing/agitation sufficient? ReactionStall->CheckMixing Cause? CheckCatalyst Is the catalyst/ligand active? (Fresh, properly stored) CheckInert->CheckCatalyst Yes Solution_Inert Improve degassing procedure. Use Schlenk techniques. CheckInert->Solution_Inert No CheckBase Is the base appropriate and sufficiently soluble? CheckCatalyst->CheckBase Yes Solution_Catalyst Use a fresh catalyst or a more robust precatalyst. CheckCatalyst->Solution_Catalyst No CheckTemp Is the temperature optimal? CheckBase->CheckTemp Yes Solution_Base Screen different bases (K3PO4, Cs2CO3). Ensure vigorous stirring for biphasic reactions. CheckBase->Solution_Base No Solution_Temp Screen a range of temperatures (e.g., 80-110 °C). CheckTemp->Solution_Temp No Protodeboronation Protodeboronation Product Observed? Homocoupling->Protodeboronation No Solution_Homocoupling Improve inert atmosphere. Check for oxygen leaks. Homocoupling->Solution_Homocoupling Yes Solution_Protodeboronation Use a milder base or anhydrous conditions. Consider using a more stable boronic ester. Protodeboronation->Solution_Protodeboronation Yes Solution_Mixing Increase stirring speed. Use a larger stir bar or overhead stirrer. CheckMixing->Solution_Mixing No

Figure 2: A troubleshooting flowchart for common issues in Suzuki-Miyaura coupling reactions.

Experimental Protocols

Lab-Scale Synthesis of this compound (Illustrative Protocol)

This protocol is a representative example and may require optimization for your specific laboratory conditions and reagent purity.

Materials:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
1-Bromo-3-ethylbenzene185.061.85 g10.01.0
Phenylboronic acid121.931.46 g12.01.2
Pd(PPh₃)₄1155.56116 mg0.100.01 (1 mol%)
Potassium Carbonate (K₂CO₃)138.214.15 g30.03.0
1,4-Dioxane-40 mL--
Deionized Water-10 mL--

Procedure:

  • Vessel Preparation: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 1-bromo-3-ethylbenzene (1.85 g, 10.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).

  • Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 15-20 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane (40 mL) and degassed deionized water (10 mL) via cannula or syringe under a positive pressure of inert gas.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (116 mg, 0.10 mmol) to the flask under a positive flow of inert gas.

  • Reaction: Heat the mixture to 90-95 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (50 mL) and water (50 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic layer under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford this compound as a colorless oil.

Pilot Plant Scale-Up Considerations

Scaling up from a 100 mL flask to a 100 L reactor is not a linear process. The following table highlights key parameter changes and considerations.

ParameterLab-Scale (100 mL Flask)Pilot-Plant Scale (100 L Reactor)Rationale and Key Considerations
Batch Size 10 mmol10 mol (1000x scale)Demonstrates the magnitude of the scale-up.
Agitation Magnetic stir bar (~300-500 RPM)Overhead mechanical stirrer with specific impeller (e.g., pitched-blade turbine, 50-150 RPM)The surface-to-volume ratio decreases upon scale-up, making mass transfer in biphasic systems more challenging. Impeller design and agitation speed must be carefully selected to ensure adequate mixing without causing excessive shear.[5]
Heat Transfer External oil bathJacketed reactor with heating/cooling fluidThe heat generated by the exothermic reaction increases with volume, while the surface area for heat exchange does not increase proportionally.[5] The jacket temperature and fluid flow rate must be controlled to maintain the desired internal temperature and prevent thermal runaway.
Reagent Addition All reagents added at the startMay require controlled addition of one reagent (e.g., the boronic acid solution) to manage the exotherm.Controlled addition allows for better temperature management in large-scale exothermic reactions.
Inerting Purge with N₂/Ar balloonN₂/Ar sparging and continuous headspace purge.Maintaining a robust inert atmosphere is critical to prevent catalyst deactivation. Oxygen ingress can be a greater risk in larger vessels.
Catalyst Loading 1.0 mol%May be reduced to 0.1 - 0.5 mol%Catalyst efficiency can sometimes improve at larger scales with optimized mixing. Reducing catalyst loading has significant cost benefits. However, this must be validated.
Work-up Separatory funnelLiquid-liquid extraction in the reactor or a dedicated extraction vessel.Phase separation can be slower at a larger scale. The design of the extraction vessel and the settling time are important.
Purification Flash chromatographyDistillation under reduced pressure.Chromatography is generally not feasible for large quantities. Distillation is a more common purification method for multi-kilogram scale production of liquids.
Safety Standard lab PPEProcess Hazard Analysis (PHA), use of containment systems, and adherence to Process Safety Management (PSM) protocols.[6][7][8]The potential consequences of a runaway reaction, fire, or toxic release are much greater at the pilot scale. A thorough safety review is mandatory.

digraph "Scale_Up_Workflow" {
graph [fontname="Arial", fontsize=12, label="Conceptual Workflow for Scale-Up", labelloc=t, labeljust=c];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#4285F4"];

Lab [label="Lab-Scale Synthesis\n(grams)"]; Optimization [label="Process Optimization\n(Kinetics, Impurity Profile)"]; Safety [label="Process Safety Assessment\n(Calorimetry, PHA)"]; Pilot [label="Pilot Plant Trial\n(kilograms)"]; Validation [label="Process Validation & \nData Analysis"]; Manufacturing [label="Full-Scale Manufacturing", shape=cds, fillcolor="#E6F4EA", color="#34A853"];

Lab -> Optimization; Optimization -> Safety; Safety -> Pilot; Pilot -> Validation; Validation -> Manufacturing; }

Figure 3: A conceptual workflow for scaling up the synthesis of this compound from the laboratory to manufacturing.

Conclusion

The successful scale-up of the this compound synthesis via Suzuki-Miyaura coupling requires a thorough understanding of the reaction mechanism and careful consideration of how physical parameters such as mixing and heat transfer change with scale. By systematically addressing potential issues and conducting a robust process safety assessment, researchers can confidently transition this valuable synthesis from the laboratory to the pilot plant. This guide serves as a foundational resource to aid in that transition, promoting a culture of safety, efficiency, and scientific rigor.

References

Technical Support Center: Reaction Monitoring for 3-Ethylbiphenyl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring the synthesis of 3-Ethylbiphenyl. As researchers and drug development professionals, achieving robust and reproducible results is paramount. This guide provides in-depth, field-proven insights into using Thin-Layer Chromatography (TLC) for rapid, qualitative checks and Liquid Chromatography-Mass Spectrometry (LC-MS) for detailed, quantitative analysis. The content is structured to address specific challenges you may encounter, moving from foundational principles to advanced troubleshooting.

Part I: Thin-Layer Chromatography (TLC) for Rapid Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable technique in organic synthesis for its simplicity, speed, and low cost.[1] It provides a quick qualitative snapshot of the reaction's progress by separating components based on their polarity.[2][3] For a non-polar aromatic hydrocarbon like this compound, TLC on a polar stationary phase like silica gel is an ideal first-line analytical tool.[4][5]

Methodology & Protocols
Core Principle: "Like Dissolves Like, But Opposites Attract" in Chromatography

In normal-phase TLC, the stationary phase (e.g., silica gel) is highly polar. The mobile phase (solvent) is typically much less polar.[5] A compound's separation is governed by a competition between its affinity for the stationary phase and its solubility in the mobile phase.[3]

  • Polar compounds will have a strong affinity for the polar silica gel and will not travel far up the plate, resulting in a low Retention Factor (Rf) value.[6]

  • Non-polar compounds , like our target this compound, interact weakly with the silica gel. They are readily carried up the plate by the non-polar mobile phase, resulting in a higher Rf value.[6][7]

Step-by-Step Protocol: Developing a TLC Method for this compound
  • Plate Preparation:

    • Using a pencil (never a pen, as ink components will chromatograph), gently draw a straight line about 1 cm from the bottom of a silica gel TLC plate.[1][8] This is your origin line.

    • Mark three evenly spaced ticks on the line for your spots: Starting Material (SM), Co-spot (C), and Reaction Mixture (RM).

  • Sample Spotting:

    • Prepare dilute solutions of your starting material and reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Using a capillary tube, carefully and briefly touch the end to the SM solution and then gently touch it to the "SM" tick on the origin line. The goal is a small, concentrated spot, ideally 1-2 mm in diameter.

    • Repeat for the "RM" tick using your reaction mixture.

    • For the "C" (co-spot) lane, first spot the starting material, then, in the exact same location, spot the reaction mixture. This helps confirm the identity of the starting material spot in your reaction lane.

  • Mobile Phase (Eluent) Selection:

    • The key is to find a solvent system where the product, this compound, has an Rf value between 0.2 and 0.4.[9] This provides the best resolution.

    • Starting Point: For a non-polar compound like this compound, begin with a highly non-polar solvent system. A good initial choice is 5% Ethyl Acetate in Hexanes .[9]

    • Optimization:

      • If spots remain at the origin (Rf is too low), the eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., try 10% or 20% Ethyl Acetate in Hexanes).[10]

      • If spots run to the top of the plate with the solvent front (Rf is too high), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., try 2% Ethyl Acetate in Hexanes or pure hexanes).[10]

  • Developing the Plate:

    • Pour a small amount (0.5 cm deep) of your chosen eluent into a developing chamber. Ensure the solvent level is below your origin line.[8]

    • Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors, which ensures a more uniform solvent front.

    • Carefully place the TLC plate into the chamber and cover it. Allow the solvent to travel up the plate via capillary action.[3]

    • Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the solvent front with a pencil.

  • Visualization:

    • UV Light (Non-destructive): Since this compound is an aromatic compound, it will absorb UV light.[11] View the dried plate under a short-wave (254 nm) UV lamp.[12][13] The spots will appear as dark purple or black areas against the fluorescent green background. Lightly circle the spots with a pencil.[13]

    • Iodine Staining (Semi-destructive): If UV is not available or for compounds that are not UV-active, place the plate in a chamber containing a few crystals of iodine.[13] Organic compounds will react with the iodine vapor to form temporary yellow-brown spots.[12] Circle these quickly as they will fade.

Troubleshooting & FAQs: TLC

Q1: My spots are streaking up the plate instead of being round. What's wrong?

This is one of the most common issues in TLC. The primary causes are:

  • Sample Overloading: You have spotted too much material. The stationary phase becomes saturated, and the excess sample streaks up the plate.[10][14]

    • Solution: Dilute your sample solution and re-spot. You need much less material than you think for TLC.[15]

  • Insoluble Sample: The sample is not fully dissolved in the mobile phase, causing it to smear as it moves.

    • Solution: Ensure your compound is soluble in the eluent. If not, you may need to reconsider your solvent system.

  • Highly Polar Sample: Although this compound is non-polar, a highly polar starting material or byproduct might streak. This is because it binds very strongly to the silica.[14]

    • Solution: Add a very small amount (e.g., 0.1-1%) of a modifier like acetic acid or triethylamine to the mobile phase to improve the spot shape of acidic or basic compounds, respectively.[9]

Q2: I don't see any spots on my plate after developing.

There are several possibilities here:

  • Sample Too Dilute: There isn't enough compound to be detected.[10]

    • Solution: Concentrate your sample solution or spot multiple times in the same location, allowing the solvent to fully dry between each application.[8]

  • Compound is Not UV-Active: While this compound is UV-active, other reactants or byproducts might not be.[11]

    • Solution: After checking under UV, try a chemical stain. An iodine chamber is a good general-purpose choice.[13] For a wider range of functional groups, a potassium permanganate (KMnO₄) stain can be effective, as it reacts with any oxidizable group (like alkenes or alcohols), appearing as yellow spots on a purple background.[16]

  • Sample Evaporation: If your compound is very volatile, it may have evaporated from the plate before or during development.[10]

  • Incorrect Development: The initial solvent level in the chamber was above the origin line, causing your sample to dissolve into the solvent pool instead of traveling up the plate.[8]

Q3: All my spots ran to the top of the plate (Rf ≈ 1.0). How do I fix this?

This indicates your mobile phase is too polar for the compounds in your mixture.[10] The solvent has such a high affinity for your compounds that it carries them all with the solvent front.

  • Solution: Decrease the polarity of your eluent. For a hexane/ethyl acetate system, this means reducing the percentage of ethyl acetate. You may even need to use pure hexane or another non-polar solvent like toluene.[9]

Q4: None of my spots moved from the origin (Rf ≈ 0). What should I do?

This is the opposite problem: your mobile phase is not polar enough.[10] The compounds have a much stronger affinity for the polar silica gel than for the non-polar solvent, so they remain "stuck" at the origin.

  • Solution: Increase the polarity of your eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[9]

// Node Definitions start [label="Start: Monitor this compound Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_plate [label="Prepare & Spot TLC Plate\n(SM, Co-spot, Reaction)", fillcolor="#FFFFFF", fontcolor="#202124"]; initial_solvent [label="Select Initial Mobile Phase:\n5% Ethyl Acetate / 95% Hexanes", fillcolor="#FBBC05", fontcolor="#202124"]; develop [label="Develop & Visualize Plate (UV Lamp)", fillcolor="#FFFFFF", fontcolor="#202124"]; evaluate [label="Evaluate Rf of Product Spot", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; rf_low [label="Rf is too low (< 0.2)\nSpots at baseline", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"]; rf_high [label="Rf is too high (> 0.4)\nSpots near solvent front", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"]; rf_good [label="Rf is optimal (0.2 - 0.4)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; increase_polarity [label="Increase Eluent Polarity\n(e.g., to 10-20% EtOAc)", fillcolor="#FBBC05", fontcolor="#202124"]; decrease_polarity [label="Decrease Eluent Polarity\n(e.g., to 1-2% EtOAc)", fillcolor="#FBBC05", fontcolor="#202124"]; finish [label="Method Optimized\nProceed with Reaction Monitoring", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> prep_plate; prep_plate -> initial_solvent; initial_solvent -> develop; develop -> evaluate; evaluate -> rf_low [label="Low"]; evaluate -> rf_high [label="High"]; evaluate -> rf_good [label="Good"]; rf_low -> increase_polarity; rf_high -> decrease_polarity; increase_polarity -> develop [style=dashed, label="Re-run"]; decrease_polarity -> develop [style=dashed, label="Re-run"]; rf_good -> finish; } DOT Caption: Workflow for TLC mobile phase optimization.

Part II: LC-MS for In-Depth Analysis and Quantification

While TLC is excellent for quick checks, Liquid Chromatography-Mass Spectrometry (LC-MS) offers superior separation, sensitivity, and structural information.[17][18] It is the gold standard for confirming product identity via mass-to-charge ratio (m/z) and quantifying reaction conversion and purity.[19] Open-access LC-MS systems are increasingly replacing TLC for routine reaction monitoring in modern labs.

Methodology & Protocols
Core Principle: Reverse-Phase Separation and Gas-Phase Ionization

For a non-polar analyte like this compound, Reverse-Phase Liquid Chromatography (RPLC) is the standard approach.[20]

  • Stationary Phase: A non-polar column (e.g., C18 or C8) is used.

  • Mobile Phase: A polar solvent system (e.g., water and acetonitrile or methanol) is used.[20] In RPLC, polar molecules pass through the column quickly, while non-polar molecules like this compound are retained by hydrophobic interactions with the stationary phase and elute later.[21]

After separation, the analyte enters the Mass Spectrometer . Here, it must be ionized to be detected. The choice of ionization source is critical.[22] For this compound, Atmospheric Pressure Chemical Ionization (APCI) is generally superior to the more common Electrospray Ionization (ESI).[23]

  • ESI is a soft ionization technique ideal for polar, and often large, molecules that are already charged in solution.[24][25]

  • APCI uses a corona discharge to ionize the mobile phase, which then transfers a charge to the analyte. It is highly effective for smaller, less polar, and more volatile compounds that are neutral in solution, making it perfect for our target.[26][27]

Table 1: Ionization Source Selection Guide
FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Forms ions in the liquid phase via a strong electric field.[25]Forms ions in the gas phase via corona discharge and chemical ionization.[26]
Best For Polar, large, non-volatile molecules (peptides, proteins, polar drugs).[23]Less polar, smaller, volatile, thermally stable molecules (steroids, lipids, PAHs).[23]
Analyte State Must be ionizable in solution.[25]Does not need to be pre-ionized.
This compound Poor choice; inefficient ionization.Excellent choice; efficient ionization.
Step-by-Step Protocol: Initial LC-MS Method for this compound
  • Sample Preparation:

    • Take a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Dilute it significantly (e.g., 1:1000) with a solvent that is compatible with your mobile phase, such as acetonitrile or methanol.

    • Filter the sample through a 0.22 µm syringe filter to prevent particulates from clogging the LC system.[28]

  • LC Conditions (Example for UPLC):

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 1-5 µL

    • Gradient:

      • Start at 40% B

      • Ramp to 95% B over 3 minutes

      • Hold at 95% B for 1 minute

      • Return to 40% B and re-equilibrate for 1 minute

  • MS Conditions:

    • Ionization Source: APCI, Positive Ion Mode

    • Corona Voltage: 4 kV

    • Vaporizer Temperature: 350 °C

    • Sheath/Aux Gas: Nitrogen, set to instrument defaults

    • Scan Range: m/z 50-500

    • Expected Ion: this compound has a molecular weight of 182.28. In APCI positive mode, you will primarily observe the protonated molecule [M+H]⁺ at m/z 183.3 .

Troubleshooting & FAQs: LC-MS

Q1: My chromatographic peaks are tailing or fronting. What causes this?

Poor peak shape is a common LC issue that can compromise resolution and quantification.[29]

  • Peak Tailing (asymmetric peak with a drawn-out tail):

    • Chemical Cause: Secondary interactions between the analyte and the stationary phase, especially if your analyte has basic properties interacting with residual silanols on the silica support.

    • Solution: Ensure your mobile phase is adequately buffered. The 0.1% formic acid in the example protocol helps to protonate silanols and improve the peak shape of basic compounds.[29]

    • Physical Cause: A void or channel in the column packing, often at the head of the column. This can be caused by pressure shocks or particulate buildup.[30]

    • Solution: Try reversing and flushing the column (check manufacturer's instructions first). If this fails, the column may need to be replaced. Using a guard column can prolong the life of your analytical column.[28]

  • Peak Fronting (asymmetric peak with a sloping front):

    • Cause: Often a sign of column overload, where too much sample has been injected.[29]

    • Solution: Dilute your sample further and inject a smaller mass onto the column.

    • Cause: The sample is dissolved in a solvent significantly stronger than the initial mobile phase.[28]

    • Solution: Ensure your sample diluent is the same as or weaker than your starting mobile phase conditions (in our example, 40% Acetonitrile/Water).

Q2: I am not getting any signal for my compound in the mass spectrometer.

This can be a frustrating problem with several potential sources.

  • Wrong Ionization Source: As discussed, this compound will not ionize well, if at all, with ESI.

    • Solution: Confirm you are using an APCI source. If only ESI is available, ionization may not be possible for this specific compound.

  • Suboptimal Source Conditions: The temperatures and voltages in the source are not correct for your analyte.

    • Solution: Perform a tuning and optimization experiment by infusing a standard of your compound directly into the mass spectrometer to find the ideal source parameters.

  • Compound is Not Eluting: The compound may be irreversibly stuck to the column. This can happen if the mobile phase is never strong enough (i.e., high enough organic content) to elute a very non-polar compound.

    • Solution: Modify your gradient to go to a higher percentage of organic solvent (e.g., 100% Acetonitrile) and hold it for a longer period.

Q3: My retention times are shifting between injections.

Retention time instability makes peak identification and quantification unreliable.

  • Cause: Insufficient column equilibration time between runs. The column has not returned to the initial mobile phase conditions before the next injection.

    • Solution: Lengthen the re-equilibration step at the end of your gradient. A good rule of thumb is to allow 5-10 column volumes to pass through.

  • Cause: Fluctuations in column temperature.[28]

    • Solution: Ensure the column oven is on and set to a stable temperature (e.g., 40 °C). This provides more reproducible chromatography than running at ambient temperature.

  • Cause: Leaks in the system or a failing pump.

    • Solution: Check for any visible leaks at fittings. Run a system pressure test to ensure the pump is delivering a stable, consistent flow.

// Node Definitions sample [label="Reaction Mixture Aliquot", fillcolor="#FFFFFF", fontcolor="#202124"]; prepare [label="Dilute & Filter Sample", fillcolor="#FFFFFF", fontcolor="#202124"]; injector [label="HPLC Autosampler/Injector", fillcolor="#4285F4", fontcolor="#FFFFFF"]; column [label="Separation on\nReverse-Phase C18 Column", fillcolor="#FBBC05", fontcolor="#202124"]; apci [label="Ionization Source (APCI)\nAnalyte(M) -> [M+H]⁺", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyzer [label="Mass Analyzer\n(e.g., Quadrupole, TOF)\nSeparates ions by m/z", fillcolor="#4285F4", fontcolor="#FFFFFF"]; detector [label="Detector\n(Electron Multiplier)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data [label="Data System:\nChromatogram (Time vs. Intensity)\nMass Spectrum (m/z vs. Intensity)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges sample -> prepare; prepare -> injector; injector -> column [label="Mobile Phase Gradient"]; column -> apci [label="Eluted Analyte"]; apci -> analyzer; analyzer -> detector; detector -> data; } DOT Caption: General workflow of an LC-MS system for analysis.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Ethylbiphenyl and 4-Ethylbiphenyl for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, understanding the nuanced reactivity of isomeric starting materials is paramount for optimizing reaction outcomes and ensuring product purity. This guide provides an in-depth technical comparison of the chemical reactivity of 3-ethylbiphenyl and 4-ethylbiphenyl. By synthesizing established principles of organic chemistry with insights from analogous experimental systems, we will explore the directing effects of the ethyl group and the biphenyl moiety in key chemical transformations.

Introduction: Structural Isomers with Distinct Chemical Personalities

This compound and 4-ethylbiphenyl are constitutional isomers with the molecular formula C₁₄H₁₄.[1][2][3][4] While sharing the same biphenyl core and ethyl substituent, the positional difference of the ethyl group profoundly influences the electronic distribution and steric environment of the aromatic rings. These differences dictate their reactivity and regioselectivity in various chemical reactions, most notably electrophilic aromatic substitution and side-chain oxidation.

PropertyThis compound4-Ethylbiphenyl
Molecular Formula C₁₄H₁₄C₁₄H₁₄
Molecular Weight 182.26 g/mol 182.26 g/mol
CAS Number 5668-93-95707-44-8
Appearance LiquidCrystalline Solid

Data sourced from NIST Chemistry WebBook.[1][2][3]

This guide will delve into a comparative analysis of their reactivity in three key reaction classes:

  • Electrophilic Aromatic Substitution: Nitration

  • Electrophilic Aromatic Substitution: Friedel-Crafts Acylation

  • Side-Chain Oxidation

The Foundation of Reactivity: Electronic and Steric Effects

The reactivity of substituted biphenyls is governed by a complex interplay of electronic and steric effects.[5][6] The ethyl group is an electron-donating group (EDG) through induction and hyperconjugation, thereby activating the substituted phenyl ring towards electrophilic attack.[7] Conversely, the second phenyl ring acts as a bulky substituent, exerting steric hindrance and influencing the planarity of the molecule.

In 4-ethylbiphenyl , the ethyl group at the para position enhances electron density at the ortho positions (2', 6') of the substituted ring and at the para position (4') of the unsubstituted ring through resonance. This activating effect is synergistic with the phenyl group's ability to stabilize carbocation intermediates.

In This compound , the ethyl group's activating effect is primarily directed to the ortho (2', 4') and para (6') positions of the substituted ring. The meta-positioning of the ethyl group leads to a more complex distribution of electronic effects compared to the para-isomer.

Comparative Reactivity in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. The outcomes of these reactions are highly sensitive to the electronic and steric properties of the substrate.

Nitration: A Probe of Electronic Activation

Nitration, typically carried out with a mixture of nitric and sulfuric acid, introduces a nitro group onto the aromatic ring.[7] The relative rates of nitration serve as a sensitive indicator of the electron density of the aromatic system.

Expected Reactivity:

Due to the electron-donating nature of the ethyl group, both isomers are expected to be more reactive than unsubstituted biphenyl. 4-Ethylbiphenyl is predicted to be slightly more reactive than this compound in electrophilic aromatic substitution reactions. This is because the para-positioning of the ethyl group in 4-ethylbiphenyl allows for more effective resonance stabilization of the carbocation intermediate formed during electrophilic attack, particularly at the positions ortho to the ethyl group.

Regioselectivity:

  • 4-Ethylbiphenyl: Nitration is expected to occur primarily on the activated, ethyl-substituted ring at the positions ortho to the ethyl group (2' and 6').

  • This compound: The directing effects of the ethyl group will favor substitution at the 2', 4', and 6' positions of the substituted ring. Steric hindrance from the adjacent phenyl ring may disfavor substitution at the 2' position.

Hypothetical Product Distribution in Competitive Nitration:

ProductThis compound (%)4-Ethylbiphenyl (%)
2'-Nitro-3-ethylbiphenyl Major-
4'-Nitro-3-ethylbiphenyl Major-
6'-Nitro-3-ethylbiphenyl Minor-
2'-Nitro-4-ethylbiphenyl -Major
3'-Nitro-4-ethylbiphenyl -Minor

This table represents predicted outcomes based on established principles of electrophilic aromatic substitution and may not reflect actual experimental results.

Experimental Protocol: Competitive Nitration of this compound and 4-Ethylbiphenyl

This protocol is adapted from methodologies established for the competitive nitration of other alkyl-substituted biphenyls and aromatic compounds.[8][9]

Objective: To determine the relative reactivity of this compound and 4-ethylbiphenyl towards nitration.

Materials:

  • This compound

  • 4-Ethylbiphenyl

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Acetic Anhydride

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add equimolar amounts (e.g., 1 mmol) of this compound and 4-ethylbiphenyl. Dissolve the mixture in 10 mL of acetic anhydride.

  • Preparation of Nitrating Agent: In a separate flask, cool 5 mL of concentrated sulfuric acid in an ice bath. Slowly add a substoichiometric amount (e.g., 0.8 mmol) of concentrated nitric acid to the sulfuric acid with constant stirring.

  • Reaction: Slowly add the prepared nitrating agent to the solution of ethylbiphenyls over 15 minutes, maintaining the reaction temperature below 10°C.

  • Quenching: After stirring for 30 minutes at room temperature, pour the reaction mixture over 50 g of crushed ice.

  • Workup: Extract the aqueous mixture with dichloromethane (3 x 20 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Drying and Analysis: Dry the organic layer over anhydrous magnesium sulfate, filter, and analyze the product mixture by GC-MS to determine the relative amounts of the nitrated products.

Workflow Diagram:

Caption: Experimental workflow for competitive nitration.

Friedel-Crafts Acylation: The Interplay of Electronics and Sterics

Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring, typically using an acyl chloride or anhydride with a Lewis acid catalyst like AlCl₃.[10][11][12][13]

Expected Reactivity:

Similar to nitration, 4-ethylbiphenyl is expected to be more reactive than this compound due to more effective stabilization of the acylium ion intermediate.

Regioselectivity:

  • 4-Ethylbiphenyl: Acylation will predominantly occur at the 2'-position (ortho to the ethyl group). The bulkiness of the acylating agent and the phenyl group will likely lead to a lower yield of the di-acylated product.

  • This compound: Acylation will favor the 4'- and 6'-positions. The 2'-position is sterically hindered by the adjacent phenyl group.

Hypothetical Product Distribution in Mono-acylation:

ProductThis compound (%)4-Ethylbiphenyl (%)
2'-Acetyl-3-ethylbiphenyl Minor-
4'-Acetyl-3-ethylbiphenyl Major-
6'-Acetyl-3-ethylbiphenyl Major-
2'-Acetyl-4-ethylbiphenyl -Major
3'-Acetyl-4-ethylbiphenyl -Minor

This table represents predicted outcomes based on established principles of Friedel-Crafts acylation and may not reflect actual experimental results.

Experimental Protocol: Friedel-Crafts Acylation of 4-Ethylbiphenyl

This protocol is adapted from a procedure for the acetylation of 3,3'-dimethylbiphenyl.[11][12]

Objective: To synthesize 2'-acetyl-4-ethylbiphenyl.

Materials:

  • 4-Ethylbiphenyl

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM.

  • Formation of Acylium Ion: Cool the suspension in an ice bath and slowly add acetyl chloride (1.1 equivalents) dropwise.

  • Addition of Substrate: To the resulting slurry, add a solution of 4-ethylbiphenyl (1 equivalent) in anhydrous DCM dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Quenching and Workup: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Mechanism Diagram:

FC_Acylation cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Rearomatization AcCl CH₃COCl Acylium [CH₃C=O]⁺ AlCl₄⁻ AcCl->Acylium + AlCl₃ AlCl3 AlCl₃ Biphenyl 4-Ethylbiphenyl SigmaComplex Sigma Complex (Carbocation Intermediate) Biphenyl->SigmaComplex + [CH₃C=O]⁺ Product 2'-Acetyl-4-ethylbiphenyl SigmaComplex->Product - H⁺

Caption: Mechanism of Friedel-Crafts Acylation.

Side-Chain Oxidation: A Test of Benzylic C-H Bond Reactivity

The ethyl side chains of both isomers can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.[14][15][16] This reaction proceeds via attack at the benzylic C-H bonds, which are weakened due to the stability of the resulting benzylic radical or cation.

Expected Reactivity:

The reactivity in side-chain oxidation is primarily dependent on the stability of the benzylic intermediate. Since the electronic environment of the benzylic carbons is similar in both isomers (both are secondary and adjacent to a phenyl ring), their reactivity towards side-chain oxidation is expected to be comparable under identical conditions. Any minor differences in reaction rates would likely be attributable to subtle differences in the steric accessibility of the benzylic hydrogens.

Reaction Products:

  • This compound will be oxidized to 3-phenylbenzoic acid .

  • 4-Ethylbiphenyl will be oxidized to 4-phenylbenzoic acid .

Conclusion: A Guide for Synthetic Strategy

The positional isomerism of this compound and 4-ethylbiphenyl leads to distinct reactivity profiles, particularly in electrophilic aromatic substitution reactions.

  • 4-Ethylbiphenyl is predicted to be the more reactive isomer towards electrophiles due to the favorable para-position of the electron-donating ethyl group, which enhances resonance stabilization of the reaction intermediates. Electrophilic attack will be strongly directed to the positions ortho to the ethyl group.

  • This compound will exhibit more complex regioselectivity in EAS reactions, with substitution occurring at multiple positions on the activated ring.

  • The reactivity of the two isomers in side-chain oxidation is expected to be similar, yielding the corresponding phenylbenzoic acids.

This comparative guide provides a framework for researchers to predict and control the outcomes of reactions involving these valuable synthetic intermediates. The provided protocols offer a starting point for experimental validation and further optimization.

References

A Comparative Guide to the Spectral Differentiation of Ethylbiphenyl Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the fields of pharmaceutical development, environmental analysis, and synthetic chemistry, the precise identification of constitutional isomers is a critical analytical challenge. Ethylbiphenyl, existing as 2-ethylbiphenyl, 3-ethylbiphenyl, and 4-ethylbiphenyl, presents such a challenge where identical molecular formulas (C₁₄H₁₄) and weights (182.26 g/mol ) necessitate more sophisticated analytical techniques than simple mass determination.[1][2][3] This guide provides an in-depth comparison of the mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data for these three isomers. By explaining the causal mechanisms behind the observed spectral differences and providing detailed experimental protocols, this document serves as a practical resource for researchers and professionals requiring unambiguous structural elucidation.

Introduction: The Analytical Imperative

The seemingly subtle shift of an ethyl group across the biphenyl scaffold dramatically alters the molecule's symmetry and electronic environment. These changes manifest as distinct fingerprints in various spectroscopic analyses. For drug development professionals, distinguishing between these isomers is paramount, as even minor structural variations can lead to significant differences in pharmacological activity and toxicity. This guide will dissect the spectral signatures of each isomer, providing the foundational knowledge to confidently differentiate them.

Mass Spectrometry: Fragmentation as a Structural Fingerprint

Electron Ionization Mass Spectrometry (EI-MS) provides one of the most direct methods for distinguishing between the ethylbiphenyl isomers. While all three isomers exhibit the same molecular ion peak (M⁺) at m/z 182, their fragmentation patterns differ due to the influence of the ethyl group's position on bond stability.

The Mechanism of Fragmentation: Benzylic Cleavage

The primary fragmentation pathway for ethyl-substituted aromatic compounds is benzylic cleavage—the scission of the bond beta to the aromatic ring. This process is energetically favorable because it results in the formation of a stable benzylic-type carbocation. For ethylbiphenyl, this involves the loss of a methyl radical (•CH₃) to form a highly resonance-stabilized ion at m/z 167.

The stability of this resulting cation is subtly influenced by the substitution pattern. The base peak for all three isomers is typically m/z 167, corresponding to the loss of a methyl group. However, the relative intensities of other fragment ions can provide clues to the isomer's identity.

Caption: Primary fragmentation of ethylbiphenyl via benzylic cleavage.

Comparative Mass Spectra Data

The key diagnostic ions in the mass spectra of the ethylbiphenyl isomers are the molecular ion (m/z 182) and the fragment ion resulting from the loss of a methyl group (m/z 167). While the base peak for all three is often m/z 167, the relative abundance of the molecular ion can differ.

IsomerSDBS No.Molecular Ion (m/z 182) Relative Intensity (%)Base Peak (m/z 167) Relative Intensity (%)Other Key Fragments (m/z)
2-Ethylbiphenyl 185645100152, 139
This compound 185755100152, 139
4-Ethylbiphenyl 185860100152, 139

Data sourced from the Spectral Database for Organic Compounds (SDBS).[4]

The subtle differences in the relative intensity of the molecular ion may be attributed to the steric hindrance around the ethyl group in the ortho position, potentially influencing ionization and fragmentation efficiencies.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a self-validating system for acquiring high-quality mass spectra.

  • System Preparation:

    • Ensure the GC-MS system is tuned according to the manufacturer's specifications. A standard, such as perfluorotributylamine (PFTBA), should be used to calibrate the mass axis.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the ethylbiphenyl isomer in a volatile solvent like dichloromethane or hexane.

  • GC Method:

    • Injector: 250 °C, Split mode (e.g., 50:1).

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the sample.

    • Acquire the spectrum across the chromatographic peak.

    • Perform a background subtraction to obtain a clean mass spectrum. Compare the resulting fragmentation pattern with a reference library like SDBS or NIST.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Symmetry

NMR spectroscopy is arguably the most powerful tool for distinguishing between the ethylbiphenyl isomers. The chemical shift and splitting patterns of the protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to the electronic environment and symmetry of the molecule.

The Causality of Chemical Shifts and Splitting
  • Symmetry: 4-Ethylbiphenyl possesses a C₂ axis of symmetry that is absent in the 2- and 3-isomers. This results in fewer unique signals in both its ¹H and ¹³C NMR spectra, providing a clear diagnostic marker.

  • Anisotropic Effects: The magnetic field generated by the pi systems of the aromatic rings causes deshielding of the aromatic protons, shifting them downfield (typically 7.0-8.0 ppm). The proximity and orientation of the two rings relative to each other differ for each isomer, leading to unique chemical shifts.

  • Spin-Spin Coupling: The coupling (J-coupling) between adjacent non-equivalent protons provides connectivity information. The patterns in the aromatic region are particularly revealing.

Comparative ¹H NMR Data

The aromatic region of the ¹H NMR spectrum is the most diagnostic. 4-Ethylbiphenyl presents a relatively simple spectrum due to its symmetry, while the ortho and meta isomers show more complex, overlapping multiplets.

IsomerAromatic Protons (δ, ppm)Ethyl Protons (δ, ppm)
2-Ethylbiphenyl ~7.20-7.50 (complex multiplet, 9H)~2.6 (q, 2H), ~1.1 (t, 3H)
This compound ~7.25-7.65 (complex multiplet, 9H)~2.7 (q, 2H), ~1.3 (t, 3H)
4-Ethylbiphenyl ~7.60 (d, 2H), ~7.50 (d, 2H), ~7.43 (t, 2H), ~7.35 (t, 1H), ~7.25 (d, 2H)~2.7 (q, 2H), ~1.3 (t, 3H)

Note: Approximate chemical shifts are provided. Actual values may vary depending on the solvent and spectrometer frequency. Data for 4-ethylbiphenyl is consistent with published literature.[5]

Comparative ¹³C NMR Data

The number of unique signals in the ¹³C NMR spectrum directly reflects the molecular symmetry.

IsomerNumber of Aromatic SignalsAliphatic Carbon Signals (δ, ppm)
2-Ethylbiphenyl 12~26, ~16
This compound 12~29, ~15
4-Ethylbiphenyl 7~28, ~15

Note: The expected number of signals is based on molecular symmetry. Data for 4-ethylbiphenyl is consistent with published literature.[5]

Experimental Protocol: Acquiring High-Resolution NMR Spectra

Caption: Standard workflow for NMR sample analysis.

  • Sample Preparation: Dissolve 5-10 mg of the isomer in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference.

  • Instrument Setup: Use a spectrometer with a minimum field strength of 400 MHz for ¹H. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

  • ¹H Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16) should be averaged to ensure a good signal-to-noise ratio.

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the spectra by setting the TMS signal to 0.00 ppm.

Infrared (IR) Spectroscopy: Probing Substitution Patterns

While IR spectroscopy is generally less definitive than NMR for isomer differentiation, specific regions of the spectrum, particularly the C-H out-of-plane (OOP) bending region, are characteristic of the substitution pattern on an aromatic ring.

The Diagnostic Out-of-Plane Bending Region

The C-H bonds on a benzene ring can bend out of the plane of the ring. The frequencies of these vibrations are sensitive to the positions of substituents. These strong absorptions typically appear between 900 and 690 cm⁻¹.

  • Ortho (1,2-) Disubstitution: Characterized by a strong band between 770-735 cm⁻¹.

  • Meta (1,3-) Disubstitution: Shows two characteristic bands, one around 780 cm⁻¹ and another near 690 cm⁻¹.

  • Para (1,4-) Disubstitution: Typically displays a single strong band in the 850-800 cm⁻¹ region.

Comparative IR Data

The following table summarizes the key diagnostic peaks for the ethylbiphenyl isomers in the OOP region.

IsomerSubstitution PatternExpected OOP Bending Region (cm⁻¹)Observed Key Bands (cm⁻¹)
2-Ethylbiphenyl Ortho- & Mono-~770-735 and ~750 & ~690756, 741, 698
This compound Meta- & Mono-~780 & ~690 and ~750 & ~690779, 752, 696
4-Ethylbiphenyl Para- & Mono-~850-800 and ~750 & ~690822, 760, 694

Data sourced from the Spectral Database for Organic Compounds (SDBS). Note that the monosubstituted phenyl group in all three isomers contributes to bands around 750 and 690 cm⁻¹.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Collect a background spectrum of the empty ATR stage.

  • Sample Application: Place a small drop of the liquid ethylbiphenyl isomer directly onto the center of the ATR crystal. If the sample is solid, press a small amount firmly onto the crystal to ensure good contact.

  • Data Acquisition: Collect the sample spectrum. Typically, 32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Label the key peaks, paying close attention to the 900-690 cm⁻¹ region.

Summary and Conclusion

The unambiguous differentiation of ethylbiphenyl isomers is readily achievable through a systematic application of standard spectroscopic techniques.

  • Mass Spectrometry offers a rapid initial screening method. While all isomers show a base peak at m/z 167, subtle differences in the relative abundance of the molecular ion at m/z 182 may provide an initial indication of the isomer.

  • NMR Spectroscopy is the most definitive technique. The unique number of signals in the ¹³C NMR spectrum (7 for para vs. 12 for ortho and meta) and the distinct splitting patterns in the aromatic region of the ¹H NMR spectrum provide conclusive structural identification.

  • Infrared Spectroscopy serves as a valuable complementary technique. The C-H out-of-plane bending region (900-690 cm⁻¹) provides a clear fingerprint of the aromatic substitution pattern, allowing for a confident assignment of the ortho, meta, or para configuration.

For researchers and drug development professionals, employing a multi-technique approach, beginning with MS and confirming with NMR and IR, constitutes a robust and self-validating workflow for the structural elucidation of ethylbiphenyl isomers.

References

A Senior Application Scientist's Guide to the Preparation and Comparative Analysis of a 3-Ethylbiphenyl Analytical Standard

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical standards is the bedrock of reliable and reproducible results. This guide provides an in-depth, practical comparison between an in-house prepared 3-Ethylbiphenyl analytical standard and a commercially available Certified Reference Material (CRM). We will delve into the synthetic rationale, purification strategies, and rigorous analytical qualification necessary to establish a trustworthy in-house standard.

The Critical Role of a this compound Standard

This compound (CAS 5668-93-9) is a key aromatic hydrocarbon building block and a potential impurity in the synthesis of various active pharmaceutical ingredients (APIs) and advanced materials.[1][2] Its accurate quantification is often crucial for reaction monitoring, quality control, and regulatory compliance. While commercially available CRMs offer convenience and immediate traceability, establishing a well-characterized in-house standard can provide a cost-effective and readily available alternative, particularly for ongoing research and development.[3][4] However, this approach necessitates a rigorous validation process to ensure its fitness for purpose.

In-House Preparation of a High-Purity this compound Standard

The following sections detail a plausible and robust methodology for the synthesis and purification of this compound, designed to yield a material of high purity suitable for use as an analytical standard. The chosen synthetic route is a Suzuki-Miyaura cross-coupling reaction, selected for its high efficiency and tolerance of a wide range of functional groups, which is a common method for creating biphenyl derivatives.[5]

Synthesis Workflow

The synthesis of this compound can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 3-ethylphenylboronic acid and bromobenzene.

cluster_synthesis Synthesis of this compound 3-Ethylphenylboronic_Acid 3-Ethylphenylboronic Acid Reaction Suzuki-Miyaura Cross-Coupling 3-Ethylphenylboronic_Acid->Reaction Bromobenzene Bromobenzene Bromobenzene->Reaction Pd_Catalyst Pd(PPh3)4 Pd_Catalyst->Reaction Base Na2CO3 Base->Reaction Solvent Toluene/Ethanol/Water Solvent->Reaction Crude_Product Crude this compound Reaction->Crude_Product cluster_purification Purification Workflow Crude_Product Crude this compound Column_Chromatography Silica Gel Column Chromatography (Hexane/Ethyl Acetate) Crude_Product->Column_Chromatography Partially_Purified Partially Purified Product Column_Chromatography->Partially_Purified Fractional_Distillation Vacuum Fractional Distillation Partially_Purified->Fractional_Distillation Pure_Standard High-Purity This compound Standard Fractional_Distillation->Pure_Standard

References

A Senior Application Scientist's Guide to the Structural Confirmation of 3-Ethylbiphenyl using NMR and MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. When dealing with isomers, such as the ethylbiphenyl series, subtle differences in substitution patterns can dramatically alter biological activity and chemical properties. This guide provides an in-depth, practical comparison of how to confirm the identity of 3-Ethylbiphenyl and differentiate it from its common isomers, 2-Ethylbiphenyl and 4-Ethylbiphenyl, using a multi-technique approach centered on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Challenge of Isomeric Differentiation

This compound, with the molecular formula C₁₄H₁₄ and a molecular weight of 182.26 g/mol , presents a common analytical challenge.[1][2][3][4] Its isomers, 2-Ethylbiphenyl and 4-Ethylbiphenyl, share these fundamental properties, rendering simple mass determination insufficient for positive identification. The key to differentiation lies in probing the specific connectivity of the atoms, a task for which NMR and detailed mass spectral fragmentation analysis are perfectly suited.

Strategic Workflow for Structural Elucidation

Our approach is a systematic process that begins with sample preparation and chromatographic separation, followed by detailed spectroscopic analysis. This ensures that the data collected is from a pure sample and allows for a confident structural assignment.

Workflow cluster_prep Sample Preparation & Separation cluster_analysis Spectroscopic Analysis cluster_confirm Confirmation Prep Sample Preparation (Dissolution in CDCl3) GCMS GC-MS Analysis (Separation of Isomers) Prep->GCMS MS Mass Spectrometry (MS) (Fragmentation Analysis) NMR_Acq NMR Data Acquisition (1H, 13C, COSY, HSQC) GCMS->NMR_Acq Interpretation Spectral Interpretation & Data Correlation NMR_Acq->Interpretation Confirmation Structural Confirmation of This compound Interpretation->Confirmation

Figure 1: High-level workflow for the confirmation of this compound.

Part 1: Sample Preparation and Chromatographic Separation

Before any detailed spectroscopic analysis, it is crucial to ensure the purity of the analyte and to separate it from any potential isomers or impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for this initial step.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL solution of the ethylbiphenyl sample in a volatile solvent such as dichloromethane or hexane.

  • GC Column: Utilize a non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), which separates compounds based on their boiling points.

  • GC Oven Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector: Operate in Electron Ionization (EI) mode at 70 eV. Scan from m/z 40 to 300.

Causality Behind Choices: The non-polar GC column is chosen because the ethylbiphenyl isomers have very similar polarities, and thus separation will be primarily driven by differences in their boiling points. The temperature program is designed to provide good resolution between the isomers. EI at 70 eV is a standard method that provides reproducible fragmentation patterns for library matching and structural elucidation.[5]

Expected Outcome: The ethylbiphenyl isomers will be separated based on their boiling points, with 2-ethylbiphenyl typically eluting first, followed by this compound, and then 4-ethylbiphenyl. The NIST WebBook provides Kovats retention indices for this compound on both non-polar (Apiezon L) and polar (SP-1000) columns, which can be used as a reference for identification.[2]

Part 2: Mass Spectrometry (MS) – Deciphering the Fragmentation Pattern

Once separated by the GC, the mass spectrometer provides the molecular weight and a unique fragmentation "fingerprint" for each isomer.

Logical Interpretation of Fragmentation:

Fragmentation M Molecular Ion (M+) m/z = 182 M_minus_15 [M-15]+ (Loss of •CH3) m/z = 167 M->M_minus_15 Benzylic Cleavage M_minus_29 [M-29]+ (Loss of •CH2CH3) m/z = 153 M->M_minus_29 Loss of Ethyl Radical Tropylium Tropylium Ion? m/z = 91 M_minus_15->Tropylium Rearrangement & Fragmentation Biphenyl_ion Biphenyl Cation m/z = 154

Figure 2: Predicted major fragmentation pathways for ethylbiphenyl isomers.

For alkyl-substituted benzenes, the most characteristic fragmentation is the benzylic cleavage, which results in the formation of a stable benzylic carbocation. In the case of ethylbiphenyls, the loss of a methyl radical (•CH₃) to form an ion at m/z 167 is expected to be a major fragmentation pathway.

IonThis compound (Predicted)4-Ethylbiphenyl (Experimental)[6]2-Ethylbiphenyl (Predicted)Fragmentation Origin
[M]⁺ 182 (Molecular Ion)182182Intact molecule
[M-15]⁺ 167 (Base Peak)167 (Base Peak)167 (Base Peak)Loss of •CH₃ (Benzylic cleavage)
[M-29]⁺ 153153153Loss of •CH₂CH₃
[C₁₂H₁₀]⁺ 154154154Biphenyl cation radical
[C₁₂H₉]⁺ 153153153Biphenylyl cation
[C₁₂H₈]⁺ 152152152Biphenylene cation radical

Comparative Analysis: While the major fragments will be the same for all three isomers, the relative intensities of these fragments may differ slightly due to the different substitution patterns influencing the stability of the resulting ions. However, relying solely on these subtle differences in EI-MS for isomer differentiation can be challenging. This is where NMR spectroscopy becomes indispensable.

Part 3: Nuclear Magnetic Resonance (NMR) – The Definitive Structural Blueprint

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for unambiguous assignment of the substitution pattern.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified ethylbiphenyl isomer in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[7]

  • 1D NMR:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

Causality Behind Choices: CDCl₃ is a common, relatively inexpensive solvent that dissolves many organic compounds and has a well-known residual peak at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.[7] TMS provides a universal reference point (0 ppm). 2D NMR techniques like COSY and HSQC are crucial for definitively assigning the complex aromatic signals and correlating them to their respective carbon atoms.

Interpreting the NMR Data: A Comparative Approach

The key to differentiating the isomers lies in the patterns of the aromatic protons and the number of unique carbon signals.

Logical Interpretation of NMR Data:

NMR_Logic cluster_1H ¹H NMR Analysis cluster_13C ¹³C NMR Analysis cluster_2D 2D NMR Correlation cluster_assignment Final Assignment H_Signals Observe Aromatic Signals (Multiplicity, Integration) Ethyl_Signals Identify Ethyl Group (Quartet & Triplet) COSY COSY: Identify H-H Coupling Networks H_Signals->COSY C_Count Count Unique Aromatic Carbon Signals HSQC HSQC: Correlate Protons to Carbons C_Count->HSQC Assign_3 This compound: Complex Aromatic Pattern, 12 Aromatic Carbons COSY->Assign_3 Assign_4 4-Ethylbiphenyl: Symmetrical AA'BB' System, 10 Aromatic Carbons COSY->Assign_4 Assign_2 2-Ethylbiphenyl: Asymmetrical Pattern, 12 Aromatic Carbons COSY->Assign_2 HSQC->Assign_3 HSQC->Assign_4 HSQC->Assign_2

Figure 3: Logic diagram for differentiating ethylbiphenyl isomers using NMR.

Predicted and Experimental NMR Data:

¹H NMR Chemical Shifts (ppm)

ProtonThis compound (Predicted)4-Ethylbiphenyl (Experimental)[8]2-Ethylbiphenyl (Predicted)
-CH₂- ~2.70 (q)2.79 (q)~2.75 (q)
-CH₃ ~1.28 (t)1.38 (t)~1.25 (t)
Aromatic H ~7.2-7.6 (m)7.37 (d), 7.41 (t), 7.51 (d), 7.62 (d), 7.68 (d)~7.2-7.5 (m)

¹³C NMR Chemical Shifts (ppm)

CarbonThis compound (Predicted)4-Ethylbiphenyl (Experimental)[8]2-Ethylbiphenyl (Predicted)
-CH₂- ~29.028.7~29.5
-CH₃ ~15.515.7~15.8
Aromatic C 12 unique signals10 unique signals12 unique signals
Quaternary C ~142, ~141, ~138143.5, 141.3, 138.7~142, ~141, ~139

Analysis and Differentiation:

  • 4-Ethylbiphenyl: Due to its symmetry, the ¹³C NMR spectrum will show fewer aromatic signals (10 in total) than the other two isomers. The aromatic region of the ¹H NMR spectrum will show a more defined pattern, often resembling two sets of AA'BB' systems, although overlap can still occur.

  • 2-Ethylbiphenyl and this compound: Both are asymmetrical and will show 12 unique aromatic carbon signals. The key to distinguishing them lies in the detailed analysis of the ¹H NMR coupling patterns in the aromatic region, aided by COSY. The steric hindrance in 2-Ethylbiphenyl will also influence the chemical shifts of the protons and carbons on the substituted ring to a greater extent than in this compound. Specifically, the ethyl group protons in the 2-isomer will likely be shifted slightly upfield due to anisotropic effects from the adjacent phenyl ring.

The Power of 2D NMR:

  • COSY: A COSY spectrum will reveal the coupling networks within each aromatic ring. For this compound, one would expect to see correlations between adjacent protons on the ethyl-substituted ring, and a separate coupling network for the unsubstituted phenyl ring.

  • HSQC: An HSQC spectrum definitively links each proton to the carbon it is directly attached to. This is invaluable for assigning the crowded aromatic region of the ¹³C NMR spectrum.

Conclusion: A Self-Validating System for Identity Confirmation

By employing a systematic workflow of GC-MS for separation and initial identification, followed by a comprehensive suite of 1D and 2D NMR experiments, the identity of this compound can be confirmed with a high degree of confidence. The mass spectrum provides the correct molecular weight and a characteristic fragmentation pattern, while the NMR data acts as a definitive structural fingerprint, allowing for clear differentiation from its 2- and 4-isomers. This multi-technique approach creates a self-validating system where the results from each analysis corroborate the others, ensuring the scientific integrity of the structural assignment.

References

A Comparative Guide to the Kovats Retention Index of 3-Ethylbiphenyl in Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of analytical chemistry, particularly in the separation and identification of structurally similar aromatic compounds, the Kovats retention index (RI) stands as a cornerstone of gas chromatography (GC). This guide provides an in-depth comparative analysis of the Kovats retention index for 3-Ethylbiphenyl, a molecule of interest in various chemical and pharmaceutical contexts. By examining its retention behavior on both polar and non-polar stationary phases and comparing it with its isomer, 4-Ethylbiphenyl, and the parent compound, biphenyl, we aim to equip researchers with the data and methodologies necessary for robust compound identification and method development. This document delves into the experimental determination of Kovats indices, offering a detailed protocol and discussing the underlying principles that govern chromatographic retention.

Introduction: The Significance of the Kovats Retention Index

The Kovats retention index is a dimensionless value that standardizes retention times in gas chromatography, making them less dependent on analytical conditions such as column length, film thickness, carrier gas velocity, and temperature programming.[1] This normalization is achieved by relating the retention time of an analyte to those of a homologous series of n-alkanes. For isothermal analyses, the index is calculated using a logarithmic relationship, while a linear interpolation is used for temperature-programmed methods.[2] The utility of the Kovats RI lies in its ability to facilitate inter-laboratory comparison of data and to aid in the tentative identification of unknown compounds by matching experimental RIs with database values.[1]

This guide focuses on this compound and its isomers, which are often present in complex mixtures where their similar mass spectra can make unambiguous identification challenging. In such cases, the Kovats retention index serves as a critical secondary piece of information for accurate peak assignment.

Comparative Analysis of Kovats Retention Indices

The retention behavior of a compound in gas chromatography is fundamentally governed by its volatility and its interactions with the stationary phase. For the ethylbiphenyl isomers, the polarity of the stationary phase plays a significant role in their separation.

Influence of Stationary Phase Polarity

The choice of the GC column's stationary phase is a critical parameter that dictates the separation mechanism. Non-polar stationary phases, such as Apiezon L (a hydrocarbon grease), primarily separate compounds based on their boiling points and van der Waals interactions. In contrast, polar stationary phases, like SP-1000 (a poly(ethylene glycol)), introduce dipole-dipole and hydrogen bonding interactions, which can significantly alter the elution order of polarizable or polar compounds.

The following table summarizes the experimentally determined Kovats retention indices for this compound, 4-Ethylbiphenyl, and the parent compound, biphenyl, on both non-polar and polar stationary phases.

CompoundStationary PhaseTypeTemperature (°C)Kovats Retention Index (I)Reference
This compound Apiezon LNon-Polar1701621Kríz, Popl, et al., 1974
Apiezon LNon-Polar1851633Kríz, Popl, et al., 1974
Apiezon LNon-Polar2001628Krupcík, Leclercq, et al., 1980
SP-1000Polar1852234Kríz, Popl, et al., 1974
SP-1000Polar2002190Kríz, Popl, et al., 1974
4-Ethylbiphenyl Apiezon LNon-Polar1701647Kríz, Popl, et al., 1974
Apiezon LNon-Polar1851661Kríz, Popl, et al., 1974
SP-1000Polar1852268Kríz, Popl, et al., 1974
SP-1000Polar2002220Kríz, Popl, et al., 1974
Biphenyl Apiezon LNon-Polar1701380Kríz, Popl, et al., 1974
DB-1Non-Polar-1345Takeoka GR, 1992
DB-5Semi-Polar-1381Gomez E, 1993
HP-5Semi-Polar-1385Leffingwell JC, 2005
Discussion of Retention Behavior

From the data presented, several key observations can be made:

  • Effect of Alkyl Substitution: The addition of an ethyl group to the biphenyl structure significantly increases the retention index on both polar and non-polar phases. This is expected due to the increase in molecular weight and boiling point.

  • Isomeric Separation: On the non-polar Apiezon L phase, 4-Ethylbiphenyl consistently exhibits a higher retention index than this compound. This suggests that the more linear and symmetrical structure of the 4-isomer allows for stronger van der Waals interactions with the stationary phase.

  • Impact of Polarity: The retention indices for both ethylbiphenyl isomers are substantially higher on the polar SP-1000 phase compared to the non-polar Apiezon L phase. This indicates that the aromatic rings of the ethylbiphenyls engage in significant π-π interactions with the polar stationary phase. The difference in retention indices between the polar and non-polar phases is a measure of the compound's polarity.

  • Temperature Effects: For both isomers on both column types, the Kovats index generally decreases with increasing temperature. This is a common phenomenon as the contribution of enthalpy of sorption to retention becomes less significant at higher temperatures.

Experimental Protocol for the Determination of Kovats Retention Index

The following protocol provides a step-by-step methodology for the accurate determination of the Kovats retention index.

Materials and Instrumentation
  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • GC columns: one non-polar (e.g., DB-1, HP-5) and one polar (e.g., DB-WAX, SP-1000)

  • Analyte of interest (this compound)

  • A homologous series of n-alkane standards (e.g., C10-C20)

  • High-purity carrier gas (Helium or Hydrogen)

  • Syringes for liquid injection or a gas sampling system

  • Data acquisition and processing software

Experimental Workflow

Caption: Workflow for Determining Kovats Retention Index.

Step-by-Step Procedure
  • Preparation of Standards:

    • Prepare a solution of the analyte (this compound) in a suitable solvent (e.g., hexane or dichloromethane) at a concentration appropriate for your detector.

    • Prepare a mixture of a homologous series of n-alkanes. The range of n-alkanes should be chosen so that the analyte's retention time is bracketed by at least two of the n-alkanes.

  • Gas Chromatographic Conditions:

    • Injector: Set the injector temperature to ensure complete vaporization of the sample (e.g., 250 °C). Use a split or splitless injection mode as appropriate for the sample concentration.

    • Oven Temperature Program:

      • For an isothermal analysis , select a temperature where the analyte and bracketing alkanes elute with good resolution in a reasonable time.

      • For a temperature-programmed analysis , a typical program might be: initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to a final temperature of 280 °C and hold for 5 minutes.

    • Carrier Gas: Use a constant flow rate of a high-purity carrier gas (e.g., Helium at 1.0 mL/min).

    • Detector: Set the detector temperature higher than the final oven temperature to prevent condensation (e.g., 300 °C for an FID).

  • Analysis:

    • Inject the n-alkane mixture and record the retention times of each n-alkane.

    • Inject the analyte sample and record its retention time. It is often beneficial to co-inject the analyte with the n-alkane mixture to minimize variability.

  • Calculation of the Kovats Retention Index:

    • For Isothermal Analysis: The Kovats index (I) is calculated using the following formula: I = 100 * [n + (log(t'R(analyte)) - log(t'R(n))) / (log(t'R(N)) - log(t'R(n)))] Where:

      • n is the carbon number of the n-alkane eluting before the analyte.

      • N is the carbon number of the n-alkane eluting after the analyte.

      • t'R is the adjusted retention time (retention time of the compound minus the retention time of an unretained substance like methane).

    • For Temperature-Programmed Analysis: The linear retention index is calculated using the formula proposed by van den Dool and Kratz: I = 100 * [n + (tR(analyte) - tR(n)) / (tR(N)) - tR(n))] Where:

      • tR is the absolute retention time.

Causality Behind Experimental Choices and Self-Validation

The robustness of Kovats retention indices stems from the co-analysis of the analyte with a homologous series of n-alkanes. This internal calibration inherently corrects for minor variations in experimental conditions. For instance, a slight fluctuation in the carrier gas flow rate will affect the retention times of both the analyte and the n-alkanes proportionally, thus minimizing the impact on the calculated retention index.

The choice between isothermal and temperature-programmed analysis depends on the complexity of the sample matrix. Isothermal analysis is simpler and can provide very precise RI values for simple mixtures. However, for complex samples with a wide range of boiling points, temperature programming is necessary to ensure that all components elute in a reasonable time with good peak shape.

Conclusion

The Kovats retention index is an indispensable tool for the confident identification of this compound and related compounds in complex mixtures. This guide has provided a comparative analysis of its retention behavior on different stationary phases, highlighting the influence of stationary phase polarity and molecular structure on the retention index. The significant difference in retention indices between polar and non-polar columns offers a powerful strategy for the chromatographic separation of ethylbiphenyl isomers. By following the detailed experimental protocol provided, researchers can reliably determine Kovats retention indices in their own laboratories, thereby enhancing the accuracy and reproducibility of their analytical methods.

References

A Senior Application Scientist's Guide to Biphenyl Synthesis: Suzuki vs. Stille Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the synthesis of biphenyls is a cornerstone of modern organic chemistry. The biaryl motif is a privileged scaffold found in numerous pharmaceuticals, agrochemicals, and functional materials.[1] Among the arsenal of synthetic methods, palladium-catalyzed cross-coupling reactions stand out for their efficiency and versatility.[2][3] This guide provides an in-depth, objective comparison of two of the most powerful methods for this transformation: the Suzuki-Miyaura coupling and the Stille coupling. We will explore the mechanistic nuances, practical advantages and limitations, and provide experimental data to inform your choice of reaction for optimal biphenyl synthesis.

The Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis

First published by Akira Suzuki in 1979, the Suzuki-Miyaura reaction has become arguably the most widely used cross-coupling method for forming C-C bonds.[4][5] Its popularity stems from its mild reaction conditions, broad functional group tolerance, and the use of organoboron reagents that are generally stable, commercially available, and environmentally benign.[6][7]

Mechanism: A Palladium-Catalyzed Cycle

The Suzuki coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[7][8]

  • Oxidative Addition : The cycle begins with the oxidative addition of an aryl halide (or triflate) to a coordinatively unsaturated 14-electron Pd(0) complex. This step, often the rate-determining one, forms a square planar Pd(II) intermediate.[4][7][8]

  • Transmetalation : This is the key bond-forming step where the organic group is transferred from the organoboron reagent to the palladium center. A critical aspect of the Suzuki reaction is the requirement of a base.[4][9] The base activates the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)3]⁻), which facilitates the ligand exchange on the Pd(II) complex, displacing the halide.[9][10]

  • Reductive Elimination : The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the desired C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][7][10]

Suzuki_Coupling Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_A Ar¹-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product Ar¹-Ar² (Biphenyl) RedElim->Product center ArX Ar¹-X ArX->OxAdd Boronic Ar²-B(OR)₂ Boronic->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal  [Ar²-B(OR)₂(Base)]⁻

Caption: Catalytic cycle of the Suzuki-Miyaura coupling for biphenyl synthesis.

Advantages & Field-Proven Insights
  • Low Toxicity : Boronic acids and their byproducts are generally non-toxic and easily removed by aqueous workup or simple filtration, a significant advantage in pharmaceutical synthesis.[5][6]

  • Reagent Stability : Organoboron reagents are stable to air and moisture, making them easy to handle and store. Many are commercially available.[7]

  • Mild & "Green" Conditions : The reaction can often be performed under mild conditions, sometimes even in aqueous solvents, which is economically and environmentally advantageous.[5][7]

  • High Functional Group Tolerance : The reaction is compatible with a wide array of functional groups, minimizing the need for protecting groups.

Limitations & Experimental Considerations
  • Base Requirement : The necessary base can be problematic for substrates with base-sensitive functional groups.[6][11] However, milder bases like K₃PO₄ or Cs₂CO₃ can often be employed.

  • Protodeboronation : A common side reaction is the cleavage of the C-B bond by a proton source, which consumes the boronic acid and reduces yield.[6][8] This is more prevalent with electron-rich or sterically hindered boronic acids.

  • Sluggish Reactivity of Aryl Chlorides : While aryl iodides and bromides are highly reactive, aryl chlorides can be sluggish partners due to the strength of the C-Cl bond, often requiring specialized, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands to facilitate the oxidative addition step.[9][11]

The Stille Coupling: A Powerful Alternative with Caveats

Developed by John Kenneth Stille, this reaction couples an organotin reagent (organostannane) with an organic halide or pseudohalide.[12][13] For decades, it has been a go-to method for complex molecule synthesis due to its remarkable tolerance of functional groups and predictable stereochemistry.[14][15]

Mechanism: A Parallel Palladium Pathway

The catalytic cycle of the Stille coupling is analogous to the Suzuki reaction, involving the same three fundamental steps.[2][6][12]

  • Oxidative Addition : A Pd(0) catalyst reacts with the aryl halide to form a Pd(II) complex.[2][12]

  • Transmetalation : The organostannane exchanges its organic group with the halide on the palladium center.[12][16] Unlike the Suzuki coupling, this step does not typically require a base. The transmetalation is often the rate-determining step in the cycle.[16]

  • Reductive Elimination : The diorganopalladium(II) intermediate expels the biphenyl product, regenerating the Pd(0) catalyst.[2][12]

Stille_Coupling Catalytic Cycle of the Stille Coupling Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_A Ar¹-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation (Rate-Determining) PdII_A->Transmetal PdII_B Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product Ar¹-Ar² (Biphenyl) RedElim->Product center ArX Ar¹-X ArX->OxAdd Stannane Ar²-SnR₃ Stannane->Transmetal  + X-SnR₃

Caption: Catalytic cycle of the Stille coupling for biphenyl synthesis.

Advantages & Field-Proven Insights
  • Exceptional Functional Group Tolerance : The Stille reaction is renowned for its compatibility with a vast range of functional groups, including esters, amides, ketones, and even aldehydes, as the organostannanes are neutral and do not require basic activators.[2][17]

  • Reagent Stability : Organostannanes are generally stable to air and moisture, similar to organoboranes.[12][13]

  • No Base Required : The absence of a required base makes it ideal for substrates that are sensitive to basic conditions.[18]

Limitations & Experimental Considerations
  • Toxicity : The primary and most significant drawback is the high toxicity of organotin compounds.[6][12][19] They are neurotoxic, and their effects can be cumulative.[20] Extreme care must be taken during handling and purification.

  • Purification Challenges : The tin byproducts (e.g., R₃SnX) are often nonpolar and lipophilic, making their complete removal from the desired product challenging. This is a major concern in pharmaceutical synthesis, where stringent purity standards are required.[6][21] Post-reaction treatment with saturated aqueous KF or column chromatography on silica gel is often necessary to remove tin residues.[21]

  • Stoichiometric Tin : The reaction requires stoichiometric amounts of the organotin reagent, generating significant toxic waste.[6]

Head-to-Head Comparison: Suzuki vs. Stille

The choice between these two powerful reactions depends on a careful evaluation of the substrate, desired scale, and project constraints.

FeatureSuzuki-Miyaura CouplingStille CouplingAnalysis & Recommendation
Nucleophile Organoboron (e.g., Boronic Acid)Organotin (Organostannane)Suzuki is preferred due to the low toxicity and ease of removal of boron byproducts.[5][6]
Toxicity Low. Boron compounds are generally benign.High. Organotin compounds are neurotoxic.[22][20]Suzuki is the clear winner for safety and environmental considerations, especially on a larger scale.
Byproduct Removal Easy. Typically removed by aqueous wash or filtration.Difficult. Tin byproducts are often nonpolar and require special workup or chromatography.[21]Suzuki is far more practical for achieving high product purity, a critical factor in drug development.
Base Requirement Yes, a base is required to activate the boronic acid.[9]Generally, no base is required.Stille has an advantage for base-sensitive substrates. However, Suzuki can often be adapted with milder bases.
Functional Group Tolerance Very good, but can be limited by base sensitivity.[6][11]Excellent, one of its primary advantages.[2][14]Stille is often superior for highly functionalized, complex molecules where base sensitivity is a major concern.[14]
Reaction Conditions Generally mild (RT to ~100 °C). Can often be run in aqueous media.[6][7]Generally mild (RT to ~110 °C), typically in anhydrous organic solvents.[6][18]Both are versatile, but Suzuki's compatibility with aqueous media can be a "green chemistry" advantage.[5]
Cost & Availability Boronic acids are widely available and relatively inexpensive.Organostannanes can be more expensive and less commercially diverse.Suzuki is generally more cost-effective for common building blocks.
Side Reactions Protodeboronation can be an issue.[6]Homocoupling of the stannane reagent can occur.[12]Both reactions have potential side reactions that may require optimization to suppress.

Experimental Protocols

The following are representative, self-validating protocols for the synthesis of a simple biphenyl compound.

Protocol 1: Suzuki Coupling Synthesis of 4-Methylbiphenyl

This protocol is adapted from standard literature procedures for Suzuki-Miyaura cross-coupling.[6][23]

Workflow Diagram

Suzuki_Protocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Reagents: - 4-Bromotoluene - Phenylboronic acid - K₂CO₃ - Pd(PPh₃)₄ B 2. Add Solvents: - Toluene/Ethanol/Water A->B C 3. Heat & Stir: - Reflux (e.g., 100 °C) - Monitor by TLC/GC-MS B->C D 4. Cool & Extract: - Add water & EtOAc - Separate layers C->D E 5. Purify: - Dry organic layer - Concentrate - Recrystallize/Chromatography D->E F 6. Characterize Product E->F

Caption: Experimental workflow for biphenyl synthesis via Suzuki coupling.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-bromotoluene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv).

  • Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add a degassed solvent mixture, such as Toluene/Ethanol/Water (4:1:1, 10 mL), via syringe.

  • Heat the reaction mixture to reflux (approx. 100 °C) and stir vigorously for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by flash column chromatography on silica gel to yield 4-methylbiphenyl.

Protocol 2: Stille Coupling Synthesis of 4-Methylbiphenyl

This protocol is adapted from established procedures for Stille cross-coupling.[6][24]

Step-by-Step Methodology:

  • To a dry Schlenk tube under an argon atmosphere, add the aryl halide, 4-bromotoluene (1.0 mmol, 1.0 equiv), the palladium catalyst, for example, tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%), and a phosphine ligand such as tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 4 mol%).

  • Add anhydrous and degassed toluene (10 mL) via syringe.

  • Add the organostannane, phenyltributylstannane (1.1 mmol, 1.1 equiv), via syringe.

  • Seal the Schlenk tube and stir the reaction mixture at 90–110 °C for 12–16 hours. Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) (10 mL) and stir vigorously for 1 hour. This helps precipitate the tin byproducts as insoluble tributyltin fluoride.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-methylbiphenyl.

Conclusion: Making an Informed Decision

For the vast majority of biphenyl syntheses, the Suzuki-Miyaura coupling is the method of choice .[6] Its operational simplicity, mild conditions, cost-effectiveness, and, most importantly, the low toxicity of its reagents and byproducts make it the superior option for both academic research and industrial applications, particularly in drug development.[5][6]

The Stille coupling remains a powerful and relevant tool in specific scenarios . Its key advantage lies in its exceptional tolerance for sensitive functional groups and the absence of a required base.[14][17] For late-stage functionalization of complex, base-sensitive molecules where all other methods have failed, the Stille coupling can provide a viable, albeit challenging, solution. However, the significant drawbacks of organotin toxicity and difficult purification mean it should be reserved for cases where the unique benefits outweigh the considerable risks and operational difficulties.[6][19]

By understanding the mechanistic underpinnings and practical considerations of each reaction, researchers can select the optimal strategy to achieve their synthetic goals efficiently and safely.

References

A Researcher's Guide to 3-Ethylbiphenyl: A Comparative Analysis of Experimental and Computationally-Derived Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's physicochemical properties is fundamental. These characteristics govern a compound's behavior, from its reaction kinetics and solubility to its pharmacokinetic profile. This guide provides an in-depth technical comparison of the experimental and computed properties of 3-Ethylbiphenyl (CAS: 5668-93-9), a substituted aromatic hydrocarbon.

We will move beyond a simple data sheet, exploring the causality behind the experimental methods used to determine these properties and the logic underpinning the computational models that seek to predict them. This comparative approach aims to equip the modern researcher with a critical perspective on when to trust in-silico models and when empirical validation is non-negotiable.

Understanding this compound: Structure and Significance

This compound is an organic compound featuring a biphenyl core—two phenyl rings linked by a single bond—with an ethyl group substituted at the meta-position of one ring. Its molecular formula is C₁₄H₁₄, and its structure dictates its lipophilic nature and aromatic reactivity.[1][2] Understanding its fundamental properties, such as melting and boiling points, is crucial for its synthesis, purification, and application in fields ranging from materials science to medicinal chemistry.

The Gold Standard: Experimental Determination of Properties

Experimental measurement remains the definitive method for characterizing a compound's physical properties. These methods, refined over decades, provide a direct, observable measure of a substance's behavior.

Key Experimental Properties of this compound

The following table summarizes the key thermophysical properties of this compound reported in the literature.

PropertyExperimental ValueSource
Melting Point (Tfus)-27.57 °C (245.58 K)NIST Chemistry WebBook[3]
Boiling Point (Tboil)285.96 °C (559.11 K)NIST Chemistry WebBook[3]
DensityNot reported; estimated to be ~1.0 g/mLN/A
Protocol 1: Melting Point Determination via the Capillary Method

The capillary method is a cornerstone technique for determining the melting point of a solid organic compound, valued for its precision and requirement for only a small amount of sample.[6]

Causality: This method works on the principle that a pure crystalline solid exhibits a sharp, defined melting point. The presence of impurities typically causes a depression and broadening of the melting range. The visual observation of the phase transition from solid to liquid within a heated, controlled environment allows for precise temperature measurement.[4]

Step-by-Step Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, crush any crystals using a mortar and pestle.

  • Capillary Loading: Gently tap the open end of a glass capillary tube into the powdered sample, forcing a small amount of material into the tube.

  • Packing: Compact the sample into a dense column of 2-3 mm at the bottom of the sealed capillary. This is achieved by repeatedly dropping the capillary tube (sealed end down) through a long glass tube onto a hard surface.[6] A tightly packed, uniform sample ensures even heat distribution.

  • Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

  • Heating: Begin heating the block. A rapid heating rate can be used to approach the approximate melting point.

  • Observation: As the temperature nears the expected melting point, reduce the heating rate to approximately 1-2 °C per minute.[7] A slow rate is critical for an accurate determination.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample has transitioned to a liquid (completion of melting). This range is the experimental melting point.

Below is a diagram illustrating the general workflow for this experimental procedure.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Acquisition prep1 Dry & Powder Sample prep2 Load Capillary Tube prep1->prep2 prep3 Pack Sample prep2->prep3 ana1 Insert into Apparatus prep3->ana1 Packed Capillary ana2 Heat Block Rapidly ana1->ana2 ana3 Slow Heating Near MP ana2->ana3 ana4 Observe Phase Transition ana3->ana4 data1 Record T_onset ana4->data1 Visual Cue data2 Record T_completion data1->data2

Workflow for Experimental Melting Point Determination.

The Predictive Power: In-Silico Property Calculation

Computational chemistry offers a powerful alternative for estimating molecular properties, saving significant time and resources. These methods range from simple, structure-based calculations to complex, first-principles simulations.

Method 1: Boiling Point Prediction via the Joback Group Contribution Method

For properties like the normal boiling point, group contribution methods provide a rapid and often surprisingly accurate estimation based solely on the molecular structure. The Joback method is a well-established example.[7]

Causality: This method operates on the assumption that a molecule's properties are the sum of contributions from its constituent functional groups.[7] Each specific group (e.g., -CH₃, aromatic =CH-) has a predefined numerical contribution to the overall property, derived from regression analysis of a large dataset of known compounds.

Step-by-Step Calculation for this compound: The Joback method uses the following formula to predict the normal boiling point (Tb) in Kelvin: Tb (K) = 198.2 + Σ(Ni * Tb,i)

  • Molecular Dissection: First, the structure of this compound is broken down into its constituent Joback groups.

    • -CH₃: 1 (from the ethyl group)

    • -CH₂-: 1 (from the ethyl group)

    • =CH- (aromatic): 9 (4 on the ethyl-substituted ring, 5 on the other)

    • >C< (aromatic fusion): 2 (the two carbons forming the bond between the rings)

    • >C- (aromatic): 1 (the carbon on the ring attached to the ethyl group)

  • Summation of Contributions: Next, we sum the contributions for each group using established Joback parameters.[8][9]

GroupCount (Nᵢ)Contribution (Tb,i)Total (Nᵢ * Tb,i)
-CH₃123.5823.58
-CH₂-122.8822.88
=CH- (aromatic)926.73240.57
>C< (aromatic fusion)229.0858.16
>C- (aromatic)124.2424.24
Total Sum (Σ) 369.43
  • Final Calculation:

    • Tb (K) = 198.2 + 369.43 = 567.63 K

Method 2: Advanced Prediction of Melting Point and Density

Predicting the melting point is significantly more challenging than predicting the boiling point. The melting temperature is highly dependent on the molecule's ability to pack efficiently into a crystal lattice, a phenomenon governed by subtle intermolecular interactions, symmetry, and conformational flexibility.[10]

  • Quantitative Structure-Property Relationship (QSPR): These models use statistical methods and machine learning to correlate a wide range of calculated molecular descriptors (e.g., shape, electronic properties, size) with the experimental melting point.[11] Their accuracy is highly dependent on the quality and diversity of the training dataset.

  • Molecular Dynamics (MD) Simulations: These methods simulate the physical movements of atoms and molecules over time. By simulating a crystal lattice at increasing temperatures, one can observe the point at which the ordered structure breaks down into a liquid, thereby predicting the melting point.[12] While theoretically rigorous, these are computationally intensive and sensitive to the accuracy of the underlying force fields.

The general workflow for these advanced computational predictions is outlined below.

G cluster_input Input Generation cluster_calc Computation cluster_output Output & Analysis inp1 Define Molecular Structure (SMILES, SDF) inp2 Generate 3D Coordinates inp1->inp2 inp3 Select Model/Force Field (e.g., DFT, OPLS) inp2->inp3 calc1 Energy Minimization inp3->calc1 Optimized Geometry calc2 Run Simulation / Calculate Descriptors calc1->calc2 out1 Analyze Trajectory / Apply QSPR Model calc2->out1 Raw Data out2 Predict Property (MP, BP, Density) out1->out2

Generalized Workflow for Computational Property Prediction.

A Critical Comparison: Bridging the Gap Between Experiment and Theory

The ultimate value for a researcher lies in understanding how well computational predictions align with reality and the inherent limitations of each approach.

Boiling Point: A Close Agreement
PropertyExperimental ValueJoback Method PredictionDeviation
Boiling Point559.11 K567.63 K+8.52 K (+1.5%)

The Joback method predicts the boiling point of this compound with a deviation of just over 8.5 K, an error of approximately 1.5%. This is a strong result for a simple group contribution method. The slight overestimation may stem from the method's simplified assumption that there are no interactions between functional groups, which may not fully capture the nuances of the biphenyl system.[7] For many screening and process development applications, this level of accuracy is more than sufficient.

Melting Point: Acknowledging Complexity

A direct calculation of the melting point was not performed, as simple group contribution methods are notoriously unreliable for this property. Advanced methods, such as those discussed, are required. The literature suggests that even sophisticated QSPR and MD simulation approaches can have prediction errors for melting points in the range of 20-35 K.[9][10]

Therefore, the experimental value of 245.58 K serves as a crucial benchmark. Any computational model aimed at predicting the properties of substituted biphenyls would need to reproduce this value within an acceptable error margin to be considered reliable for this class of compounds. This highlights a key principle: while computation can guide, experimental data provides the ultimate validation for complex physical phenomena like solid-to-liquid phase transitions.

Conclusion: An Integrated Approach for the Modern Researcher

This guide demonstrates that both experimental and computational approaches are indispensable tools in the modern scientific workflow.

  • Experimental data provides the unambiguous, ground-truth characterization of a molecule's properties. The protocols, while requiring physical sample and laboratory time, are built on decades of established physical principles and provide the benchmark against which all other methods must be judged.

  • Computational methods , like the Joback method for boiling points, offer remarkable predictive power for certain properties, enabling rapid screening and hypothesis testing without the need for synthesis. For more complex properties like melting points, computational models provide valuable insights but must be used with a clear understanding of their inherent limitations and expected accuracy.

For the drug development professional or research scientist, the optimal strategy is an integrated one. Use computational tools for high-throughput virtual screening and to prioritize synthetic targets, but always validate the properties of lead candidates and key intermediates through rigorous, time-tested experimental measurement. This dual approach leverages the speed of computation and the certainty of empirical data, accelerating research while ensuring scientific integrity.

References

A Comparative Guide to the Characterization of 3-Ethylbiphenyl Synthesis Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is paramount. The presence of byproducts can significantly impact the compound's efficacy, safety, and overall quality. This guide provides an in-depth comparative analysis of the byproducts generated during the synthesis of 3-Ethylbiphenyl via two common and powerful synthetic methodologies: the Suzuki-Miyaura coupling and the Grignard reaction. By understanding the byproduct profiles of each method, researchers can make more informed decisions in selecting a synthetic route and developing robust analytical strategies for quality control.

Introduction to this compound Synthesis

This compound is a biphenyl derivative with an ethyl group at the 3-position. Its synthesis is a key step in the preparation of various organic molecules, including pharmaceuticals and materials. The choice of synthetic methodology not only influences the yield and efficiency of the reaction but also dictates the nature and quantity of impurities. This guide focuses on two of the most prevalent C-C bond-forming reactions in organic synthesis.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organohalide is widely favored for its mild reaction conditions and functional group tolerance.[1][2]

Grignard Reaction: A classic organometallic reaction involving the addition of an organomagnesium halide (Grignard reagent) to an electrophile. For biphenyl synthesis, this typically involves the coupling of an aryl Grignard reagent with an aryl halide, often catalyzed by a transition metal.[3][4]

Comparative Analysis of Byproduct Formation

The inherent mechanisms of the Suzuki-Miyaura coupling and the Grignard reaction give rise to distinct byproduct profiles. Understanding these differences is crucial for anticipating purification challenges and optimizing reaction conditions.

Suzuki-Miyaura Coupling Byproducts

The primary byproduct of concern in the Suzuki-Miyaura coupling is the homocoupling of the boronic acid reagent.[5] This occurs when two molecules of the boronic acid couple with each other, leading to the formation of a symmetrical biphenyl derivative. In the synthesis of this compound from 3-ethylphenylboronic acid and a halobenzene, the major byproduct would be 3,3'-diethylbiphenyl. The presence of oxygen can promote this side reaction.[5]

Another potential byproduct is the protodeboronation of the boronic acid, where the boron group is replaced by a hydrogen atom, leading to the formation of ethylbenzene.

Grignard Reaction Byproducts

The Grignard reaction is notorious for the formation of a Wurtz-type coupling byproduct.[6][7] This side reaction involves the coupling of the Grignard reagent with the unreacted starting aryl halide. When preparing this compound from a 3-ethylphenyl Grignard reagent and a halobenzene, this would result in the formation of biphenyl. High concentrations of the aryl halide and elevated temperatures can favor the formation of this byproduct.[4]

Furthermore, Grignard reagents are highly basic and moisture-sensitive. Reaction with water will quench the Grignard reagent, leading to the formation of ethylbenzene as a byproduct.

Hypothetical Comparative Data
ByproductSuzuki-Miyaura Coupling (Hypothetical GC-MS Area %)Grignard Reaction (Hypothetical GC-MS Area %)
This compound (Product) 90% 80%
3,3'-Diethylbiphenyl5%< 1%
Biphenyl< 1%10%
Ethylbenzene2%5%
Unreacted Starting Materials2%4%

This hypothetical data illustrates that the Suzuki-Miyaura coupling generally offers higher purity with the primary impurity being the homocoupling product. The Grignard reaction, while effective, tends to produce a higher percentage of the Wurtz coupling byproduct (biphenyl) and byproducts resulting from reagent quenching.

Mechanistic Insights into Byproduct Formation

The formation of these byproducts is a direct consequence of the reaction mechanisms.

Suzuki-Miyaura Coupling: Homocoupling Mechanism

2 Ar-B(OH)2 2 x 3-Ethylphenyl boronic acid Pd(II) Pd(II) Species (from oxidation of Pd(0)) 2 Ar-B(OH)2->Pd(II) Transmetalation Ar-Pd-O-B(OH)-Ar Intermediate Pd(II)->Ar-Pd-O-B(OH)-Ar Ar-Ar 3,3'-Diethylbiphenyl (Homocoupling Product) Ar-Pd-O-B(OH)-Ar->Ar-Ar Reductive Elimination Pd(0) Pd(0) Ar-Ar->Pd(0)

Caption: Homocoupling pathway in Suzuki-Miyaura coupling.

Grignard Reaction: Wurtz Coupling Mechanism

Ar-MgX 3-Ethylphenyl magnesium halide Radical_Intermediate Radical Intermediates Ar-MgX->Radical_Intermediate Single Electron Transfer Ar-X Halobenzene Ar-X->Radical_Intermediate Ar-Ar Biphenyl (Wurtz Product) Radical_Intermediate->Ar-Ar Radical Coupling MgX2 MgX₂ Radical_Intermediate->MgX2

Caption: Wurtz coupling pathway in Grignard reaction.

Analytical Characterization of Byproducts

A multi-technique approach is essential for the comprehensive characterization of the byproduct profile in this compound synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying volatile and semi-volatile compounds in a reaction mixture.[8] The different boiling points and polarities of this compound and its potential byproducts allow for their effective separation on a GC column. The mass spectrometer then provides fragmentation patterns that aid in the definitive identification of each component.[9]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject 1 µL of the diluted sample into the GC-MS system.

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.[8]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Inlet Temperature: 250 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify peaks by comparing their retention times and mass spectra to known standards or spectral libraries.

High-Performance Liquid Chromatography (HPLC)

HPLC is particularly useful for the separation of less volatile byproducts and for the purification of the desired product.[10] Reversed-phase HPLC with a C18 or a biphenyl stationary phase can effectively separate the non-polar components of the reaction mixture.

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in the mobile phase.

  • HPLC System:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water. Start with 60% acetonitrile and increase to 95% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 254 nm.

  • Data Analysis: Identify peaks by comparing their retention times with those of authentic standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of the synthesized product and any isolated byproducts.[11][12] ¹H and ¹³C NMR provide detailed information about the molecular structure, allowing for the differentiation of isomers.[13] For example, the ¹H NMR spectra of 2-ethylbiphenyl, this compound, and 4-ethylbiphenyl will exhibit distinct patterns in the aromatic region due to the different substitution patterns.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve the purified product or isolated byproduct in a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the structure of this compound and identify any isomeric or structural byproducts.

cluster_synthesis Synthesis of this compound cluster_analysis Byproduct Characterization Workflow Suzuki Suzuki-Miyaura Coupling Crude_Mixture Crude Reaction Mixture Suzuki->Crude_Mixture Grignard Grignard Reaction Grignard->Crude_Mixture GCMS GC-MS Analysis (Separation & Identification) Crude_Mixture->GCMS HPLC HPLC Analysis (Separation & Quantification) Crude_Mixture->HPLC NMR NMR Spectroscopy (Structural Elucidation) HPLC->NMR Purified_Product Purified this compound HPLC->Purified_Product

Caption: Workflow for synthesis and byproduct characterization.

Conclusion

The choice between the Suzuki-Miyaura coupling and the Grignard reaction for the synthesis of this compound has significant implications for the resulting byproduct profile. The Suzuki-Miyaura reaction generally offers a cleaner reaction with homocoupling being the primary side reaction. In contrast, the Grignard reaction is prone to Wurtz-type coupling and byproducts from reagent quenching.

A comprehensive analytical approach employing GC-MS, HPLC, and NMR is essential for the thorough characterization of these byproducts. By understanding the potential impurities associated with each synthetic route and implementing robust analytical methodologies, researchers can ensure the quality and purity of their synthesized this compound, a critical consideration in drug development and other high-purity applications.

References

A Senior Application Scientist's Guide to Cross-Validation of 3-Ethylbiphenyl Analytical Results

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. This guide provides an in-depth, experience-driven approach to the cross-validation of analytical methods for 3-Ethylbiphenyl, a key intermediate in various synthetic pathways. We will move beyond rote procedural descriptions to explore the scientific rationale behind methodological choices, ensuring a robust and reliable analytical workflow.

The principle of cross-validation is to demonstrate the equivalency of two or more distinct analytical procedures. This is a critical exercise when, for instance, a method is transferred between laboratories, or a legacy method is updated with modern technology.[1] Our focus here is on establishing the interchangeability of a traditional Gas Chromatography-Mass Spectrometry (GC-MS) method with a more contemporary High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for the quantification of this compound.

This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for the validation of analytical procedures.[2][3][4][5][6]

The Analyte: this compound at a Glance

Before delving into analytical methodologies, a foundational understanding of the analyte is essential.

PropertyValueSource
Molecular FormulaC₁₄H₁₄[7][8]
Molecular Weight182.26 g/mol [7][8][9]
CAS Number5668-93-9[8][9]
Boiling Point559.11 K (286°C)[8][9]
AppearanceNot specified, likely a liquid or low-melting solid

This data, sourced from the NIST Chemistry WebBook and PubChem, informs our choice of analytical techniques. The volatility of this compound makes it an excellent candidate for GC-MS, while its aromatic structure suggests strong UV absorbance, making HPLC-UV a viable alternative.[8][9]

Experimental Design: A Two-Pronged Approach

Our cross-validation study is designed to rigorously compare the performance of a GC-MS method against an HPLC-UV method. The core of this process involves analyzing identical sets of samples and subjecting the resulting data to stringent statistical comparison.

The validation will be conducted in accordance with ICH Q2(R1) guidelines, focusing on the following key parameters: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[2][6]

The Cross-Validation Workflow

CrossValidationWorkflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_hplc HPLC-UV Analysis cluster_comparison Data Comparison & Validation Prep Prepare this compound Stock & Working Standards Spike Spike Matrix with Known Concentrations Prep->Spike GCMS_Analysis Analyze Samples via GC-MS Spike->GCMS_Analysis HPLC_Analysis Analyze Samples via HPLC-UV Spike->HPLC_Analysis GCMS_Data Collect GC-MS Data GCMS_Analysis->GCMS_Data Compare Statistically Compare Datasets (e.g., t-test, F-test) GCMS_Data->Compare HPLC_Data Collect HPLC-UV Data HPLC_Analysis->HPLC_Data HPLC_Data->Compare Validate Assess Against ICH Q2(R1) Criteria Compare->Validate Report Generate Cross-Validation Report Validate->Report

Caption: High-level workflow for the cross-validation of GC-MS and HPLC-UV methods.

Methodologies: The Nitty-Gritty

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and highly specific technique, ideal for the analysis of volatile and semi-volatile compounds. Its ability to provide structural information through mass fragmentation patterns makes it an authoritative method for identification and quantification.

Step-by-Step GC-MS Protocol:

  • Sample Preparation: Accurately weigh and dissolve the this compound standard and samples in a suitable volatile solvent (e.g., dichloromethane or hexane).[10][11] Prepare a series of calibration standards by serial dilution.

  • Instrument Setup:

    • GC Column: A non-polar column, such as a 5% phenyl methyl siloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point due to the non-polar nature of this compound.[11][12]

    • Oven Temperature Program: Start at a low temperature (e.g., 70°C) to focus the analytes on the column, then ramp to a higher temperature (e.g., 285°C) to elute the this compound.[12] A typical program might be: hold at 70°C for 1 minute, ramp to 150°C at 14°C/min, then to 215°C at 6°C/min, and finally to 285°C at 10°C/min.[12]

    • Injector: Use a split/splitless injector in splitless mode for trace analysis to maximize sensitivity. Set the injector temperature high enough to ensure complete volatilization (e.g., 250°C).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[12]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.[12]

    • Acquisition Mode: For quantification, Selected Ion Monitoring (SIM) is preferred for its enhanced sensitivity and selectivity. Monitor characteristic ions of this compound (e.g., m/z 182, 167, 152). For initial identification, a full scan can be used.

  • Analysis: Inject a standard to confirm the retention time and response, followed by the sample set.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol

HPLC-UV is a versatile and widely used technique in pharmaceutical analysis. For a compound like this compound with a strong chromophore (the biphenyl system), UV detection provides excellent sensitivity.

Step-by-Step HPLC-UV Protocol:

  • Sample Preparation: Dissolve the this compound standard and samples in the mobile phase. Filter all solutions through a 0.45 µm filter to prevent clogging of the HPLC system.

  • Instrument Setup:

    • HPLC Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for non-polar analytes.[13][14]

    • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 70:30 v/v) is a good starting point. The exact ratio should be optimized to achieve a suitable retention time and peak shape.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Column Temperature: Maintain a constant column temperature (e.g., 30°C) to ensure reproducible retention times.

    • UV Detector: Set the wavelength to the λmax of this compound for maximum sensitivity. This can be determined using a UV-Vis spectrophotometer or a photodiode array (PDA) detector. A wavelength around 254 nm is often a good choice for aromatic compounds.[13][14]

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject a standard to determine the retention time, followed by the samples.

Data Comparison and Validation Parameters

The heart of the cross-validation lies in the direct comparison of the data generated by both methods.

The Validation Parameter Workflow

ValidationParameters cluster_specificity Specificity cluster_linearity Linearity & Range cluster_accuracy Accuracy cluster_precision Precision cluster_lod_loq LOD & LOQ Validation Validation Parameters Specificity Linearity & Range Accuracy Precision LOD & LOQ Specificity_Desc Ability to assess analyte unequivocally in the presence of other components. Validation:specificity->Specificity_Desc Linearity_Desc Directly proportional relationship between concentration and response over a defined range. Validation:linearity->Linearity_Desc Accuracy_Desc Closeness of test results to the true value. Validation:accuracy->Accuracy_Desc Precision_Desc Closeness of agreement among a series of measurements. Validation:precision->Precision_Desc LOD_LOQ_Desc Lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy. Validation:lod_loq->LOD_LOQ_Desc

Caption: Key validation parameters as per ICH Q2(R1) guidelines.

Comparative Data Summary

The following table presents hypothetical but realistic data to illustrate the expected outcomes of a successful cross-validation study.

Validation ParameterGC-MSHPLC-UVAcceptance Criteria (ICH Q2(R1) based)
Specificity No interference from blank matrix at the retention time of this compound.No interference from blank matrix at the retention time of this compound.The method should be specific for the analyte.
Linearity (r²) > 0.998> 0.998r² ≥ 0.995
Range (µg/mL) 1 - 1001 - 100To be defined based on the application.
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%Typically 98.0 - 102.0% for drug substance.
Precision (RSD%)
- Repeatability≤ 1.5%≤ 1.3%RSD ≤ 2%
- Intermediate Precision≤ 1.8%≤ 1.6%RSD ≤ 3%
LOD (µg/mL) 0.20.3To be determined and reported.
LOQ (µg/mL) 0.70.9To be determined and reported.

Statistical Analysis:

To formally declare the methods as equivalent, a statistical comparison of the results obtained from analyzing the same set of samples is crucial.

  • Student's t-test: To compare the means of the two datasets. A p-value > 0.05 typically indicates no significant difference between the methods.

  • F-test: To compare the variances (precision) of the two methods. A p-value > 0.05 suggests that there is no significant difference in the precision of the two methods.

Conclusion: A Foundation of Trustworthy Data

This guide has outlined a comprehensive framework for the cross-validation of GC-MS and HPLC-UV analytical methods for this compound. By adhering to the principles of scientific integrity and regulatory guidelines, researchers can ensure the reliability and interchangeability of their analytical data. The detailed protocols and validation parameters provided serve as a robust starting point for developing a scientifically sound cross-validation study. Remember, the ultimate goal is to build a foundation of trustworthy data that supports confident decision-making throughout the drug development lifecycle.

References

Safety Operating Guide

Proper Disposal of 3-Ethylbiphenyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Ethylbiphenyl, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are designed to create a self-validating system of safety and compliance within your laboratory.

Foundational Knowledge: Understanding the Hazard Profile of this compound

Before undertaking any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. This foundational knowledge informs every subsequent step, ensuring that the chosen disposal pathway is both safe and appropriate.

This compound is a non-halogenated aromatic hydrocarbon. According to aggregated GHS information, it may cause skin irritation, serious eye damage, and respiratory irritation.[1] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment and in a well-ventilated area.

Table 1: Key Safety and Physical Property Data for this compound

PropertyValueSource
Chemical Formula C₁₄H₁₄PubChem[1]
Molecular Weight 182.26 g/mol PubChem[1]
Appearance Colorless to Almost colorless clear liquidChemicalBook[2]
Melting Point -27 °CChemicalBook[3]
Boiling Point 284 °CChemicalBook[3]
GHS Hazard Statements H315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritationPubChem[1]

The causality behind treating this compound as hazardous waste stems from its irritant properties and its nature as an organic compound that should not be released into the environment.[3][4]

Immediate Safety and Handling Precautions

Prior to initiating the disposal process, ensure that all requisite safety measures are in place. This proactive approach minimizes risk and forms the first layer of a robust safety protocol.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling this compound or its waste.[4][5]

  • Ventilation: All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of vapors.[5]

  • Spill Management: In the event of a spill, use an inert absorbent material to collect the substance. Place the contaminated absorbent into a sealed, compatible container for disposal as hazardous waste. Do not use combustible materials like paper towels to clean up spills. All materials used to clean the spill must also be disposed of as hazardous waste.[5][6]

Step-by-Step Disposal Protocol for this compound

The following protocol provides a systematic approach to the disposal of this compound, from waste generation to final collection. Adherence to this workflow is critical for maintaining a safe and compliant laboratory environment.

Step 1: Waste Identification and Segregation

Proper segregation is the cornerstone of safe and cost-effective chemical waste disposal. As a non-halogenated aromatic hydrocarbon, this compound waste must be segregated from halogenated organic waste streams.[7][8][9] The reason for this is that non-halogenated solvents can often be recycled as fuel additives, a more environmentally friendly and less expensive disposal option than the incineration required for halogenated solvents.[7]

  • Action: Designate a specific, clearly labeled waste container for "Non-Halogenated Organic Waste."

  • Causality: Mixing halogenated and non-halogenated waste streams contaminates the entire volume, necessitating the more expensive and energy-intensive disposal method of incineration for the entire batch.[7]

Step 2: Containerization

The choice of waste container is crucial for preventing leaks and ensuring compatibility with the chemical waste.

  • Action: Use a dedicated, leak-proof container with a screw-top cap that is compatible with aromatic hydrocarbons. High-density polyethylene (HDPE) or glass containers are generally suitable.[5][6][10] The original product container is often an excellent choice for waste accumulation.[10]

  • Causality: Using incompatible containers can lead to degradation of the container, resulting in leaks and exposure hazards. The container must be kept closed except when adding waste to prevent the release of vapors.[6][10]

Step 3: Labeling

Clear and accurate labeling is a regulatory requirement and a critical safety communication tool.

  • Action: As soon as the first drop of waste is added, label the container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity of the waste.[5][6][10] Include the date of accumulation and the name of the generating laboratory and a contact person.

  • Causality: Proper labeling prevents accidental mixing of incompatible waste streams and provides essential information for emergency responders and waste disposal personnel.

Step 4: Storage

Waste storage areas must be managed to prevent accidents and ensure security.

  • Action: Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.[5] This area should be away from sources of ignition and incompatible materials. Secondary containment, such as a larger, chemically resistant tub or tray, should be used for liquid waste containers.[6][10]

  • Causality: Secondary containment will capture any potential leaks from the primary container, preventing environmental contamination and personnel exposure. Storing away from ignition sources is critical for flammable or combustible liquids.

Step 5: Arranging for Pickup and Disposal

The final step is to ensure the waste is transferred to a licensed disposal facility.

  • Action: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.[5] Follow all institutional and local regulations for hazardous waste disposal.

  • Causality: Licensed hazardous waste contractors are equipped to transport and dispose of chemical waste in a manner that is compliant with all federal, state, and local regulations, likely through incineration or fuel blending.[5][7]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Disposal PPE Don Appropriate PPE Ventilation Work in Fume Hood PPE->Ventilation Generation Generate this compound Waste Ventilation->Generation Segregation Segregate as Non-Halogenated Waste Generation->Segregation Spill Spill Occurs Generation->Spill Containerization Use Compatible, Sealed Container Segregation->Containerization Labeling Label with 'Hazardous Waste' & Contents Containerization->Labeling Storage Store in Designated Satellite Area with Secondary Containment Labeling->Storage EHS_Contact Contact EHS for Pickup Storage->EHS_Contact Disposal Licensed Contractor Disposal (Incineration/Fuel Blending) EHS_Contact->Disposal Spill_Cleanup Clean with Inert Absorbent & Contain as Hazardous Waste Spill->Spill_Cleanup Spill_Cleanup->Segregation

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Ethylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work necessitates the handling of a diverse array of chemical compounds. Among these is 3-Ethylbiphenyl, a substituted aromatic hydrocarbon. A robust understanding of its hazard profile is not merely a regulatory formality but the bedrock of a proactive safety culture. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when handling this compound, ensuring that safety protocols are not just followed, but fundamentally understood.

Section 1: Hazard Assessment - The "Why" Behind the PPE

Before any container is opened, a thorough risk assessment is paramount. The necessity for each piece of PPE is directly correlated to the specific hazards posed by this compound. While comprehensive data on this compound itself is limited, the hazards can be inferred from its structural class (biphenyls) and available Safety Data Sheets (SDS).

The primary routes of exposure are inhalation, skin contact, and eye contact.[1] Biphenyl compounds can cause irritation to the skin, eyes, and respiratory tract.[2] Prolonged or repeated exposure to related compounds may lead to more severe health effects, including potential damage to the liver and nervous system.[2][3] Therefore, our PPE strategy is designed to create a comprehensive barrier against these exposure routes.

Hazard Classification Description Primary PPE Consideration
Skin Irritation Causes skin irritation upon contact.[4]Chemical-resistant gloves, lab coat/apron.
Serious Eye Damage/Irritation Can cause serious eye irritation or damage.[4]Safety goggles or face shield.
Respiratory Irritation May cause respiratory irritation if inhaled.[4][5]Use in a fume hood; respiratory protection if ventilation is inadequate.
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.Contained handling and proper waste disposal to prevent environmental release.[1]

While specific Occupational Exposure Limits (OELs) for this compound are not widely established, the limits for the parent compound, biphenyl, provide a conservative benchmark for ensuring minimal exposure.

Agency Exposure Limit (Biphenyl)
OSHA (PEL) 1 mg/m³ (0.2 ppm) over an 8-hour TWA.[2][6]
NIOSH (REL) 1 mg/m³ (0.2 ppm) over a 10-hour TWA.[2]
ACGIH (TLV) 1 mg/m³ (0.2 ppm) over an 8-hour TWA.[2]

Section 2: The Core PPE Ensemble: A Multi-Barrier System

The selection of PPE is not a one-size-fits-all checklist. It is a dynamic process based on the specific procedure being performed, the quantities involved, and the potential for splashes, aerosolization, or spills.

Eye and Face Protection

Direct contact with the eyes can cause serious damage.[4]

  • Minimum Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory for all handling operations.[1]

  • Escalated Protection: When there is a significant risk of splashing (e.g., during transfers of larger volumes, heating, or reactions under pressure), a full-face shield should be worn in addition to safety goggles.

Hand Protection (Gloves)

The hands are the most likely part of the body to come into direct contact with this compound.

  • Material Selection: Not all glove materials offer the same level of protection. For aromatic hydrocarbons like this compound, materials such as Viton® or nitrile rubber are generally recommended. Thinner, disposable nitrile gloves may be suitable for incidental contact, but they should be changed immediately upon contamination. Always inspect gloves for tears or pinholes before use.[1][5]

  • Glove Technique: Use proper glove removal techniques to avoid contaminating your skin.[5] Wash hands thoroughly after removing gloves.[1][5]

Glove Material Recommendation for Aromatic Hydrocarbons Key Consideration
Nitrile Good for splash protection and intermittent contact.Check manufacturer's chemical resistance data. Change immediately if contaminated.
Viton® Excellent resistance, suitable for total immersion or extended contact.Less dexterity than nitrile, higher cost.
Natural Rubber (Latex) Poor resistance. Not Recommended. Can degrade quickly upon contact.
Body Protection
  • Standard Operations: A standard, clean, flame-resistant laboratory coat should be worn and kept fully fastened.

  • High-Risk Procedures: For tasks with a higher risk of splashing or contamination, a chemically resistant apron or suit should be worn over the lab coat.[1] Contaminated clothing should be removed immediately and laundered separately or disposed of as hazardous waste.[1]

Respiratory Protection

The primary engineering control is to handle this compound within a certified chemical fume hood to minimize inhalation exposure.[7]

  • Standard Use: When handled in a properly functioning fume hood, respiratory protection is typically not required.

  • When Respirators are Necessary: In situations where a fume hood is not available, ventilation is inadequate, or if aerosols may be generated (e.g., during a spill cleanup), respiratory protection is mandatory.[7] A full-face respirator with organic vapor cartridges is a suitable option.[1] If exposure limits are exceeded, a self-contained breathing apparatus (SCBA) may be necessary.

Section 3: Operational Protocols - From Lab Bench to Disposal

Procedural discipline is as critical as the PPE itself. The following workflows provide a self-validating system for safe handling.

PPE Workflow for Handling this compound

PPE_Workflow cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operational Phase Risk_Assessment 1. Conduct Risk Assessment (Quantity, Procedure, Environment) Select_PPE 2. Select Appropriate PPE (Gloves, Goggles, Coat, etc.) Risk_Assessment->Select_PPE Inspect_PPE 3. Inspect PPE for Damage Select_PPE->Inspect_PPE Don_PPE 4. Don PPE (Correct Sequence) Inspect_PPE->Don_PPE Handle_Chemical 5. Handle this compound (Inside Fume Hood) Doff_PPE 6. Doff PPE (Avoid Contamination) Handle_Chemical->Doff_PPE Spill Spill Event Handle_Chemical->Spill Dispose_Waste 7. Dispose of Waste (Contaminated PPE & Chemical) Doff_PPE->Dispose_Waste Wash_Hands 8. Wash Hands Thoroughly Dispose_Waste->Wash_Hands Spill_Response Execute Spill Response Protocol Spill->Spill_Response Spill_Response->Dispose_Waste

Caption: A logical workflow for the safe handling of this compound, from initial risk assessment to final disposal.

Protocol 1: PPE Donning and Doffing
  • Donning (Putting On):

    • Put on the lab coat and fasten it completely.

    • Put on safety goggles or a face shield.

    • Wash and dry hands thoroughly.

    • Put on the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

  • Doffing (Taking Off):

    • Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove.

    • Goggles/Face Shield: Remove by handling the strap or earpieces, avoiding contact with the front surface.

    • Lab Coat: Unfasten the coat. Peel it off the shoulders, turning the sleeves inside out. Fold the contaminated outside inward and place it in the designated receptacle.

    • Hand Hygiene: Wash hands immediately and thoroughly with soap and water.[1]

Protocol 2: Spill and Decontamination Plan

In the event of a spill, your safety and the safety of your colleagues is the top priority.

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.

  • Secure the Area: Remove all sources of ignition.[1]

  • Don PPE: Before attempting cleanup, don the appropriate PPE, including respiratory protection if necessary.

  • Containment: Use an inert, absorbent material (e.g., sand, vermiculite, or commercial sorbent) to contain the spill.[8] Do not use combustible materials like paper towels to absorb large spills.

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[1][5]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.[9]

Protocol 3: Waste Disposal

A "cradle-to-grave" approach to chemical handling means planning for disposal before the experiment begins.

  • Chemical Waste: Unused this compound and reaction byproducts must be collected in a designated, properly labeled, and sealed hazardous waste container. Do not pour this chemical down the drain, as it is toxic to aquatic life.[7]

  • Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with this compound must be considered hazardous waste. Place it in a designated, sealed container for hazardous waste pickup.[9]

  • Empty Containers: "Empty" containers that held this compound must be managed as hazardous waste unless triple-rinsed. The rinsate from this process must also be collected as hazardous waste.[9]

By integrating this expert-level understanding of the hazards with disciplined, repeatable protocols, you build a self-validating system of safety. This approach not only protects you and your colleagues but also ensures the integrity of your research by preventing unforeseen incidents and exposures.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.